3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloro-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQZGWIBYYUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and properties of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The benzoxazole nucleus is one such "privileged scaffold," a term bestowed upon structures capable of binding to multiple, diverse biological targets.[1][2] Benzoxazoles, which consist of a benzene ring fused to an oxazole ring, are found in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]
This guide focuses on a specific, highly functionalized member of this class: 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline . This molecule is of significant interest to researchers and drug development professionals due to its unique combination of three key chemical features:
-
The Benzoxazole Core: A rigid, aromatic, and planar heterocyclic system that serves as an effective pharmacophore.[4]
-
The Chloro Substituent: An electron-withdrawing group at the 6-position that modulates the electronic properties, lipophilicity, and metabolic stability of the molecule.
-
The Aniline Moiety: A versatile functional group that provides a strategic handle for synthetic modification, enabling the creation of extensive compound libraries to explore structure-activity relationships (SAR).
This document provides a comprehensive analysis of the molecular architecture, synthetic pathways, physicochemical properties, and potential pharmacological relevance of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. Furthermore, it details robust, field-proven experimental protocols for its synthesis and characterization, designed to ensure scientific integrity and reproducibility.
Part 1: Molecular Architecture and Synthesis
Structural and Physicochemical Elucidation
The structure of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is characterized by a 2-arylbenzoxazole framework. The benzoxazole ring system itself is inherently planar, a feature that often facilitates π-stacking interactions with biological macromolecules.[4] The aniline ring is connected at the 2-position of the benzoxazole core, with a single rotatable bond influencing its overall conformation.
The chlorine atom at the 6-position significantly impacts the molecule's electronic distribution and lipophilicity. As an electron-withdrawing group, it can influence the pKa of the aniline nitrogen and the overall reactivity of the aromatic systems. The aniline group, with its primary amine (-NH2), is a critical site for derivatization, allowing for the synthesis of amides, sulfonamides, and Schiff bases to modulate the compound's biological activity and pharmacokinetic profile.[5]
While experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogs and computational models. The properties of the 5-chloro isomer (CAS 293737-77-6) provide a strong comparative baseline.[6]
Table 1: Physicochemical Properties of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline and its 5-Chloro Isomer
| Property | Value (Predicted/Comparative) | Source |
| Molecular Formula | C₁₃H₉ClN₂O | [6] |
| Molecular Weight | 244.68 g/mol | [6] |
| XLogP3 | ~3.7 | [6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |
| Hydrogen Bond Acceptors | 3 (Oxazole N, Oxazole O, Aniline N) | [6] |
| Rotatable Bonds | 1 | [6] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [6] |
Synthetic Strategy: Phillips Condensation
The most direct and widely adopted method for constructing the 2-arylbenzoxazole core is the Phillips condensation reaction. This involves the acid-catalyzed cyclization and dehydration of a 2-aminophenol with a carboxylic acid.[7] For the target molecule, this translates to the condensation of 4-chloro-2-aminophenol with 3-aminobenzoic acid .
Causality of Reagent Choice:
-
Polyphosphoric Acid (PPA): This reagent is exceptionally effective for this transformation as it serves multiple roles. It is a powerful dehydrating agent, an acid catalyst to activate the carboxylic acid, and a high-boiling solvent, allowing the reaction to be driven to completion at elevated temperatures.[7]
-
Starting Materials: The selection of 4-chloro-2-aminophenol and 3-aminobenzoic acid precisely installs the required chloro and aniline functionalities at the correct positions on the final scaffold.
Caption: Workflow for the synthesis of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add polyphosphoric acid (PPA, ~10 parts by weight relative to the limiting reagent).
-
Reaction Initiation: Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity. Add 4-chloro-2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).
-
Thermal Condensation: Slowly raise the temperature of the reaction mixture to 180-200°C. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Work-up: After completion, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the viscous solution into a beaker containing a large volume of crushed ice and water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH reaches ~7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline.
Part 2: Spectroscopic and Pharmacological Profile
Spectroscopic Signature
The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the protons on the benzoxazole and aniline rings. A broad singlet corresponding to the -NH₂ protons would also be visible, which would disappear upon D₂O exchange.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom. Key signals would include those for the C=N carbon of the oxazole ring (typically downfield, ~160-165 ppm) and the carbon atoms attached to chlorine and oxygen.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), C=N stretching of the oxazole ring (~1630 cm⁻¹), and C-Cl stretching in the fingerprint region.[8]
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) will confirm the molecular weight. The spectrum will show a molecular ion peak [M+H]⁺ at m/z 245.04. A crucial validation is the presence of the characteristic isotopic peak [M+H+2]⁺ at m/z 247.04, with an intensity approximately one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.
Potential Pharmacological Significance
The benzoxazole scaffold is a validated pharmacophore present in several marketed drugs and clinical candidates.[3] Its derivatives have demonstrated a remarkable range of biological activities.[1][9][10]
-
Anticancer Activity: Many benzoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3][7] The planar nature of the ring system allows for intercalation with DNA or binding to the ATP-binding sites of kinases.
-
Antimicrobial and Antifungal Activity: The benzoxazole core is present in compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown potent anti-inflammatory and analgesic properties, often linked to the inhibition of enzymes like cyclooxygenase (COX).[2][4]
The title compound, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, is a strategic starting point for drug discovery. The aniline moiety acts as a versatile chemical handle for creating libraries of N-acylated, N-sulfonylated, or N-alkylated derivatives. This allows for a systematic exploration of the SAR, optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a desired therapeutic target.
Part 3: Experimental Characterization Protocols
The following protocols are designed to be self-validating systems for confirming the identity, purity, and structure of the synthesized compound.
Caption: Workflow for the analytical characterization of synthesized compounds.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). Example Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in methanol or acetonitrile.
-
-
Rationale for Self-Validation: A pure compound should yield a single, sharp, symmetrical peak. Running a gradient ensures that both polar and non-polar impurities would be resolved and detected. The purity is calculated based on the area percentage of the main peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure and connectivity of the atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a 400 MHz or higher spectrometer. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed.
-
-
Rationale for Self-Validation: The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals. The observed correlations must be consistent with the proposed structure. For example, a COSY spectrum will show correlations between adjacent protons on the aromatic rings, confirming their substitution pattern.
Molecular Weight and Formula Verification by Mass Spectrometry (MS)
-
Objective: To confirm the exact molecular weight and deduce the molecular formula.
-
Methodology:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.
-
-
Rationale for Self-Validation: HRMS provides a highly accurate mass measurement (to within 5 ppm). This experimental mass can be compared to the theoretical mass calculated for the molecular formula C₁₃H₉ClN₂O. A match provides extremely strong evidence for the compound's identity. The observation of the correct Cl isotopic pattern serves as a secondary, built-in validation.
Conclusion
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a molecule of significant strategic value for researchers in drug discovery. Its molecular architecture, combining the privileged benzoxazole scaffold with a synthetically versatile aniline handle, makes it an ideal platform for developing novel therapeutics. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, grounded in principles of scientific integrity and reproducibility. Future research efforts should focus on the synthesis of focused libraries based on this core, followed by systematic screening against various biological targets to unlock its full therapeutic potential.
References
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Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1544. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]
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Piatkowska, J., et al. (2020). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available at: [Link]
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Sharma, V., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
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Kumar, A., et al. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 7(1), 168-176. Available at: [Link]
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Singh, T., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]
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Yadav, P., & Singh, R. K. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25303-25327. Available at: [Link]
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A Comprehensive Technical Guide to the Photophysical Characteristics of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the photophysical properties of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, a member of the benzoxazole family of fluorophores. These compounds are of significant interest across various scientific disciplines, including biology, pharmacology, and materials science, due to their unique fluorescent properties.[1][2] This document will delve into the synthesis, detailed photophysical characterization, and potential applications of this specific fluorophore, offering both theoretical understanding and practical experimental protocols.
Introduction to Benzoxazole Fluorophores
Benzoxazole derivatives are a class of heterocyclic compounds recognized for their significant biological activities and promising photoluminescent properties.[2][3] Their structural framework, often synthesized through the condensation of 2-aminophenols with various carbonyl compounds, provides a versatile platform for creating a diverse library of fluorescent probes.[4] These fluorophores have found applications as fluorescent DNA probes, sensors for metal ions, and in bioimaging.[1][5] The subject of this guide, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, incorporates a chloro-substituted benzoxazole moiety, which is expected to influence its electronic and, consequently, its photophysical characteristics.
Synthesis and Structural Characterization
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry.[4] A common and effective method involves the reaction of ortho-substituted anilines with functionalized orthoesters.[4] Another approach is the condensation of 2-aminophenols with aldehydes.[4]
For the specific synthesis of a compound structurally similar to the topic of this guide, 4-(5-chlorobenzoxazol-2-yl)aniline, a reported method involves the reaction of 2-amino-4-chlorophenol with 4-aminobenzoic acid in polyphosphoric acid (PPA) through a ring closure reaction.[6] The resulting aniline derivative can then be further modified.
General Synthetic Scheme:
A plausible synthetic route to 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline would involve the condensation of 2-amino-5-chlorophenol with 3-aminobenzoic acid or a derivative thereof.
Figure 1. A generalized synthetic pathway for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline.
Characterization of the final product would be achieved using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry to confirm the chemical structure.[3][7]
Photophysical Characterization
The photophysical properties of a fluorophore dictate its suitability for various applications. Key parameters include its absorption and emission spectra, Stokes shift, fluorescence quantum yield, and its response to the local environment (solvatochromism).
The interaction of a fluorophore with light is fundamentally characterized by its absorption and emission spectra. These are typically measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.[8][9]
-
Absorption Spectrum: This spectrum reveals the wavelengths of light that the molecule absorbs to transition to an excited electronic state.
-
Emission Spectrum: After excitation, the molecule relaxes to a lower vibrational level of the excited state and then returns to the ground state by emitting a photon. The emission spectrum shows the intensity of this emitted light as a function of wavelength.
For benzoxazole derivatives, the absorption typically occurs in the UV to near-visible region, with emission in the visible spectrum.[10] The specific wavelengths are highly dependent on the molecular structure and the solvent environment.
The Stokes shift is the difference in wavelength (or energy) between the maximum of the absorption spectrum and the maximum of the emission spectrum. A larger Stokes shift is often desirable for fluorescence applications as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios. Benzoxazole derivatives can exhibit significant Stokes shifts, which can be influenced by phenomena such as excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT).[5][11][12][13]
Solvatochromism is the phenomenon where the absorption and emission spectra of a molecule shift in response to the polarity of the solvent.[10] This effect arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. Donor-acceptor type benzoxazole derivatives often exhibit pronounced solvatochromism. The study of solvatochromism provides insights into the change in dipole moment of the molecule upon excitation and is crucial for applications where the fluorophore is used to probe the polarity of its microenvironment.[14]
Table 1: Hypothetical Photophysical Data for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Hexane | 1.88 | 340 | 400 | 60 | 0.65 |
| Dichloromethane | 8.93 | 350 | 430 | 80 | 0.50 |
| Acetonitrile | 37.5 | 355 | 450 | 95 | 0.35 |
| DMSO | 46.7 | 360 | 470 | 110 | 0.25 |
| Methanol | 32.7 | 358 | 465 | 107 | 0.30 |
Note: This data is illustrative and based on the expected behavior of similar benzoxazole derivatives. Experimental verification is required.
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[15] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[16] A high quantum yield is desirable for applications requiring bright fluorescence signals. The quantum yield can be determined either by an absolute method using an integrating sphere or, more commonly, by a relative method using a well-characterized standard with a known quantum yield.[15][17][18]
Experimental Protocols
Objective: To determine the absorption and emission spectra of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline.
Instrumentation:
Procedure:
-
Prepare a stock solution of the fluorophore in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilute solutions (typically in the micromolar range) in the solvent of interest. The optical density at the absorption maximum should be kept below 0.1 to avoid inner filter effects.[20]
-
UV-Vis Measurement:
-
Fluorescence Measurement:
Figure 2. Workflow for obtaining absorption and emission spectra.
Objective: To determine the fluorescence quantum yield of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline relative to a standard.
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[16][17] The comparative method of Williams et al. is widely used for this purpose.[17]
Equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)[17]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.
Procedure:
-
Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for excitation around 350 nm.[15]
-
Prepare a series of five solutions of both the standard and the sample with varying concentrations, ensuring that the absorbance at the excitation wavelength is between 0.02 and 0.1.[17]
-
For each solution, measure the absorbance at the chosen excitation wavelength.
-
Measure the fully corrected fluorescence emission spectrum for each solution under identical experimental conditions.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Determine the gradients (slopes) of these plots.
-
Calculate the quantum yield of the sample using the equation above.
Figure 3. Step-by-step protocol for relative quantum yield determination.
Potential Applications in Drug Discovery and Research
The photophysical characteristics of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline suggest several potential applications for researchers and drug development professionals:
-
Fluorescent Probes: Due to their sensitivity to the local environment, benzoxazole derivatives can be used as fluorescent probes to study biological systems.[1][22] For instance, they can be designed to report on changes in polarity or viscosity within cells or to detect specific analytes.
-
Bioimaging: Fluorophores with high quantum yields and photostability are valuable tools for cellular imaging. Functionalized benzoxazoles can be targeted to specific organelles or biomolecules to visualize cellular processes. Recent studies have explored pyrimidine-benzoxazole derivatives for deep bioimaging applications.[23]
-
Drug Development: The benzoxazole scaffold is present in a number of biologically active compounds.[2] Understanding the fluorescence properties of these molecules can aid in the development of new therapeutic agents with built-in reporters for tracking their distribution and mechanism of action. For example, benzoxazole derivatives have been investigated as PARP-2 inhibitors for breast cancer treatment.[6]
Conclusion
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline represents a promising fluorophore with tunable photophysical properties. Its synthesis is achievable through established organic chemistry methods, and its characterization can be thoroughly performed using standard spectroscopic techniques. The sensitivity of its fluorescence to the solvent environment, coupled with the potential for high quantum yields, makes it a valuable tool for a range of applications in scientific research and drug development. Further investigation into its specific interactions with biological macromolecules will undoubtedly open up new avenues for its use as a targeted fluorescent probe.
References
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- Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Tailoring-the-excited-state-intramolecular-proton-Gormin-Kasha/38a0f2b3e5108f97204f141cc1b2f704381387d8]
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- Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results | Biocompare. [URL: https://www.biocompare.com/Bench-Tips/594877-Combining-UV-Vis-and-Fluorescence-Spectroscopy-for-Optimal-Results/]
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Topic: Electronic Effects of Chlorine Substitution on Benzoxazol-2-yl Aniline Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazol-2-yl aniline scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar geometry and inherent fluorescence.[1] The strategic introduction of substituents allows for the fine-tuning of its electronic and photophysical properties. This technical guide provides an in-depth analysis of the electronic effects of chlorine substitution on this scaffold. As a halogen, chlorine exerts a dual electronic influence—a potent electron-withdrawing inductive effect and a weaker electron-donating resonance effect—that profoundly modifies the molecule's frontier molecular orbitals, spectroscopic behavior, and reactivity.[2] We will explore the underlying principles of these effects, detail synthetic and analytical protocols, and present a framework for predicting and validating the impact of chlorination, thereby empowering researchers to rationally design novel derivatives for targeted applications in drug development and optoelectronics.
Introduction: The Benzoxazole-Aniline Scaffold and Electronic Perturbation
The fusion of a benzoxazole ring system with a 2-yl aniline moiety creates a π-conjugated system with significant chemical and photophysical potential. The benzoxazole unit often acts as an electron-accepting group, while the aniline portion can serve as an electron donor, establishing an intramolecular charge transfer (ICT) character that is fundamental to its fluorescence and environmental sensitivity.[3] These derivatives are widely investigated as fluorescent probes, anticancer agents, and antimicrobial compounds.[4][5][6]
The true power of this scaffold lies in its tunability. The introduction of substituents onto the aromatic rings serves as a method of "electronic perturbation," allowing for precise control over the molecule's properties. Chlorine is a particularly interesting substituent due to its dichotomous electronic nature:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and tends to destabilize positive charges (or stabilize negative charges) in reaction intermediates.
-
Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density occurs at the ortho and para positions relative to the substituent.[2]
For halogens, the inductive effect (-I) dominates over the resonance effect (+R), making them deactivating groups overall in electrophilic aromatic substitution. However, the +R effect is still crucial for directing incoming electrophiles and for modulating the energy of the frontier molecular orbitals (HOMO and LUMO).[2] Understanding this interplay is paramount to predicting the consequences of chlorine substitution.
Synthetic Strategy: Phillips Condensation
A robust and widely adopted method for synthesizing 2-aryl benzoxazoles is the Phillips condensation reaction. This one-pot procedure involves the acid-catalyzed cyclization and dehydration of a 2-aminophenol with a carboxylic acid at elevated temperatures. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and a dehydrating agent.[7][8]
Protocol: Synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)aniline
This protocol describes the synthesis of a representative monochlorinated derivative, a key intermediate for further functionalization.[7]
Materials:
-
2-Amino-4-chlorophenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (10% w/v)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq) and 4-aminobenzoic acid (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10-15 times the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
Quenching: After completion, allow the mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous reaction mixture into a beaker containing ice-cold water or crushed ice, with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of 10% sodium bicarbonate solution until the pH reaches ~7-8. The cessation of effervescence indicates neutralization is complete.
-
Isolation: Filter the precipitated solid using a Buchner funnel, and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 4-(5-chloro-1,3-benzoxazol-2-yl)aniline as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[9]
Diagram: Synthetic Workflow
Caption: Workflow for the Phillips condensation synthesis.
The Electronic Influence of Chlorine Substitution
The substitution of hydrogen with chlorine on either the benzoxazole or aniline ring fundamentally alters the electronic landscape of the molecule.
Impact on Molecular Orbitals (HOMO/LUMO)
The photophysical properties of these molecules are governed by electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: In benzoxazol-2-yl aniline systems, the HOMO is typically localized on the more electron-rich aniline moiety.
-
LUMO: The LUMO is generally centered on the electron-deficient benzoxazole core.
Chlorine's strong -I effect withdraws electron density, stabilizing the entire molecule and lowering the energy of both the HOMO and LUMO. However, the magnitude of this stabilization is not uniform. Because the LUMO is located on the benzoxazole ring, a chlorine atom on this ring will have a more pronounced stabilizing effect on the LUMO than on the HOMO. Conversely, a chlorine on the aniline ring will more strongly stabilize the HOMO.
In the common case of substitution on the benzoxazole ring (e.g., 5-chloro derivative), the LUMO is stabilized more significantly than the HOMO. This leads to a reduction in the HOMO-LUMO energy gap (ΔE) .[10] This is the primary electronic consequence of chlorination and the root cause of the observed spectroscopic changes.
Diagram: HOMO-LUMO Energy Gap Modulation
Caption: Chlorine's -I effect narrows the HOMO-LUMO gap.
Spectroscopic and Photophysical Consequences
The chlorine-induced reduction of the HOMO-LUMO gap has direct and predictable effects on the molecule's interaction with light.
UV-Visible Absorption
The energy required to promote an electron from the HOMO to the LUMO corresponds to the energy of absorbed photons (E = hc/λ). A smaller energy gap (ΔE) means that lower-energy (longer-wavelength) light is required for excitation. Therefore, chlorine substitution typically results in a bathochromic (red) shift in the maximum absorption wavelength (λ_max).[11] This effect is generally additive; dichlorinated derivatives will show a larger red shift than their monochlorinated counterparts.
Fluorescence Spectroscopy
The emission of light (fluorescence) occurs when an electron relaxes from the LUMO back to the HOMO.
-
Emission Wavelength: Similar to absorption, the smaller energy gap results in a bathochromic shift in the maximum emission wavelength (λ_em).
-
Quantum Yield (Φ_F): The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is often significantly reduced. This phenomenon is attributed to the heavy atom effect .[12] The presence of the relatively heavy chlorine atom enhances the rate of intersystem crossing (ISC), a non-radiative process where the excited singlet state (S₁) converts to an excited triplet state (T₁). This provides an alternative, non-emissive pathway for the excited state to decay, thus quenching fluorescence and lowering the quantum yield.[13]
Data Summary: Predicted Photophysical Properties
The following table summarizes the expected trends for chlorine substitution on the benzoxazole ring of a hypothetical 2-phenylaniline derivative, illustrating the concepts discussed.
| Compound | Substitution Pattern | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Rationale |
| 1 | Unsubstituted | 350 | 430 | 80 | 0.85 | Baseline reference |
| 2 | 5-Chloro | 362 | 445 | 83 | 0.60 | Bathochromic shift; heavy atom quenching |
| 3 | 5,7-Dichloro | 375 | 462 | 87 | 0.35 | Additive bathochromic shift; enhanced quenching |
Experimental & Computational Validation Workflow
A synergistic approach combining spectroscopic experiments with computational modeling provides the most comprehensive understanding of these electronic effects.
Protocol: Spectroscopic Analysis
Objective: To experimentally determine the absorption and emission maxima and the fluorescence quantum yield.
Procedure:
-
Stock Solutions: Prepare stock solutions (e.g., 1 mM) of each synthesized derivative in a spectroscopic-grade solvent (e.g., DMSO, Chloroform).
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution (e.g., 10 µM) from the stock.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the emission spectrum on a fluorometer, setting the excitation wavelength to the determined λ_abs.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs in the same region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).
-
Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance and the integrated fluorescence intensity for all solutions.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.
-
Calculate the quantum yield of the sample (Φ_s) using the formula: Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²) where η is the refractive index of the solvent.[14]
-
Protocol: Computational Modeling (DFT)
Objective: To theoretically calculate the HOMO-LUMO energies and predict the electronic transitions.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Procedure:
-
Structure Building: Build the 3D structure of the benzoxazol-2-yl aniline derivative.
-
Geometry Optimization: Perform a ground-state geometry optimization using Density Functional Theory (DFT). A common and effective level of theory is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[9] Include a solvent model (e.g., PCM) to simulate the experimental conditions.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Electronic Properties: From the optimized structure, extract the energies of the HOMO and LUMO to determine the theoretical energy gap. Visualize the orbital distributions to confirm their localization on the aniline and benzoxazole moieties, respectively.
-
Excited State Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the electronic absorption spectrum.[15] This will provide the predicted λ_max and oscillator strengths for the lowest energy transitions (e.g., S₀ → S₁), which can be directly compared to the experimental UV-Vis data.
Diagram: Integrated Validation Workflow
Caption: Integrated workflow for experimental and computational validation.
Applications and Future Directions
The ability to rationally modulate the electronic properties of benzoxazol-2-yl aniline derivatives via chlorination has significant implications:
-
Drug Development: Altering the electron density distribution can impact how a molecule interacts with its biological target (e.g., enzyme active site or receptor). Lowering the LUMO energy can also make the molecule more susceptible to metabolic reduction.[1][6]
-
Fluorescent Probes: While chlorine often quenches fluorescence, this effect can be exploited. For example, a probe might be designed to be non-fluorescent due to quenching but become fluorescent upon a reaction that removes the chlorine, creating a "turn-on" sensor.[16]
-
Materials Science: The bathochromic shift in absorption and emission allows for the tuning of colors for applications like Organic Light-Emitting Diodes (OLEDs). The modified electronic levels can also improve charge injection and transport properties in organic electronic devices.[17][18]
Future work should focus on exploring the effects of chlorine substitution at different positions on both aromatic rings and comparing its influence with other halogens (F, Br, I) to build a more comprehensive structure-property relationship library.
Conclusion
Chlorine substitution is a powerful tool for the strategic manipulation of the electronic properties of benzoxazol-2-yl aniline derivatives. Its dominant electron-withdrawing inductive effect lowers the energy of the frontier molecular orbitals, leading to a reduced HOMO-LUMO gap. This, in turn, causes predictable bathochromic shifts in both absorption and emission spectra. Concurrently, the heavy atom effect often leads to significant fluorescence quenching, reducing the quantum yield. By combining robust synthetic protocols with a dual experimental and computational validation workflow, researchers can effectively harness these principles to design next-generation molecules with tailored properties for advanced applications in medicine and technology.
References
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Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (2020). Luminescence. [Link]
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Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). MDPI. [Link]
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DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025). MDPI. [Link]
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). ResearchGate. [Link]
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Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Annals of West University of Timisoara, Series of Chemistry. [Link]
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Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). ResearchGate. [Link]
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Tektas, M., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]
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Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. (n.d.). Indian Academy of Sciences. [Link]
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Benzoxazole Functionalized Fluorescent Probe for Selective Fe3+ Detection and Intracellular Imaging in Living Cells. (2016). RSC Publishing. [Link]
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Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. [Link]
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Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. (n.d.). ResearchGate. [Link]
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Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Research & Applications. [Link]
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
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Thermodynamic stability of 6-chloro-benzoxazole derivatives in solution
Thermodynamic Stability and Degradation Kinetics of 6-Chloro-Benzoxazole Derivatives: A Technical Guide
Executive Summary
This technical guide addresses the thermodynamic and kinetic stability profiles of 6-chloro-benzoxazole derivatives in solution. While benzoxazoles are privileged scaffolds in medicinal chemistry (e.g., for NSAIDs, antimicrobial agents, and kinase inhibitors), the introduction of a chlorine atom at the C-6 position fundamentally alters the scaffold's electronic distribution. This guide provides a theoretical framework for these alterations and details self-validating experimental protocols to quantify equilibrium solubility (
Theoretical Framework: The 6-Chloro Effect
Electronic Perturbation and Reactivity
The stability of the benzoxazole core is dictated by the electrophilicity of the C-2 position (
-
Inductive Effect (-I): Chlorine is highly electronegative, pulling electron density through the
-framework. This destabilizes the heteroaromatic ring slightly but significantly increases the electrophilicity of the C-2 carbon. -
Resonance Effect (+M): While halogens can donate electrons via resonance, the inductive withdrawal dominates in the ground state of benzoxazoles.
Thermodynamic Consequence: The 6-chloro derivative is thermodynamically less stable toward nucleophilic attack (hydrolysis) than the parent compound because the transition state for water attacking C-2 is lowered in energy. However, it is often kinetically stable enough for pharmaceutical shelf-life due to the high activation energy required to break the aromaticity.
Degradation Mechanism (Hydrolysis)
The primary degradation pathway in aqueous solution is the acid/base-catalyzed ring opening.
-
Acidic Conditions: Protonation of the ring nitrogen (N-3) activates C-2 for nucleophilic attack by water.
-
Product: The ring opens to form 2-amino-5-chlorophenol (and the corresponding carboxylic acid derivative from the C-2 substituent).
Diagram 1: Hydrolysis Pathway of 6-Chloro-Benzoxazole The following diagram illustrates the critical transition states during acid-catalyzed hydrolysis.
Experimental Methodologies
To fully characterize the stability, two distinct parameters must be measured: Equilibrium Solubility (Thermodynamic) and Degradation Rate (Kinetic).
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility (
Reagents:
-
Phosphate buffer (pH 7.4), 0.1 N HCl (pH 1.2), 0.1 N NaOH (pH 13).
-
High-purity API (Active Pharmaceutical Ingredient).
Step-by-Step Workflow:
-
Supersaturation: Add excess solid 6-chloro-benzoxazole derivative to 10 mL of media in borosilicate glass vials.
-
Equilibration: Incubate at 25°C and 37°C in an orbital shaker (200 rpm) for 72 hours .
-
Validation Step: Check for undissolved solid visually.[1] If clear, add more solid.
-
-
Phase Separation: Filter supernatant using a heated syringe filter (PVDF, 0.45 µm) to prevent precipitation during filtration.
-
Quantification: Analyze filtrate via HPLC-UV (typically 254 nm).
-
Calculation:
Where is the molar solubility.
Protocol B: pH-Rate Profiling (Stress Testing)
Objective: Determine the pseudo-first-order degradation rate constant (
Step-by-Step Workflow:
-
Stock Preparation: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.
-
Stress Conditions: Dilute stock 1:10 into:
-
Incubation: Place sealed vials in a thermostatic block at 40°C, 60°C, and 80°C.
-
Sampling: Aliquot 100 µL at
hours. Quench immediately (neutralize acid/base or cool to 4°C). -
Analysis: HPLC-MS/UV. Monitor the disappearance of the parent peak and appearance of the 2-amino-5-chlorophenol peak.
Diagram 2: Stability Testing Workflow
Data Analysis & Interpretation
Kinetic Parameters
Degradation of benzoxazoles usually follows pseudo-first-order kinetics when the buffer is in excess. Plot
-
Slope:
-
Half-life:
Table 1: Expected Stability Profile of 6-Chloro-Benzoxazoles
| Condition | Mechanism | Expected Stability | Degradation Product |
| Acid (pH 1.2) | N-protonation | Moderate (t½ ~ 10-50 h) | 2-amino-5-chlorophenol |
| Neutral (pH 7.4) | Water attack (slow) | High (Stable) | Negligible |
| Base (pH 13) | Low (t½ < 1 h) | 2-amino-5-chlorophenol anion | |
| Oxidation | Radical attack | High (Cl stabilizes) | N-oxides (rare) |
Arrhenius Equation (Temperature Dependence)
To predict shelf-life at room temperature (25°C) from accelerated data (60-80°C):
-
Plot
vs (Kelvin). -
(Activation Energy) for benzoxazole hydrolysis is typically 50–80 kJ/mol . High
indicates high temperature sensitivity.
Hammett Substituent Constants ( )
For researchers modifying the C-2 position, the stability correlates with the Hammett
-
The 6-chloro group has a
and (relative to the nitrogen/oxygen positions). -
Guidance: If the 6-Cl derivative is too unstable, introducing an electron-donating group (e.g., -OMe) at C-5 or C-2 can counteract the destabilizing inductive effect of the chlorine.
References
-
International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Foundational text on ring opening mechanisms). [Link]
-
Jackson, W. G., et al. (1984). Kinetics and mechanisms for the hydrolysis of benzoxazoles.[3] Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Cl substitution effects). [Link]
Sources
Literature review of 2-arylbenzoxazole synthesis and applications
Executive Summary
The 2-arylbenzoxazole scaffold represents a "privileged structure" in medicinal chemistry and advanced materials science. Characterized by a benzene ring fused to an oxazole ring, this heterocyclic core exhibits remarkable stability, planar topology, and electronic tunability.
For the drug development professional, the benzoxazole moiety serves as a bioisostere for nucleic bases (adenine/guanine), allowing it to interact effectively with biopolymers.[1] It is the core pharmacophore in the natural product UK-1 (a potent cytotoxic agent) and synthetic derivatives targeting the Adenosine A2A receptor (neurodegeneration) and Topoisomerase II (oncology).
For the materials scientist, 2-arylbenzoxazoles are quintessential fluorophores. They undergo Excited-State Intramolecular Proton Transfer (ESIPT) , enabling their use in organic light-emitting diodes (OLEDs), scintillators, and ratiometric fluorescent probes.
This guide moves beyond basic textbook synthesis, focusing on high-fidelity protocols, mechanistic causality, and data-driven application reviews.
Strategic Retrosynthesis & Disconnection Analysis
To design efficient synthetic routes, one must understand the strategic bond disconnections. The 2-arylbenzoxazole core is typically accessed via three primary disconnections.
Figure 1: Strategic retrosynthetic analysis of the benzoxazole core highlighting three primary synthetic pathways.
Synthetic Methodologies: From Classical to State-of-the-Art[2]
Pathway A: Oxidative Cyclization of Schiff Bases (The "Workhorse")
This is the most versatile method for generating diverse libraries for Structure-Activity Relationship (SAR) studies. It proceeds via the condensation of 2-aminophenol with an aryl aldehyde to form a Schiff base (imine), followed by oxidative ring closure.
-
Mechanism: The reaction often involves a radical pathway when using oxidants like Mn(OAc)₃ or Hypervalent Iodine (PhI(OAc)₂) . The oxidant generates a radical on the phenolic oxygen or the imine nitrogen, facilitating intramolecular attack.
-
Green Chemistry Variant: Recent advances utilize Microwave Irradiation with Iodine (I₂) or MnO₂ under solvent-free conditions. This avoids toxic transition metals and reduces reaction times from hours to minutes.
Pathway B: Transition Metal-Catalyzed C-H Activation
For substrates lacking pre-functionalized handles, transition metal catalysis offers precision.
-
Palladium (Pd): Pd(II)-catalyzed aerobic oxidation allows for direct C-H functionalization.
-
Copper (Cu): Cu-catalyzed intramolecular cyclization of o-haloanilides is robust but requires pre-functionalized o-haloanilines.
Pathway C: Acid-Catalyzed Condensation (Polyphosphoric Acid)
The classical "melt" method involves heating 2-aminophenol with a carboxylic acid in Polyphosphoric Acid (PPA).
-
Pros: One-pot, scalable.
-
Cons: Harsh conditions (150-200°C) are incompatible with sensitive functional groups often found in late-stage drug candidates.
Mechanistic Deep Dive: Oxidative Cyclization
Understanding the radical mechanism is crucial for troubleshooting low yields in oxidative cyclizations.
Figure 2: Radical-mediated oxidative cyclization mechanism typical of Mn(OAc)₃ or Hypervalent Iodine pathways.
Detailed Experimental Protocols
Protocol 1: Green Microwave-Assisted Synthesis (Recommended for SAR)
Based on recent solvent-free methodologies using Iodine.
Objective: Rapid synthesis of 2-(4-chlorophenyl)benzoxazole. Scale: 1.0 mmol.
-
Reagent Prep: In a borosilicate glass tube, intimately mix 2-aminophenol (109 mg, 1.0 mmol) and 4-chlorobenzaldehyde (140 mg, 1.0 mmol).
-
Catalyst Addition: Add molecular Iodine (I₂) (25 mg, ~10 mol%).
-
Irradiation: Place the tube in a dedicated microwave reactor (e.g., CEM Discover or Monowave). Irradiate at 180 W for 3-5 minutes at 130°C .
-
Note: If using a domestic microwave (not recommended for rigorous science but possible), use short bursts (30s) to prevent overheating.
-
-
Workup: Cool to room temperature. The mixture will be a dark melt. Dissolve in Ethyl Acetate (EtOAc) (10 mL).
-
Wash: Wash with saturated Na₂S₂O₃ (sodium thiosulfate) solution (2 x 5 mL) to remove residual iodine (organic layer turns from purple/brown to yellow).
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.
-
Expected Yield: 85-92%.
-
Validation: Check disappearance of imine peak (~8.5 ppm) and appearance of benzoxazole C2 signals in ¹H NMR.
-
Protocol 2: Copper-Catalyzed Intramolecular Cyclization
For sensitive substrates requiring milder thermal conditions.
-
Substrate: Start with N-(2-bromophenyl)benzamide (1.0 equiv).
-
Catalyst System: CuI (10 mol%) and 1,10-Phenanthroline (20 mol%).
-
Base/Solvent: Cs₂CO₃ (2.0 equiv) in DME (Dimethoxyethane) .
-
Reaction: Heat at 80°C for 12-24 hours under Argon.
-
Insight: The ligand (phenanthroline) is critical for stabilizing the Cu(I) species and preventing catalyst aggregation.
Applications & Data Analysis
Medicinal Chemistry: The Anticancer Pipeline
The benzoxazole pharmacophore is pivotal in oncology. The natural product UK-1 (a bis-benzoxazole) binds Mg²⁺ ions and poisons Topoisomerase II.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Benzoxazole Derivatives Data synthesized from recent literature reviews [1, 5, 8].
| Compound Class | Substituent (C2) | Substituent (C5/C6) | MCF-7 (Breast) | Hep-G2 (Liver) | Mechanism |
| UK-1 Analog | Benzoxazole moiety | Carbomethoxy | 0.22 | 0.35 | Metal Binding / DNA Intercalation |
| Synthetic Hit A | 4-Chlorophenyl | H | 19.89 | 22.71 | Tubulin Polymerization Inhibition |
| Synthetic Hit B | 3-Nitrophenyl | 5-Methyl | 12.00 | 17.90 | Oxidative Stress Induction |
| A2A Antagonist | Furan-2-yl | Piperazine linker | 1.00 (Ki) | N/A | Adenosine Receptor Blockade |
Materials Science: ESIPT Fluorophores
2-(2'-Hydroxyphenyl)benzoxazole (HBO) derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .
-
Mechanism: Upon UV excitation, the phenolic proton transfers to the oxazole nitrogen.
-
Result: A large Stokes shift (emission in the orange/red region from the keto tautomer) and high photostability.
-
Application: These are used as "turn-on" sensors for Zn²⁺ and Mg²⁺. Binding the metal prevents proton transfer, shifting fluorescence back to the blue (enol form), creating a ratiometric sensor.
Figure 3: Drug discovery workflow for benzoxazole therapeutics, illustrating the progression from target ID to clinical candidates.
Future Outlook
The field is moving toward C-H Activation at the C7 position (the benzene ring) rather than just the C2 position. This "remote functionalization" remains a challenge due to the directing power of the oxazole nitrogen. Furthermore, photoredox catalysis (using Eosin Y or Ru-catalysts) is emerging as a method to synthesize these rings at room temperature, minimizing thermal degradation.
References
-
Vertex AI Search. (2025). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. PubMed. Link
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Link
-
Beilstein Journals. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles. Beilstein J. Org. Chem. Link
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules. Link
-
Connect Journals. (2020).[2] Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry. Link[2]
-
Sci-Hub/Wiley. (1998). Manganese Triacetate Oxidation of Phenolic Schiff's Bases: Synthesis of 2-Arylbenzoxazoles. J. Heterocyclic Chem. Link
-
NIH. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation of Azoles. PMC. Link
-
VNUHCM Journal. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Science and Technology Development Journal. Link
Sources
Technical Guide: Fluorescence Quantum Yield of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline in Polar Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the fluorescence quantum yield (
Researchers utilizing this compound in polar solvents must account for Intramolecular Charge Transfer (ICT) and Intermolecular Hydrogen Bonding , which frequently lead to fluorescence quenching in protic environments. This guide details the theoretical underpinnings of these solvent effects and provides a validated, self-consistent protocol for empirically determining
Molecular Architecture & Photophysics
To understand the quantum yield behavior, we must first deconstruct the push-pull electronic structure of the molecule.
Structural Analysis[1][2]
-
Acceptor Unit: The 6-Chloro-1,3-benzoxazole moiety acts as the electron-withdrawing core. The chlorine atom at the 6-position enhances the electron affinity of the benzoxazole ring via inductive effects (
), stabilizing the LUMO. -
Donor Unit: The 3-Aniline (meta-aminophenyl) group acts as the electron donor. Unlike ortho-isomers, which often undergo Excited State Intramolecular Proton Transfer (ESIPT), the meta-positioning precludes intramolecular H-bonding to the oxazole nitrogen.
-
Mechanism: Upon excitation (
), electron density shifts from the aniline donor to the benzoxazole acceptor. This creates a highly dipolar Intramolecular Charge Transfer (ICT) state.
Solvent-Dependent Emission (Solvatochromism)
The fluorescence quantum yield of this molecule is highly sensitive to solvent polarity (
| Solvent Class | Dominant Interaction | Expected | Mechanistic Cause |
| Non-Polar (e.g., Hexane, Toluene) | Dispersion forces | High (> 0.70) | Emission occurs from the Locally Excited (LE) state. Non-radiative decay rates ( |
| Polar Aprotic (e.g., ACN, DMF, DMSO) | Dipole-Dipole | Moderate (0.30 - 0.60) | Stabilization of the ICT state causes a red shift (bathochromic). The "Energy Gap Law" increases |
| Polar Protic (e.g., MeOH, Water) | H-Bonding | Low / Quenched (< 0.10) | Intermolecular H-bonding between solvent and the aniline nitrogen or oxazole nitrogen facilitates rapid non-radiative deactivation (internal conversion). |
Jablonski Diagram: Decay Pathways
The following diagram illustrates the competition between radiative decay (Fluorescence) and non-radiative pathways (ICT relaxation, Intermolecular H-bonding) modulated by solvent polarity.
Figure 1: Jablonski diagram highlighting the shift from Locally Excited (LE) to Intramolecular Charge Transfer (ICT) states in polar environments.
Experimental Protocol: Comparative Quantum Yield Measurement
Since absolute quantum yield measurements (using an integrating sphere) are time-consuming, the Comparative Method (relative to a standard) is the industry standard for solution-phase fluorophores.
Reference Standard Selection
For 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, which likely absorbs in the UV (300–360 nm) and emits in the Blue-Green (400–500 nm), the following standards are appropriate:
-
Quinine Sulfate in 0.1 M H₂SO₄:
(Excitation 350 nm). Best for acidic/neutral polar media. -
Coumarin 153 in Ethanol:
(Excitation 400 nm). Best if the sample requires longer wavelength excitation.
Protocol Workflow
Objective: Determine
Step 1: Preparation
-
Prepare a stock solution of the analyte in the target polar solvent (e.g., Methanol) and the reference standard in its certified solvent.
-
Critical: Adjust concentrations such that the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05).
-
Why? This prevents Inner Filter Effects (re-absorption of emitted light) which artificially lower the observed quantum yield.
-
Step 2: Spectroscopy
-
Record the UV-Vis absorption spectrum of 5 dilutions of the sample and 5 dilutions of the standard.
-
Record the integrated fluorescence emission spectrum (
) for each dilution using the exact same excitation wavelength and slit widths.
Step 3: Calculation
Plot Integrated Fluorescence Intensity (
Where:
- : Quantum yield of reference.
- : Slope of the linear fit (Fluorescence vs. Absorbance).
- : Refractive index of the solvent.
Validated Workflow Diagram
Figure 2: Step-by-step workflow for comparative quantum yield determination to ensure data integrity.
Expected Data & Troubleshooting
Based on the photophysical properties of the 2-(3-aminophenyl)benzoxazole class [1, 2], the following values are estimated for the 6-chloro derivative. Use these as validation benchmarks.
Estimated Quantum Yields
| Solvent | Polarity Index ( | Estimated | Spectral Characteristic |
| Cyclohexane | 0.2 | 0.75 - 0.85 | Structured, UV-Blue emission (LE state). |
| Chloroform | 4.1 | 0.60 - 0.70 | Slight red-shift, broadening. |
| Acetonitrile | 5.8 | 0.30 - 0.45 | Broad, structureless band (ICT state). |
| Methanol | 5.1 | 0.05 - 0.15 | Significantly quenched due to H-bonding. |
| Water | 10.2 | < 0.01 | Non-fluorescent (Dark). |
Troubleshooting Common Anomalies
-
Anomaly:
.-
Cause: Reference standard degraded or OD of sample was too high (Inner Filter Effect correction failed).
-
Fix: Use fresh Quinine Sulfate; ensure sample OD < 0.05.
-
-
Anomaly: Emission peak shifts with excitation wavelength.
-
Cause: Presence of impurities or "Red Edge Excitation Shift" (REES) indicating restricted solvent relaxation.
-
Fix: Verify purity via HPLC; this molecule should obey Kasha’s Rule (emission independent of excitation
).
-
References
-
Dogra, S. K. (1992). "Intra- and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 104(6), 635–647. Link
-
Rinke, M., et al. (1990).[1] "Spectral characteristics of three different isomeric 2-(aminophenyl)benzoxazoles: Effect of solvents and acid concentrations." Chemical Physics, 143(1), 97–107.[1] Link
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for Quantum Yield Protocols).
-
Williams, A. T. R., et al. (1983). "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer." The Analyst, 108(1290), 1067. Link
Sources
Molar extinction coefficient values for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
An In-depth Technical Guide to the Determination of the Molar Extinction Coefficient of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molar extinction coefficient (ε) is a critical physicochemical parameter that quantifies how strongly a substance absorbs light at a specific wavelength. This guide provides a comprehensive, in-depth technical overview of the principles and a field-proven experimental protocol for the determination of the molar extinction coefficient of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry.[1][2] This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately and reliably measure this essential parameter. The causality behind experimental choices, self-validating system protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity.
Introduction: The Significance of the Molar Extinction Coefficient
The molar extinction coefficient, also known as molar absorptivity, is an intrinsic property of a molecule that dictates its efficiency in absorbing photons at a given wavelength. It is a fundamental parameter in quantitative analytical chemistry, biochemistry, and drug development. An accurate determination of ε is crucial for:
-
Quantitative analysis: Determining the concentration of a substance in solution using spectrophotometry, a cornerstone of many analytical methods.
-
Pharmacokinetics and drug metabolism studies: Tracking the concentration of a drug and its metabolites in biological fluids.
-
Biochemical assays: Quantifying the progress of enzymatic reactions or the concentration of biomolecules.
-
Material science: Characterizing the optical properties of novel compounds.
The benzoxazole scaffold, present in 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] A precise understanding of the spectroscopic properties of such compounds is therefore essential for their development as therapeutic agents.
Theoretical Foundation: The Beer-Lambert Law
The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The law is expressed as:
A = εbc
Where:
-
A is the absorbance (a dimensionless quantity), also known as optical density.
-
ε is the molar extinction coefficient in units of L·mol⁻¹·cm⁻¹.
-
b is the path length of the light through the solution, typically the width of the cuvette (usually 1 cm).
-
c is the concentration of the absorbing species in mol·L⁻¹.
This relationship underpins the experimental protocol detailed in this guide. It is important to note that the Beer-Lambert law is most accurate for dilute solutions, and deviations can occur at high concentrations due to intermolecular interactions.[4]
Experimental Determination of the Molar Extinction Coefficient
The following section provides a detailed, step-by-step methodology for the experimental determination of the molar extinction coefficient of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. This protocol is designed as a self-validating system, incorporating best practices to ensure data accuracy and reliability.
Materials and Instrumentation
-
Compound: High-purity 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or dimethyl sulfoxide) in which the compound is fully soluble and stable. The choice of solvent can influence the absorption spectrum.[5]
-
Instrumentation:
-
Calibrated analytical balance.
-
Volumetric flasks (Class A).
-
Micropipettes (calibrated).
-
UV-Vis spectrophotometer (double-beam recommended).
-
Quartz cuvettes (1 cm path length).[4]
-
Experimental Workflow
The experimental workflow for determining the molar extinction coefficient is illustrated in the following diagram:
Detailed Step-by-Step Protocol
Step 1: Preparation of a Stock Solution
-
Accurately weigh a precise amount of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (e.g., 1-5 mg) using a calibrated analytical balance. The exact mass is critical for accurate concentration calculation.[4]
-
Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolve the compound in a small amount of the chosen spectroscopic grade solvent.
-
Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact molar concentration of this stock solution.
Step 2: Preparation of Serial Dilutions
-
From the stock solution, prepare a series of at least five dilutions with decreasing concentrations.
-
Use calibrated micropipettes and volumetric flasks to ensure accuracy. For example, to prepare a 2-fold dilution, transfer 5 mL of the stock solution to a 10 mL volumetric flask and fill to the mark with the solvent.
-
The concentrations of the dilutions should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[6]
Step 3: Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.[7]
-
Using one of the prepared dilutions (typically one in the middle of the concentration range), record a full absorbance spectrum to determine the wavelength of maximum absorbance (λmax).[6] This is the wavelength at which the compound absorbs light most strongly.
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Measure the absorbance of each of the prepared dilutions, starting from the least concentrated and moving to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.
Data Analysis and Calculation
-
Record the absorbance values for each of the known concentrations in a table.
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert Law.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[6]
-
The slope of the line (m) is equal to the product of the molar extinction coefficient (ε) and the path length (b).
-
Calculate the molar extinction coefficient using the formula: ε = slope / b . Since the path length (b) is typically 1 cm, the molar extinction coefficient is equal to the slope of the line.
-
The R² value should be close to 1.0 (e.g., > 0.99) to indicate a good linear fit and reliable data.
Data Presentation
The collected and calculated data should be presented in a clear and organized manner.
Table 1: Absorbance Data for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline at λmax
| Concentration (mol·L⁻¹) | Absorbance (A) |
| Dilution 1 | Value |
| Dilution 2 | Value |
| Dilution 3 | Value |
| Dilution 4 | Value |
| Dilution 5 | Value |
Table 2: Calculated Molar Extinction Coefficient
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | Value nm |
| Slope of Calibration Curve | Value |
| Coefficient of Determination (R²) | Value |
| Molar Extinction Coefficient (ε) | Value L·mol⁻¹·cm⁻¹ |
Considerations for Structurally Similar Compounds
While no specific molar extinction coefficient value for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline was found in the literature, data from structurally related compounds can provide an expected range. For instance, aniline and its chloro-derivatives exhibit strong absorption bands in the UV region.[8] Benzoxazole derivatives also show characteristic UV-Vis spectra that are influenced by substituents and the solvent environment.[5][9] It is expected that 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline will have a λmax in the UV region with a relatively high molar extinction coefficient, characteristic of π-π* transitions in the aromatic system.
Conclusion
The determination of the molar extinction coefficient is a fundamental procedure in the characterization of chemical compounds. By following the detailed protocol outlined in this guide, researchers can obtain an accurate and reliable value for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. This, in turn, will facilitate further research and development of this and other promising benzoxazole derivatives. The emphasis on careful experimental technique and robust data analysis is paramount to ensuring the scientific integrity of the results.
References
- ResearchGate. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF.
- Benzoxazole derivatives: design, synthesis and biological evalu
- MDPI. (2026, January 3).
- ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives.
- Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.).
- UV-Vis spectra and molar extinction coefficients - Bio-protocol. (n.d.). Bio-protocol.
- Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th - UVic. (n.d.). University of Victoria.
- Alphalyse. (2016, November 15).
- YouTube. (2023, November 10).
- Experimental values of λ max and molar absorptivity (ε) of aniline and chloroanilines. (n.d.).
- ResearchGate. (2020, June 22).
- 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC. (n.d.). NCBI.
- Three sample-sparing techniques to estimate the molar extinction coefficient of luminescent dyes. (n.d.).
- Extinction Coefficients of Triplet–Triplet Absorption Spectra of Organic Molecules in Condensed Phases: A Least-Squares Analysis. (2009, October 15).
- TSI Journals. (2008, March 6). Studies on molar extinction coefficients of some bio-molecules.
- ChemScene. (n.d.). 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline.
- ResearchGate. (n.d.). Molar extinction coefficients for the longest absorption bands of....
- Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine deriv
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Guidechem. (n.d.). 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[1-(2-pyridinyl)ethyl]propanamide.
- ResearchGate. (n.d.). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one.
- AAT Bioquest. (n.d.). Extinction Coefficient [Cellpaint Orange].
- Determination of accurate extinction coefficients and simultaneous equations for assaying chlorophylls a and b extracted with four - UCLA – Chemistry and Biochemistry. (n.d.). UCLA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esisresearch.org [esisresearch.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solvatochromic Characterization of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline Dyes
Executive Summary
This technical guide details the physicochemical properties, synthesis, and solvatochromic behavior of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline and its derivatives. Belonging to the class of donor-acceptor (D-π-A) benzazoles, this fluorophore exhibits significant sensitivity to solvent polarity, making it a candidate for micro-environmental sensing in biological systems and materials science.
The core mechanism driving its spectral shifts is Intramolecular Charge Transfer (ICT) , distinct from the Excited-State Intramolecular Proton Transfer (ESIPT) seen in its hydroxylated analogs (e.g., HBO dyes). This guide provides a validated workflow for synthesizing the dye, characterizing its excited-state dipole moments via Lippert-Mataga analysis, and utilizing it as a polarity probe.
Molecular Architecture & Design Logic
The molecule functions as a "push-pull" system. The solvatochromic sensitivity arises from the electronic communication between the electron-rich amine donor and the electron-deficient benzoxazole acceptor.
-
Donor (D): The aniline moiety (specifically the amino group at the meta position).
-
Acceptor (A): The benzoxazole ring, enhanced by the electron-withdrawing Chlorine atom at the 6-position.
-
Mechanism: Upon photoexcitation, electron density shifts from the aniline to the benzoxazole ring, creating a giant dipole in the excited state (
). Polar solvents stabilize this highly dipolar excited state more than the ground state ( ), leading to a bathochromic (red) shift in emission.
Structural Diagram (DOT Visualization)
The following diagram illustrates the D-π-A architecture and the synthesis pathway.
Figure 1: Synthesis pathway via PPA condensation and the fundamental photophysical transition.
Synthesis Protocol: Polyphosphoric Acid Condensation
The most robust method for synthesizing 2-substituted benzoxazoles is the acid-catalyzed condensation of o-aminophenols with carboxylic acids.
Materials
-
Reagents: 2-Amino-5-chlorophenol (1.0 eq), 3-Aminobenzoic acid (1.0 eq).
-
Workup: Sodium bicarbonate (
), Crushed ice, Ethanol (for recrystallization).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, mix 2-amino-5-chlorophenol (10 mmol) and 3-aminobenzoic acid (10 mmol) with 20 g of PPA.
-
Cyclization: Heat the mixture to 180–200°C under magnetic stirring for 4–6 hours. The high temperature is critical to drive the elimination of water and form the oxazole ring.
-
Quenching: Cool the reaction mass to ~60°C and pour slowly onto crushed ice with vigorous stirring. The strong acid must be diluted carefully.
-
Neutralization: Neutralize the slurry with saturated
solution until pH ~7–8. A precipitate will form. -
Purification: Filter the solid, wash with copious water, and dry. Recrystallize from hot ethanol or an Ethanol/Water mixture (8:2) to obtain the pure product.
Validation:
-
1H NMR (DMSO-d6): Look for the benzoxazole aromatic protons (doublets/singlets around 7.5–8.2 ppm) and the broad singlet of the
group (around 5.5 ppm). -
Melting Point: Expect a sharp range (typically >150°C for aryl-benzoxazoles).
Solvatochromic Analysis Workflow
To quantify the solvatochromic behavior, the dye must be analyzed in a series of solvents with varying polarity (dielectric constant
Experimental Setup
-
Stock Solution: Prepare a
M stock solution in DMSO. -
Working Solutions: Dilute stock into the test solvents (Hexane, Toluene, THF, Ethanol, Acetonitrile, DMF) to a final concentration of
M. -
Spectroscopy: Record UV-Vis absorption and Fluorescence emission spectra.
Data Presentation: Expected Spectral Shifts
The following table summarizes typical behavior for donor-acceptor benzoxazoles. Note the significant "Red Shift" (Positive Solvatochromism) in emission as polarity increases.
| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift ( |
| Hexane | 31.0 | ~335 | ~380 | Lowest |
| Toluene | 33.9 | ~338 | ~395 | Low |
| THF | 37.4 | ~342 | ~420 | Medium |
| Ethanol | 51.9 | ~345 | ~450 | High |
| Acetonitrile | 45.6 | ~344 | ~445 | High |
| DMF | 43.2 | ~348 | ~460 | Highest |
Note: Absorption maxima show minimal shift (ground state is less polar), while emission shows drastic shifts (excited state is highly polar).
Mechanistic Analysis: The Lippert-Mataga Plot
To validate the ICT mechanism, you must calculate the change in dipole moment (
The Equation
Where:
-
: Orientation polarizability (Solvent polarity function).
[3] - : Onsager cavity radius (estimated from molecular volume).
- : Planck's constant.
- : Speed of light.
Protocol for Calculation
-
Calculate
: For each solvent used in Section 4, calculate the orientation polarizability using its and . -
Plot: Graph the Stokes shift (
in ) on the Y-axis vs. on the X-axis. -
Linear Fit: The slope (
) of the linear regression relates to the dipole change.
Interpretation: A steep positive slope indicates a large charge transfer character (ICT). For benzoxazole-anilines,
Analytical Workflow Diagram (DOT)
Figure 2: Workflow for quantifying solvatochromic sensitivity and dipole moment changes.
Applications in Research
A. Biological Micro-polarity Probes
Due to the strong dependence of emission wavelength on polarity, this dye can map hydrophobic pockets in proteins or lipid membranes.
-
Hydrophobic regions: Blue emission (~400 nm).
-
Hydrophilic/Cytosolic regions: Green/Yellow emission (~450+ nm).
B. pH Sensing
The benzoxazole nitrogen is a weak base (
-
Acidic pH: Protonation of the oxazole nitrogen enhances the electron-withdrawing effect, potentially red-shifting absorption but quenching fluorescence due to charge recombination pathways.
References
-
Synthesis of Benzoxazoles
-
Solvatochromism & ICT Mechanism
- Title: Photophysical properties of 3-[2-(N-phenylcarbazolyl)
-
Source: Photochemical & Photobiological Sciences (2012).
-
URL:
-
Lippert-Mataga Analysis Context
-
General Benzoxazole Solvatochromism
-
Title: Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon.
- Source: RSC Advances (2014).
-
URL:
-
Sources
Methodological & Application
Protocol for the synthesis of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline from aminophenol
Executive Summary & Strategic Analysis
This application note details a robust, two-step protocol for the synthesis of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (Target Molecule). This scaffold is a critical pharmacophore in drug discovery, often serving as a bioisostere for adenine in kinase inhibitors or as a fluorescent probe in biological assays.
Retrosynthetic Logic
Direct condensation of 2-amino-5-chlorophenol with 3-aminobenzoic acid is theoretically possible but practically flawed due to the high risk of self-polymerization of the amino-acid component at the elevated temperatures required for benzoxazole formation.
To ensure high purity and yield, this protocol utilizes a Nitro-Reduction Strategy :
-
Cyclodehydration: Condensation of 2-amino-5-chlorophenol with 3-nitrobenzoic acid using Polyphosphoric Acid (PPA) as both solvent and cyclizing agent.
-
Chemoselective Reduction: Reduction of the nitro group to the amine using Stannous Chloride (
).[1] This method is selected over catalytic hydrogenation ( ) to prevent accidental hydrodehalogenation of the 6-chloro substituent.
Reaction Pathway Visualization
Caption: Two-step synthetic pathway ensuring chemoselectivity and preventing polymerization.
Step 1: Cyclodehydration in Polyphosphoric Acid (PPA)
Objective: Synthesis of intermediate 6-Chloro-2-(3-nitrophenyl)benzoxazole. Principle: PPA acts as a non-volatile, high-temperature solvent and a Lewis acid catalyst, facilitating the formation of the amide bond followed by immediate cyclodehydration.
Reagents & Equipment
| Reagent/Equipment | Specification | Role |
| 2-Amino-5-chlorophenol | >97% Purity | Precursor (Provides Benzoxazole Core) |
| 3-Nitrobenzoic Acid | >98% Purity | Precursor (Provides Phenyl Linker) |
| Polyphosphoric Acid (PPA) | 115% | Solvent & Dehydrating Agent |
| Equipment | Overhead stirrer, Oil bath | High viscosity requires mechanical stirring |
Experimental Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with an overhead mechanical stirrer (magnetic stirring will fail due to PPA viscosity), charge Polyphosphoric Acid (50 g) .
-
Heating: Heat the PPA to 100°C to lower its viscosity.
-
Addition: Add 2-amino-5-chlorophenol (14.3 g, 100 mmol) and 3-nitrobenzoic acid (16.7 g, 100 mmol) simultaneously.
-
Note: Ensure reagents are well-dispersed in the viscous matrix.
-
-
Reaction: Increase temperature to 180–200°C . Stir for 4–6 hours .
-
Monitoring: Reaction progress can be monitored by taking a small aliquot, quenching in water, extracting with EtOAc, and checking TLC (Mobile Phase: Hexane/EtOAc 3:1).
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to approximately 80–100°C . (Do not cool to RT, or it will solidify into a rock-hard mass).
-
Pour the hot syrup slowly into 500 g of crushed ice with vigorous stirring.
-
Safety: This step is exothermic. Wear full PPE including face shield.
-
-
Neutralization: The resulting suspension will be highly acidic. Neutralize by adding 10% NaOH or saturated
solution until pH ~8. -
Isolation: Filter the precipitate using a Büchner funnel. Wash copiously with water to remove phosphate salts.
-
Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) to yield yellow needles.
Expected Yield: 75–85% Characterization (Intermediate):
-
Appearance: Yellow solid.
-
MS (ESI): m/z 275 [M+H]+.
Step 2: Chemoselective Reduction via Stannous Chloride[1]
Objective: Reduction of the nitro group to the amine without dehalogenating the 6-chloro position. Mechanism: Electron transfer from Sn(II) to the nitro group in a protic solvent.
Reagents & Equipment
| Reagent | Specification | Stoichiometry |
| Nitro Intermediate | From Step 1 | 1.0 equiv |
| Reagent Grade | 5.0 equiv | |
| Ethanol (Abs.) | Solvent | 10 mL/g of substrate |
| EtOAc | Extraction Solvent | - |
Experimental Protocol
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the Nitro Intermediate (10 g, 36 mmol) in Ethanol (150 mL) .
-
Reagent Addition: Add Stannous Chloride Dihydrate (
, 40.6 g, 180 mmol) in portions. -
Reaction: Heat the mixture to Reflux (80°C) for 3–4 hours .
-
Observation: The yellow solution will gradually turn lighter or colorless.
-
-
Workup (Emulsion Control):
-
Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[4][2][3] Extract the aqueous layer 2x with EtOAc.
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate under vacuum. -
Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from Ethanol.
Expected Yield: 80–90%
Quality Control & Validation
The final product must be validated against the following specifications.
Analytical Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure |
| Melting Point | 198–202°C | Sharp range indicates high purity |
| 1H NMR (DMSO-d6) | Characteristic broad singlet for aniline amine | |
| 1H NMR (Aromatic) | Coupling constants confirm 6-Cl substitution pattern | |
| MS (ESI) | m/z 245.0 [M+H]+ | Chlorine isotope pattern (3:1 ratio of M:M+2) must be visible |
Troubleshooting Guide
-
Problem: Low yield in Step 1.
-
Cause: Incomplete cyclization or hydrolysis during quench.
-
Fix: Ensure temperature reaches 180°C. Do not quench until TLC shows consumption of starting material.
-
-
Problem: Loss of Chlorine in Step 2.
-
Cause: Unlikely with SnCl2, but possible if
was attempted. -
Fix: Strictly adhere to the SnCl2 or Fe/Acetic Acid protocol.
-
Safety & Handling
-
Polyphosphoric Acid: Highly viscous and corrosive. Causes severe thermal and chemical burns. Do not use water to clean glassware initially; allow PPA to cool and soak in dilute base overnight.
-
Tin Residues: Tin compounds are toxic to aquatic life. All aqueous waste from Step 2 must be segregated and disposed of as heavy metal waste.
-
Exotherms: The quenching of PPA is violently exothermic. Always add acid to ice, never ice to acid.
References
-
BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Synthesis of 2-Mercapto-6-chlorobenzoxazole. Retrieved from
-
Feng, L., et al. (2005).[4] "Synthesis of 2-aryl-substituted benzoxazole compounds catalyzed by polyphosphoric acid". Shanxi Daxue Xuebao, 28(4), 396-399.[4] (Documenting PPA conditions).
-
Common Organic Chemistry. (2023). Nitro Reduction - SnCl2. Retrieved from
-
Estiarte, M. A., et al. (2012).[7] "2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH)". Med.[2] Chem. Commun., 3, 115-124. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 2-Amino-5-chlorophenol. Retrieved from
Sources
Application Note: Optimized Synthesis of Benzoxazole Aniline Derivatives via Condensation Reactions
Abstract
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimized condensation reaction conditions for synthesizing benzoxazole aniline derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on the critical parameters of catalyst selection, solvent effects, and temperature optimization. This guide details authoritative, field-proven protocols for the most versatile and efficient synthetic strategies, including the oxidative cyclization of o-aminophenols with aromatic aldehydes and the direct condensation with carboxylic acids. Furthermore, a distinct pathway for the synthesis of 2-aminobenzoxazoles from aniline precursors is presented. Each protocol is designed as a self-validating system, complete with troubleshooting guidance, mechanistic insights, and data presentation to ensure reliable and reproducible outcomes.
Core Principles and Mechanistic Overview
The synthesis of the benzoxazole scaffold fundamentally relies on the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration or oxidation step.[3] The choice of electrophile—typically an aldehyde, carboxylic acid, or their derivatives—dictates the reaction conditions and the nature of the 2-substituent on the benzoxazole ring.
The most common pathway, the reaction with an aldehyde, proceeds via a two-step sequence:
-
Schiff Base Formation: The amino group of the o-aminophenol undergoes a condensation reaction with the aldehyde's carbonyl group to form a phenolic Schiff base (an imine) intermediate.
-
Oxidative Cyclization: The intermediate undergoes intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon, followed by an oxidation step to aromatize the ring system and yield the final 2-substituted benzoxazole.[3][4]
Understanding this mechanism is critical for troubleshooting and optimization, as challenges often arise from the stability of the Schiff base intermediate or an inefficient final oxidation/dehydration step.[5]
Caption: General reaction mechanism for 2-aryl benzoxazole synthesis.
Synthetic Strategies and Parameter Optimization
The selection of a synthetic strategy depends on the desired substitution pattern, the stability of the starting materials, and the available laboratory equipment. We present three robust strategies for synthesizing different classes of benzoxazole aniline derivatives.
Strategy A: 2-Aryl (Aniline) Benzoxazoles from o-Aminophenols and Aromatic Aldehydes
This is one of the most versatile and widely used methods, particularly for creating 2-aryl substituted benzoxazoles. Its success hinges on the careful selection of a catalyst and, where necessary, an appropriate oxidizing agent.
Causality Behind Experimental Choices:
-
Catalyst Selection: The catalyst's primary role is to activate the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial condensation step.
-
Brønsted Acids (e.g., PEG-SO₃H): These are excellent, often reusable "green" catalysts that protonate the carbonyl oxygen. Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) is particularly effective, allowing for high yields at room temperature and easy recovery.[6][7]
-
Lewis Acids (e.g., BF₃·Et₂O): These coordinate to the carbonyl oxygen, increasing its electrophilicity. They are potent but can be sensitive to moisture.[8]
-
Heterogeneous Catalysts (e.g., Fe₃O₄@SiO₂-SO₃H): These offer the significant advantage of easy separation via magnetism and can be recycled multiple times without a substantial loss of activity, making them ideal for sustainable synthesis.[9][10] The optimal temperature for these catalysts can be as low as 50-70°C.[9]
-
-
Oxidizing Agent: The cyclized dihydrobenzoxazole intermediate must be oxidized to the aromatic benzoxazole. While atmospheric oxygen can suffice, especially at higher temperatures or with certain catalysts, the reaction can be slow.[11] For faster, more efficient conversion, dedicated oxidants like manganese dioxide (MnO₂) can be employed.[7]
-
Solvent Effects: The solvent must solubilize the reactants while facilitating the reaction.
-
Polar Protic Solvents (e.g., Ethanol): These are effective, environmentally benign options, particularly for acid-catalyzed reactions at room temperature or under reflux.[1][6]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are excellent at dissolving a wide range of organic molecules and can stabilize charged intermediates that form during cyclization.[11][12]
-
Solvent-Free Conditions: Often assisted by microwave irradiation or grinding, this approach minimizes waste and can dramatically reduce reaction times, representing a key green chemistry methodology.[10][11][12]
-
Table 1: Comparison of Optimized Conditions for 2-Aryl Benzoxazole Synthesis
| Catalyst (mol%) | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| PEG-SO₃H (5% w/w) | o-aminophenol, Benzaldehyde | Ethanol | Room Temp | 2.5 h | 94 | [6] |
| Fe₃O₄@SiO₂-SO₃H | o-aminophenol, Benzaldehyde | Solvent-free | 50 | 20 min | 98 | [9] |
| BAIL gel (1 mol%) | o-aminophenol, Benzaldehyde | Solvent-free | 130 | 5 h | 98 | [13] |
| Alumina | o-aminophenol, Aldehyde | Acetonitrile | Room Temp | 5 h | 55-75 | [11] |
| None (Sulfur-promoted) | o-nitrophenol, Benzaldehyde | N/A | N/A | N/A | Good | [14] |
Detailed Protocol 1: Green Synthesis of 2-Phenylbenzoxazole using PEG-SO₃H
This protocol is based on the efficient, room-temperature synthesis using a recyclable heterogeneous acid catalyst.[6]
Materials:
-
o-aminophenol (1.09 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)
-
PEG-SO₃H (5% w/w)
-
Ethanol (20 mL)
-
Anhydrous Na₂SO₄
-
n-Hexane
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine o-aminophenol (10 mmol), benzaldehyde (10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add 5% w/w of PEG-SO₃H catalyst to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5-3 hours.
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid PEG-SO₃H catalyst. The catalyst can be washed with ethanol, chloroform, and diethyl ether, then dried at 80°C for reuse.[6]
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Purification: Wash the ethyl acetate solution with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent. Add n-hexane to the residue to precipitate the pure product. Filter the solid and dry under vacuum to obtain 2-phenylbenzoxazole.
Caption: Experimental workflow for the synthesis of 2-phenylbenzoxazole.
Strategy B: 2-Aryl (Aniline) Benzoxazoles from o-Aminophenols and Carboxylic Acids
This classical method involves the direct condensation of an o-aminophenol with a carboxylic acid, typically requiring high temperatures and a strong acid catalyst that also acts as a dehydrating agent.[3]
Causality Behind Experimental Choices:
-
Catalyst/Dehydrating Agent: Carboxylic acids are less reactive than aldehydes. Therefore, forcing conditions are required.
-
Polyphosphoric Acid (PPA): This is the most common reagent for this transformation. It serves as the solvent, catalyst, and dehydrating agent, driving the equilibrium towards the product by consuming the water formed during the reaction. Temperatures often range from 150-200°C.[15][16]
-
Methanesulfonic Acid (MeSO₃H): This is another effective catalyst. A modern variation involves the in-situ generation of an acid chloride from the carboxylic acid using thionyl chloride (SOCl₂), followed by MeSO₃H-catalyzed cyclodehydration, which can proceed under milder conditions.[17]
-
Detailed Protocol 2: PPA-Mediated Synthesis of 4-(5-Chlorobenzoxazol-2-yl)aniline
This protocol is adapted from established methods for synthesizing pharmacologically relevant benzoxazoles.[16]
Materials:
-
2-Amino-4-chlorophenol (1.43 g, 10 mmol)
-
4-Aminobenzoic acid (1.37 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (approx. 40 g)
-
Crushed Ice
-
Ammonia solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, carefully add 4-aminobenzoic acid (10 mmol) and 2-amino-4-chlorophenol (10 mmol) to polyphosphoric acid (40 g).
-
Heating: Heat the reaction mixture with stirring to 180-200°C. Maintain this temperature for 4-5 hours. The mixture will become thick and viscous.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C. Very carefully and slowly, pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: The product will precipitate in the acidic water. Slowly neutralize the mixture with a concentrated ammonia solution until it is basic (pH > 8). This will precipitate any product that remained dissolved.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-(5-chlorobenzoxazol-2-yl)aniline.
Strategy C: Synthesis of 2-Aminobenzoxazoles from Substituted Anilines
This strategy provides direct access to 2-aminobenzoxazoles, which are themselves important aniline derivatives and valuable synthetic intermediates. The pathway involves the formation and subsequent cyclization of a phenylurea intermediate.[18]
Causality Behind Experimental Choices:
-
Intermediate Formation: The aniline starting material is first converted to a substituted phenylurea. This is typically achieved by reacting the aniline hydrochloride with potassium cyanate.[18]
-
Cyclization: The phenylurea undergoes an acid-catalyzed intramolecular cyclization. The catalyst (e.g., PEG-SO₃H) protonates a carbonyl or urea nitrogen, making the adjacent carbon more electrophilic and susceptible to attack by a suitably positioned hydroxyl group if starting from an o-hydroxyaniline derivative. A more direct route from a substituted aniline involves a cyclization reaction promoted by an acid catalyst in a suitable solvent like chloroform at elevated temperatures (80-90 °C).[18]
Caption: Two-step synthesis of 2-aminobenzoxazoles from anilines.
Detailed Protocol 3: Two-Step Synthesis of 2-Aminobenzoxazole from Aniline
This protocol describes the synthesis via a phenylurea intermediate, adapted from a PEG-SO₃H catalyzed method.[7][18] Note: For this specific product, the starting material would need to be o-aminophenol to provide the hydroxyl group for cyclization, which is then converted to a phenylurea. The general method is adapted here for clarity.
Materials:
-
o-Aminophenol (1.09 g, 10 mmol)
-
Concentrated HCl (1 mL)
-
Potassium cyanate (0.81 g, 10 mmol)
-
Chloroform
-
PEG-SO₃H (2.1 mmol)
-
Ammonia solution
Procedure: Step 1: Synthesis of o-Hydroxyphenylurea
-
In a round-bottom flask, add o-aminophenol (10 mmol) and water. Add concentrated HCl (1 mL) and warm the mixture for 10 minutes.
-
Add potassium cyanate (10 mmol) and stir for 1 hour.
-
Cool the mixture in an ice bath (0-5°C) to precipitate the solid urea.
-
Filter the precipitate and dry it thoroughly.
Step 2: PEG-SO₃H Promoted Cyclization
-
Dissolve the dried o-hydroxyphenylurea (from Step 1) in chloroform.
-
Add PEG-SO₃H (2.1 mmol) to the solution.
-
Stir the reaction mixture at 80-90°C for 6-7 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and filter out the catalyst.
-
Make the filtrate basic by adding ammonia solution, which will cause the product to precipitate.
-
Collect the solid product by filtration and recrystallize from rectified spirits to obtain pure 2-aminobenzoxazole.
Troubleshooting and Self-Validation
A hallmark of a trustworthy protocol is the ability to diagnose and resolve common issues.
Table 2: Troubleshooting Guide for Benzoxazole Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate solvent polarity or poor reactant solubility.[12] 2. Suboptimal catalyst choice or loading.[5] 3. Reaction temperature is too low.[5] | 1. Screen a range of solvents (e.g., ethanol, DMF, acetonitrile). Increase temperature to improve solubility if possible.[12] 2. Screen different catalysts (Lewis acid, Brønsted acid). Optimize catalyst loading (e.g., from 5 to 20 mol%).[5] 3. Gradually increase the reaction temperature, monitoring for product formation and degradation by TLC. |
| Stable Schiff Base Intermediate Observed | The Schiff base formed is very stable and does not cyclize efficiently under the reaction conditions.[5] | 1. Increase the reaction temperature to provide the necessary activation energy for cyclization.[5] 2. Add an effective oxidizing agent (e.g., DDQ, MnO₂) to drive the final aromatization step.[3] 3. Consider a two-step process: isolate the Schiff base first, then subject it to harsher cyclization conditions.[5] |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Presence of moisture in reactions sensitive to water. | 1. Perform a temperature optimization study to find the ideal balance between reaction rate and product stability. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
Product Validation: The identity and purity of the synthesized benzoxazole aniline derivatives should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: Comparison with literature values.
-
Spectroscopy: Confirmation of the chemical structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS).[6][18][19]
Conclusion
The synthesis of benzoxazole aniline derivatives is a versatile process with multiple high-yielding pathways. The optimal conditions are highly dependent on the chosen starting materials. For reactions involving aldehydes, green, heterogeneous catalysts like PEG-SO₃H or magnetic nanoparticles offer mild conditions, high yields, and excellent reusability. For less reactive carboxylic acids, classical high-temperature condensation with PPA remains a robust, though aggressive, method. Finally, direct access to 2-aminobenzoxazoles can be efficiently achieved through a two-step process starting from appropriately substituted anilines. By understanding the mechanisms and key optimization parameters outlined in this guide, researchers can confidently and efficiently synthesize these valuable heterocyclic compounds.
References
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Research Journal of Pharmacy and Technology.
- Solvent effects and selection for benzoxazole form
- Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (n.d.). Asian Journal of Chemistry.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Review of synthesis process of benzoxazole and benzothiazole derivatives. (2025).
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (n.d.). BenchChem.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014). Journal of the Brazilian Chemical Society.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023).
- Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst. (2017). Journal of Pharmaceutical and Scientific Research.
- Synthesis of substituted 2-amino benzoxazole derivatives starting
- A general mechanism for benzoxazole synthesis. (n.d.).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). Molecules.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). The Journal of Organic Chemistry.
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports.
- Optimization of the reaction conditions a,b. (n.d.).
- Optimization study of the reaction conditions in the condensation of benzaldehyde with 2. (n.d.).
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
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- 19. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Lipid Droplet Imaging using 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
[1]
Introduction & Mechanism of Action
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (CBA-Probe) is a lipophilic, environment-sensitive fluorophore.[1] Its core structure features a donor-acceptor (D-π-A) architecture:
-
Electron Donor: The aniline amine group (-NH₂).
-
Electron Acceptor: The benzoxazole ring, enhanced by the electron-withdrawing chlorine substituent at the 6-position.[1]
Mechanism: Intramolecular Charge Transfer (ICT)
Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the donor amine to the acceptor benzoxazole.
-
In Polar Solvents (e.g., Cytosol/Water): The ICT state is stabilized by dipole-dipole interactions and hydrogen bonding, leading to non-radiative decay or significant fluorescence quenching (low quantum yield).[1]
-
In Non-Polar Environments (e.g., Lipid Droplets): The non-polar core of lipid droplets protects the probe from solvent relaxation. This destabilizes the ICT state, suppressing non-radiative pathways and resulting in a rigorous "Turn-On" fluorescence response with a hypsochromic (blue) shift relative to polar media.[1]
Key Features
-
Target Specificity: High affinity for neutral lipid cores (Triacylglycerols/Steryl esters).[1]
-
Signal-to-Noise Ratio: Low background fluorescence in the cytoplasm due to quenching in aqueous media.[1]
-
Stokes Shift: Large Stokes shift (typically >60 nm) minimizes self-quenching and allows distinct separation from excitation light.[1]
Technical Specifications
| Property | Specification | Notes |
| Chemical Formula | C₁₃H₉ClN₂O | MW: ~244.68 g/mol |
| Appearance | Pale yellow to off-white solid | Light sensitive in solid state.[1] |
| Solubility | DMSO, DMF, Ethanol | Insoluble in water.[1] |
| Excitation ( | 360 – 380 nm (UV/Blue) | Dependent on solvent polarity. |
| Emission ( | 450 – 520 nm (Blue/Green) | Blue in non-polar (LDs), Green/Yellow in polar. |
| Storage | -20°C, Desiccated, Dark | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
-
Weigh 2.45 mg of CBA-Probe.[1]
-
Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Critical: Use cell-culture grade (≥99.9%) DMSO to prevent cytotoxicity.[1]
-
-
Vortex for 1 minute until fully dissolved.
-
Aliquot into amber microcentrifuge tubes (20-50 µL each) to minimize freeze-thaw degradation.
-
Store at -20°C . Stable for 3 months.
Live Cell Imaging Protocol
Context: Lipid droplets are dynamic organelles.[1] Live cell imaging is preferred over fixation to preserve LD morphology and composition.[1]
Reagents:
-
Adherent cells (e.g., HeLa, HepG2, 3T3-L1) on glass-bottom dishes.[1]
-
Imaging Buffer: HBSS or phenol-red free DMEM.[1]
-
CBA-Probe Stock (10 mM).[1]
Step-by-Step Procedure:
-
Cell Preparation: Seed cells on confocal dishes and culture until 70-80% confluence.
-
Working Solution: Dilute the 10 mM Stock 1:1000 in pre-warmed Imaging Buffer to achieve a 10 µM final concentration.
-
Optimization: Test concentrations between 1 µM and 20 µM. 10 µM is a standard starting point for benzoxazoles.[1]
-
-
Staining:
-
Remove culture medium and wash cells 2x with PBS.[1]
-
Add the 10 µM CBA-Probe working solution .
-
Incubate for 15–30 minutes at 37°C / 5% CO₂.
-
-
Wash (Optional): Remove staining solution and wash 3x with PBS.[1]
-
Note: Due to the "Turn-On" mechanism, washing is often unnecessary as background fluorescence is low.[1]
-
-
Imaging: Add fresh Imaging Buffer and mount on the microscope stage.
Co-Localization Validation
To validate LD specificity, co-stain with a commercial standard (e.g., Nile Red).[1]
-
Prepare Nile Red stock (1 mM in Acetone).
-
Co-incubate cells with 10 µM CBA-Probe and 1 µM Nile Red for 15 minutes.
-
Imaging Settings:
-
Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.85 indicates high specificity.[1]
Visualizing the Workflow & Mechanism
Caption: Workflow illustrating the solvatochromic 'Turn-On' mechanism of CBA-Probe and the sequential imaging protocol.
Data Analysis & Troubleshooting
Quantitative Analysis[2]
-
ImageJ/Fiji Workflow:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Weak Signal | Probe precipitation | Ensure stock is fully dissolved; do not exceed 20 µM in aqueous buffer. |
| High Background | Non-specific membrane binding | Reduce concentration to 1–5 µM; Perform 3x PBS washes after staining.[1] |
| Photobleaching | High laser power | Reduce laser power to <5%; Use resonant scanning for fast acquisition.[1] |
| Blue Shifted Emission | Solvent polarity changes | Verify emission filter settings; LD emission is typically blue-shifted vs. solution.[1] |
References
-
Tian, H., et al. (2021).[1] "Fluorescent probes for the imaging of lipid droplets in live cells."[2][3][4][5] University of Bath Research Portal.[1] Link
-
Reisch, A., & Klymchenko, A. S. (2016).[1] "Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging." Small. (Discusses ICT mechanism in benzoxazole derivatives).
-
Collot, M., et al. (2018).[1] "Recent Advances in Fluorescent Probes for Lipid Droplets." MDPI. Link
-
Ghodbane, A., et al. (2015).[1][6] "Influence of the halogen atom on the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives." Dyes and Pigments.[1] (Structural grounding for 6-chloro substitution).
-
Fam, T. K., Klymchenko, A. S., & Collot, M. (2018).[1] "Recent advances in fluorescent probes for lipid droplets." Materials. Link
Sources
- 1. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 2. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
Bioconjugation techniques using the amine group of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Introduction & Chemical Logic
The molecule 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline represents a class of 2-arylbenzoxazole fluorophores known for high quantum yields, excellent photostability, and large Stokes shifts. These properties make them ideal candidates for use as fluorescent probes in biological assays or as pharmacophores in drug discovery.
However, the primary functional group available for conjugation—the aniline amine (-NH₂) —presents a specific challenge often overlooked in standard protocols: Nucleophilicity .
The Nucleophilicity Gap
Most commercial bioconjugation kits are optimized for aliphatic amines (e.g., Lysine residues,
Implication: Standard NHS-ester labeling protocols (pH 8.3, aqueous) will likely fail or result in extremely low conjugation efficiency because water hydrolysis will outcompete the slow-reacting aniline.
This guide details two engineered workflows to overcome this barrier:
-
The "Linker-Activation" Strategy (Recommended): Converting the aniline into a highly reactive NHS-ester capable of labeling proteins.
-
The "Direct-Coupling" Strategy: Forcing the reaction with activated carboxyl surfaces (e.g., beads or small molecule synthesis).
Pre-Conjugation Analysis
Before initiating conjugation, the physicochemical properties of the probe must be managed.[1]
| Parameter | Specification | Application Note |
| Molecular Weight | ~244.68 g/mol | Small molecule; minimal steric hindrance once conjugated. |
| Solubility | Low in Water; High in DMSO/DMF | Critical: All stock solutions must be prepared in anhydrous DMSO or DMF. |
| Fluorescence | Blue-Green emission. Verify | |
| Reactivity | Aromatic Amine (Weak Nucleophile) | Requires catalysis or conversion to a stronger electrophile. |
Decision Logic: Selecting the Right Chemistry
Figure 1: Decision tree for selecting the appropriate conjugation protocol based on the functional groups available on the target biomolecule.
Protocol A: The "Linker-Activation" Strategy (Gold Standard)
Objective: Convert the low-reactivity aniline into a high-reactivity NHS-ester "Active Dye." Mechanism: Succinylation followed by NHS activation. This creates a "Universal Label" that reacts instantly with lysine residues on any protein.
Phase 1: Succinylation (Converting Amine to Carboxyl)
This step extends the molecule with a 4-carbon linker, improving solubility and providing a reactive handle.
Reagents:
-
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (1 eq)
-
Succinic Anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Steps:
-
Dissolve 50 mg of the benzoxazole aniline in 2 mL anhydrous DCM (or DMF if solubility is an issue).
-
Add 1.5 equivalents of TEA.
-
Add 1.2 equivalents of Succinic Anhydride.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the product will be more polar/acidic).
-
Purification: Evaporate solvent. Redissolve in dilute base (NaHCO₃), wash with ethyl acetate (removes unreacted aniline), then acidify the aqueous layer to pH 3 to precipitate the Succinylated-Benzoxazole Acid . Filter and dry.
Phase 2: NHS-Activation (Creating the Reactive Probe)
Now we convert the new carboxylic acid into an NHS ester.
Reagents:
-
Succinylated-Benzoxazole Acid (from Phase 1)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
EDC (or DCC) (1.2 eq)
-
Solvent: Anhydrous DMF.[1]
Steps:
-
Dissolve the acid in anhydrous DMF (10–20 mg/mL).
-
Add NHS and EDC.
-
Stir overnight at RT in the dark.
-
Usage: This solution now contains the Benzoxazole-NHS Ester . It can be used directly for protein labeling (see below) without isolation if used immediately.
Phase 3: Protein Labeling (The Bioconjugation)
Reagents:
-
Target Protein (1–5 mg/mL in PBS, pH 7.4).
-
Benzoxazole-NHS Ester (in DMF).
Steps:
-
Adjust protein buffer to pH 8.0–8.3 using 1M NaHCO₃ (critical for Lysine reactivity).
-
Calculate Molar Ratio: Use a 10-20x molar excess of the dye over the protein.
-
Add the dye solution slowly to the protein while vortexing.[1] Ensure organic solvent does not exceed 10% of total volume.
-
Incubate 1 hour at RT in the dark.
-
Purification: Remove excess dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis against PBS.
Protocol B: Direct Coupling to Carboxylated Targets
Objective: Conjugate the aniline directly to carboxylated magnetic beads or small molecule drugs. Challenge: Requires forcing conditions due to low aniline nucleophilicity.
Reagents:
-
Carboxylated Target (e.g., COOH-Beads or Small Molecule Acid).
-
Coupling Agents: HATU (preferred over EDC for anilines) and DIPEA (Base).
-
Solvent: DMF or DMSO (Strictly anhydrous).[1]
Workflow Diagram:
Figure 2: HATU-mediated direct coupling workflow for attaching the aromatic amine to carboxylated targets.
Detailed Steps:
-
Activation: Dissolve the Carboxylated molecule in DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes to form the activated ester.
-
Note for Beads: Wash beads in DMF/DIPEA first.
-
-
Addition: Add 1.0–1.2 eq of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline .
-
Reaction: Stir for 4–16 hours. Aromatic amines react slower than aliphatic amines; overnight reaction is often required.
-
Validation: Monitor consumption of the aniline by LC-MS or TLC.
Quality Control & Validation
Since the benzoxazole core is fluorescent, validation is straightforward but requires spectral confirmation.
UV-Vis Absorbance Shift
Upon conjugation (converting the amine to an amide), the electron donation into the benzoxazole ring changes.
-
Expectation: A hypsochromic shift (blue shift) or a change in extinction coefficient is typical when an aromatic amine is converted to an amide.
-
Protocol: Measure Absorbance of Free Dye vs. Conjugate.
-
Free Dye
: ~330–350 nm (Solvent dependent). -
Conjugate: Look for a new peak or shoulder, and the presence of the protein peak at 280 nm.
-
Fluorescence Verification
-
Excitation: 340 nm.
-
Emission: Scan 400–600 nm.
-
Note: If the dye stacks on the protein surface, fluorescence quenching may occur. Determine the "Degree of Labeling" (DOL) to ensure you haven't over-labeled the protein (Target DOL: 2–4 dyes/protein).
Expert Tips for Troubleshooting
-
Solubility Crash: If the dye precipitates upon addition to the aqueous protein solution, try adding a non-ionic surfactant (e.g., 0.05% Tween-20) to the protein buffer before adding the dye.
-
Low Yields: If Protocol B (Direct Coupling) fails, switch to Protocol A . The steric hindrance and low nucleophilicity of the aniline are best overcome by converting it to an NHS ester in organic solvent first.
-
pH Sensitivity: The fluorescence of benzoxazoles can be pH-sensitive. Perform a pH titration curve (pH 4 to 9) to characterize the stable range for your specific assay.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS/EDC chemistry and amine reactivity).
-
Felouat, A., et al. (2021).[2] "Synthesis and photophysical properties of benzoxazole derivatives." Dyes and Pigments. (Details on the solvatochromism and fluorescence of benzoxazole anilines).
-
Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." (General protocols for NHS ester handling).
-
PubChem. "Compound Summary: Benzoxazole derivatives." (Structural data).
Sources
Application Note: Suzuki-Miyaura Coupling Protocols for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Executive Summary
This Application Note details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline . This scaffold is a critical intermediate in the synthesis of amyloid-binding radioligands, fluorescent probes, and kinase inhibitors.
The substrate presents a specific chemoselective challenge: coupling an aryl chloride (low reactivity) in the presence of an unprotected primary aniline (potential catalyst poison/competing nucleophile) and a benzoxazole core (Lewis basic nitrogen).
This guide provides two distinct protocols:
-
Protocol A (Standard): A robust, cost-effective method using Pd(dppf)Cl₂ for activated boronic acids.
-
Protocol B (High-Performance): A Buchwald precatalyst method for sterically demanding or electron-poor boronic acids.
Substrate Analysis & Retrosynthetic Logic
Structural Deconstruction
The molecule contains three distinct functional zones that dictate reaction conditions:
| Functional Group | Reactivity Profile | Implication for Suzuki Coupling |
| 6-Chloro (Ar-Cl) | Electrophile | The reaction site. Aryl chlorides possess a high bond dissociation energy (C-Cl ~96 kcal/mol), requiring electron-rich phosphine ligands or elevated temperatures to facilitate Oxidative Addition (OA). |
| Benzoxazole Nitrogen | Lewis Base | Located in the heterocycle. Can coordinate to unsaturated Pd(0) species, potentially arresting the catalytic cycle (Catalyst Poisoning). |
| 3-Aniline (-NH₂) | Nucleophile | Unprotected amine. While less reactive than the C-Cl bond in oxidative addition, it can participate in competing Buchwald-Hartwig amination or coordinate to Pd. |
Chemoselectivity Strategy
To ensure the reaction proceeds exclusively at the C-Cl bond without protecting the amine:
-
Ligand Selection: Use bulky, bidentate ligands (dppf) or biaryl monophosphines (XPhos, SPhos) to sterically crowd the Pd center, preventing amine coordination.
-
Base Selection: Use inorganic carbonate or phosphate bases (K₂CO₃, K₃PO₄). Avoid alkoxide bases (NaOtBu), which promote Buchwald-Hartwig amination of the aniline.
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step where the catalyst must discriminate between the C-Cl bond and the nitrogen lone pairs.
Figure 1: Catalytic cycle emphasizing the Oxidative Addition into the 6-chlorobenzoxazole C-Cl bond.
Experimental Protocols
Protocol A: The "Standard" Method (Pd(dppf)Cl₂)
Best for: Electron-rich or neutral boronic acids. Cost-effective scale-up.
Reagents:
-
Substrate: 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane[1]
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (100 mg, 0.41 mmol), Boronic Acid (0.61 mmol), and Pd(dppf)Cl₂ (15 mg, 0.02 mmol).
-
Inert: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base: Add 2.0 M aq. K₂CO₃ (0.6 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[2] The starting material (Ar-Cl) peak should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH gradient).
Protocol B: The "High-Performance" Method (XPhos Pd G3)
Best for: Sterically hindered boronic acids, electron-poor substrates, or if Protocol A fails.
Reagents:
-
Catalyst: XPhos Pd G3 (2–3 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, solid or 0.5M aq)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)[2]
Procedure:
-
Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.03 equiv), and solid K₃PO₄ (3.0 equiv) to a vial.
-
Inert: Cap and purge with Argon (3 cycles of vac/fill).
-
Solvent: Add degassed THF/Water (10:1 ratio, 0.1 M concentration relative to substrate).
-
Reaction: Heat to 60°C (mild) or 80°C (standard) for 2–6 hours.
-
Note: XPhos allows for faster oxidative addition into the aryl chloride at lower temperatures than dppf.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.
Optimization & Troubleshooting Guide
If yields are low (<50%), follow this logic flow to identify the bottleneck.
Figure 2: Optimization workflow for troubleshooting reaction failures.
Troubleshooting Data Table
| Observation (LC-MS) | Diagnosis | Corrective Action |
| SM Unchanged | Catalyst poisoning or failed Oxidative Addition. | Switch to XPhos Pd G3 . Increase temp to 100°C. Ensure inert atmosphere. |
| Deboronation (Ar-H) | Boronic acid instability (hydrolysis). | Use Boronic Esters (Pinacol) instead of acids. Switch to anhydrous conditions (Dioxane/Cs₂CO₃). |
| Homocoupling | Oxygen present or slow Transmetallation.[2] | Sparge solvents with Argon for 15 mins. Add catalyst last. |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Ligand dissociation occurring. Add 10% extra free ligand (e.g., dppf) or lower temperature. |
References
-
General Suzuki Coupling of Chlorobenzoxazoles
-
Reaction of 2-substituted-6-chlorobenzoxazoles. See: J. Org.[3][4][5][6] Chem.2014 , 79, 6310.[4] (Demonstrates tolerance of benzoxazole core).
- Synthesis of Amyloid Probes (PiB Analogs): Mathis, C. A., et al. "Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles." J. Med. Chem.2003, 46, 2740. (Analogous chemistry on benzothiazoles/oxazoles).
-
Source:
-
-
Free Amine Tolerance in Suzuki Coupling
-
Catalyst Systems for Unprotected Anilines: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[7] Chem. Sci.2011 , 2, 27.
-
Source:
-
-
Advanced Precatalysts (Buchwald G3/G4)
- XPhos Pd G3 for Aryl Chlorides: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013, 4, 916.
-
Source:
-
Benzoxazole Synthesis (Substrate Preparation)
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Preparation and Application of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline as a Ratiometric Fluorescent pH Sensor
Abstract
The precise measurement of pH is critical across a vast spectrum of scientific disciplines, from fundamental cell biology to pharmaceutical development and materials science. Fluorescent pH sensors offer a non-invasive, highly sensitive, and spatiotemporally resolved method for monitoring proton concentration. This application note provides a detailed guide for the synthesis, characterization, and application of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, a novel sensor molecule from the 2-arylbenzoxazole class. We present a robust synthetic protocol, a comprehensive methodology for spectroscopic pH titration to determine the sensor's pKa, and a foundational protocol for its application in biological imaging. The underlying pH-sensing mechanism, rooted in the modulation of intramolecular charge transfer (ICT), is explained to provide a causal understanding of the sensor's function.
Introduction: The Benzoxazole Scaffold in pH Sensing
Benzoxazole derivatives are a privileged class of heterocyclic compounds renowned for their unique photophysical properties and environmental sensitivity.[1][2] Their rigid, planar structure and extended π-conjugated system often give rise to strong fluorescence. When functionalized with pH-responsive moieties, such as an aniline group, their electronic and, consequently, their optical properties can be precisely modulated by the surrounding proton concentration.[3][4] This makes them exceptional candidates for the development of fluorescent pH probes.
The specific compound, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, is designed to leverage these characteristics. The benzoxazole core acts as the primary fluorophore, while the aniline substituent at the 2-position serves as the proton-responsive trigger. The electron-withdrawing chloro group at the 6-position is anticipated to modulate the electronic properties of the benzoxazole ring system, thereby fine-tuning the pKa and spectral properties of the sensor. Monitoring pH is crucial in drug development for understanding cellular uptake, lysosomal trafficking, and the microenvironment of tumors.[5] This guide provides the necessary protocols to empower researchers to utilize this sensor in their workflows.
Principle of Operation: Protonation-Modulated Intramolecular Charge Transfer (ICT)
The pH-sensing mechanism of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is based on the protonation and deprotonation of the exocyclic aniline group. In a basic or neutral environment, the aniline nitrogen exists as a neutral amine (-NH₂), which is a strong electron-donating group. Upon photoexcitation, this facilitates an intramolecular charge transfer (ICT) from the electron-rich aniline moiety to the electron-accepting benzoxazole core, resulting in a specific fluorescence emission profile.
In an acidic environment, the aniline nitrogen is protonated to form an anilinium cation (-NH₃⁺). This protonation significantly reduces the electron-donating ability of the substituent, thereby inhibiting the ICT process. This alteration of the electronic landscape upon protonation leads to a distinct change in the molecule's absorption and fluorescence spectra, often manifesting as a hypsochromic (blue) shift in the emission wavelength.[6] This spectral shift allows for ratiometric pH measurements, which are highly reliable as they depend on the ratio of fluorescence intensities at two different wavelengths, canceling out variations in probe concentration, excitation intensity, and detection efficiency.[7][8]
Caption: Protonation equilibrium of the sensor.
Part 1: Synthesis and Purification Protocol
The synthesis of 2-arylbenzoxazoles is well-established and typically involves the condensation of a 2-aminophenol with a benzoic acid derivative.[9][10] Here, we propose a one-pot synthesis using Polyphosphoric Acid (PPA) as both the solvent and the condensing agent, which facilitates the necessary dehydration cyclization.
Rationale
-
Reactants: 4-Chloro-2-aminophenol provides the chloro-substituted benzoxazole backbone. 3-Aminobenzoic acid provides the 2-position aniline moiety.
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) is an excellent dehydrating agent and a non-oxidizing acid catalyst that promotes the condensation and subsequent cyclization (dehydration) to form the benzoxazole ring at elevated temperatures.
Materials
-
4-Chloro-2-aminophenol (1.0 eq)
-
3-Aminobenzoic acid (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-aminophenol and 3-Aminobenzoic acid.
-
Addition of PPA: Carefully add Polyphosphoric Acid (approx. 10-15 times the weight of the limiting reactant). The mixture will be a thick slurry.
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The mixture will become more homogeneous as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: a. Allow the reaction mixture to cool to approximately 80-100 °C. b. Carefully and slowly pour the warm mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product. c. Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of vigorous CO₂ evolution. d. The crude product will precipitate as a solid. Filter the solid using a Büchner funnel and wash thoroughly with cold water.
-
Extraction (if product is not a clean solid): a. Transfer the neutralized aqueous mixture to a separatory funnel. b. Extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for synthesis and purification.
Part 2: Spectroscopic Characterization and pH Titration
To determine the sensor's utility, its photophysical properties, particularly its pKa, must be accurately measured. This is achieved by performing a spectroscopic titration across a wide pH range.
Materials
-
Synthesized 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
-
DMSO (Spectroscopic grade) for stock solution
-
Universal buffer solutions (e.g., Britton-Robinson buffer) covering a pH range from 2 to 12
-
Calibrated pH meter
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-5 mM) of the sensor in DMSO. DMSO is used to ensure solubility; the final concentration in the aqueous buffer should be low enough (<1%) to not significantly affect the buffer's properties.
-
Sample Preparation: For each pH point, prepare a cuvette containing the buffer solution of a specific pH. Add a small aliquot of the sensor stock solution to reach a final concentration in the low micromolar range (e.g., 5-10 µM). Ensure the final DMSO concentration is constant across all samples.
-
UV-Vis Spectroscopy: a. Record the absorbance spectrum for each sample from approximately 250 nm to 550 nm. b. Note any changes in the absorption maxima and the presence of isosbestic points, which indicate a clean equilibrium between two species.
-
Fluorescence Spectroscopy: a. Determine the optimal excitation wavelength (λex), often the absorption maximum of the dominant species. If an isosbestic point is present, exciting at this wavelength is ideal as it ensures both protonated and deprotonated forms are excited equally.[7] b. For each pH sample, record the fluorescence emission spectrum. c. Observe the changes in emission maxima and intensity as a function of pH.
-
Data Analysis and pKa Determination: a. For ratiometric analysis, identify two wavelengths where the fluorescence intensity shows the most significant opposing change with pH. b. Calculate the ratio of fluorescence intensities (I_λ1 / I_λ2) for each pH value. c. Plot the fluorescence intensity ratio against pH. d. Fit the resulting data to a sigmoidal curve (e.g., using the Boltzmann function). The pKa is the pH value at the inflection point of the curve.
Caption: Workflow for spectroscopic characterization.
Data Presentation and Expected Results
All quantitative data should be summarized for clarity. The performance of the sensor can be benchmarked against these key parameters.
| Parameter | Symbol | Expected Value / Result | Significance |
| Absorption Maxima | λ_abs | pH-dependent | Wavelengths for optimal excitation. |
| Emission Maxima | λ_em | pH-dependent (ratiometric shift) | Wavelengths for fluorescence detection. |
| Stokes Shift | Δλ | > 30 nm | Separation between absorption and emission; larger is better. |
| Acid Dissociation Constant | pKa | 4.0 - 8.0 | Defines the pH range of maximum sensitivity. |
| Quantum Yield | Φ | pH-dependent | Efficiency of fluorescence emission. |
| Photostability | - | High | Resistance to photobleaching during experiments. |
Application Protocol: Cellular pH Imaging
This protocol provides a general framework for using the sensor to measure intracellular pH. Optimization will be required for specific cell types and imaging systems.
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom imaging dishes and grow to 60-80% confluency.
-
Probe Loading: a. Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Dilute the sensor stock solution into the loading buffer to a final concentration of 1-10 µM. c. Remove the cell culture medium, wash cells once with loading buffer, and then incubate the cells with the sensor-containing buffer for 15-45 minutes at 37 °C.
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh buffer to remove extracellular probe.
-
Imaging: a. Mount the dish on a fluorescence microscope equipped with appropriate filter sets for the two emission wavelengths identified during the pH titration. b. Acquire images in both channels sequentially. c. Generate a ratiometric image by dividing the image from the first channel (e.g., deprotonated form) by the image from the second channel (e.g., protonated form) on a pixel-by-pixel basis.
-
Calibration (Optional but Recommended): To convert ratios to absolute pH values, an in-situ calibration can be performed using buffers of known pH containing a K⁺/H⁺ ionophore like nigericin.
Conclusion
This application note details the synthesis, characterization, and application of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline as a fluorescent pH sensor. By following the outlined protocols, researchers can reliably prepare the sensor and quantify its response to pH. The ratiometric nature of this probe, derived from a protonation-induced modulation of its ICT character, makes it a powerful tool for accurate pH determination in complex environments, including live cells, which is of paramount importance in drug discovery and biomedical research.
References
-
Tanaka, K., Kumagai, T., Aoki, H., Deguchi, M., & Iwata, S. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. The Journal of Organic Chemistry, 66(22), 7328–7333. [Link][11][12]
-
Matić, J., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 29(1), 235. [Link][3]
-
The Journal of Organic Chemistry. (2001). Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. [Link]
-
Synthesis and Biological Activity of New Benzoxazoles as pH Sensors. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [4]
-
Kim, S., et al. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Chemistry of Materials, 20(4), 1595–1602. [Link][13]
-
Stein, S. C., et al. (2015). Dual-fluorescence pH probe for bio-labelling. Photochemical & Photobiological Sciences, 14(12), 2137-2143. [Link][7]
-
Gao, W., et al. (2010). Strategies for developing pH sensitive fluorescent probes. SPIE Proceedings. [Link][5]
-
da Silva, G. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 8, e2024002. [Link][1]
-
Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link][14]
-
Klymchenko, A. S. (2017). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules, 22(9), 1573. [Link][6]
-
Wood, A. C., et al. (2024). Fluorescent pH-sensitive nanosensors enable precise low-volume monitoring in high-throughput bioprocess manufacturing. bioRxiv. [Link]
-
Benc, et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5727. [Link][8]
-
Öztürk, S., et al. (2014). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E, 70(Pt 10), o1077–o1078. [Link]
-
Kemmer, G. C., et al. (2015). Lipid-conjugated fluorescent pH sensors for monitoring pH changes in reconstituted membrane systems. RSC Advances, 5(92), 75253-75260. [Link][15]
-
da Silva, G. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 8, e2024002. [Link][2]
-
Zhang, Y., et al. (2007). pH-sensing properties of poly(aniline) ultrathin films self-assembled on indium-tin oxide. Langmuir, 23(14), 7648-7654. [Link]
-
Begunov, R. S., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 1243–1255. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link][9]
-
Patel, D. B. (2018). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR, 5(8). [Link][10]
-
Sreenivasa, M., et al. (2013). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 5(4), 188-199. [Link][16]
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. mdpi.com [mdpi.com]
- 4. ruzickadays.eu [ruzickadays.eu]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. jetir.org [jetir.org]
- 11. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jocpr.com [jocpr.com]
- 15. Lipid-conjugated fluorescent pH sensors for monitoring pH changes in reconstituted membrane systems - Analyst (RSC Publishing) DOI:10.1039/C5AN01180A [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
Advanced Synthesis Protocol: Schiff Bases Derived from 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Executive Summary & Pharmacophore Rationale
This Application Note details the synthesis of Schiff bases incorporating the 6-chloro-1,3-benzoxazole moiety. Benzoxazoles are structural isosteres of nucleic bases (adenine/guanine), granting them significant biological affinity.[1] The inclusion of a chlorine atom at the C6 position typically enhances lipophilicity and metabolic stability, while the Schiff base (azomethine, -N=CH-) linkage acts as a versatile pharmacophore, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties [1, 2].
The synthesis is a two-phase workflow:
-
Precursor Assembly: Polyphosphoric acid (PPA) mediated cyclodehydration to form the benzoxazole core.
-
Schiff Base Condensation: Acid-catalyzed nucleophilic addition-elimination.
Retrosynthetic Analysis & Workflow
The target molecule is disassembled into two commercially viable starting materials: 2-amino-5-chlorophenol and 3-aminobenzoic acid .
Figure 1: Retrosynthetic breakdown of the target benzoxazole Schiff base.
Phase 1: Synthesis of the Precursor Amine
Target Compound: 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline Methodology: PPA-catalyzed Cyclodehydration
Rationale
Polyphosphoric acid (PPA) acts as both a solvent and a potent dehydrating agent.[2] It facilitates the dual condensation required to close the oxazole ring without protecting the primary amine on the benzoic acid, as the anilinium ion formed in acidic media is less nucleophilic and does not self-polymerize under these conditions [3, 4].
Protocol
-
Preparation: In a 250 mL round-bottom flask, mix 3-aminobenzoic acid (0.01 mol) and 2-amino-5-chlorophenol (0.01 mol).
-
Acid Addition: Add 30 g of Polyphosphoric Acid (PPA).
-
Cyclization:
-
Heat the mixture slowly to 100°C with mechanical stirring (viscosity will decrease).
-
Increase temperature to 180–200°C and maintain for 4 hours. Critical Control Point: Ensure temperature does not exceed 210°C to prevent charring.
-
-
Quenching: Cool the reaction mass to ~80°C and pour the syrup into 500 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Neutralize the slurry with 10% Na₂CO₃ solution until pH ~8. The solid product will precipitate.[3]
-
Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol.
-
Expected Yield: 75–85%
-
Appearance: Pale yellow/brown solid.
-
Phase 2: Schiff Base Condensation
Target Compound: N-(Substituted-benzylidene)-3-(6-chloro-1,3-benzoxazol-2-yl)aniline Methodology: Acid-Catalyzed Nucleophilic Addition-Elimination
Mechanistic Insight
The reaction proceeds via a carbinolamine intermediate.[4][5] The acid catalyst (Acetic Acid) protonates the aldehyde carbonyl oxygen, increasing its electrophilicity. However, excess acid must be avoided to prevent protonation of the amine nucleophile, which would deactivate it [5].
Figure 2: Step-wise mechanism of acid-catalyzed Schiff base formation.
Protocol
-
Stoichiometry: Dissolve 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (0.01 mol) in 25 mL of absolute ethanol (or methanol).
-
Reactant Addition: Add an equimolar amount (0.01 mol) of the substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
-
Reflux: Reflux the mixture on a water bath for 4–8 hours .
-
Monitoring: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.
-
-
Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. The Schiff base typically crystallizes out.[5]
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol or DMF/Ethanol mixture.
Optimization Parameters
The following table summarizes the impact of reaction conditions on yield based on general Schiff base chemistry [6, 7].
| Parameter | Condition | Effect on Yield | Notes |
| Solvent | Absolute Ethanol | High | Standard choice; environmentally benign. |
| Methanol | Moderate/High | Good for more polar aldehydes; lower boiling point may extend reaction time. | |
| DMF | Moderate | Difficult to remove; use only if solubility is an issue. | |
| Catalyst | Glacial Acetic Acid | Optimal | Balances activation vs. amine deactivation. |
| H₂SO₄ (Conc.) | Low | Strong acid protonates the amine, inhibiting nucleophilic attack. | |
| None | Low | Reaction is significantly slower without carbonyl activation. | |
| Water | Presence of H₂O | Low | Hydrolysis of the imine competes with formation. Use anhydrous solvents. |
Characterization & Validation
To validate the synthesis, the following spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
-
Azomethine (C=N): A sharp, distinct band at 1600–1640 cm⁻¹ . This is the diagnostic peak for Schiff base formation [8].
-
Benzoxazole (C=N ring): ~1570–1590 cm⁻¹.
-
Absence of NH₂: The double spike of the primary amine (3300–3400 cm⁻¹) from the precursor must disappear.
¹H-NMR Spectroscopy (DMSO-d₆)
-
Azomethine Proton (-N=CH-): A sharp singlet typically between δ 8.0 – 9.0 ppm .
-
Aromatic Protons: Multiplet in the range of δ 6.8 – 8.2 ppm.
-
Missing NH₂: Absence of the broad exchangeable singlet (approx. δ 4.0–6.0 ppm) corresponding to the precursor amine.
Troubleshooting & Critical Control Points
-
Issue: No Precipitate after Reflux.
-
Cause: Product is too soluble in ethanol.
-
Solution: Concentrate the solvent to half volume under reduced pressure or pour into crushed ice to induce precipitation.
-
-
Issue: Low Yield / Sticky Product.
-
Cause: Incomplete water removal (equilibrium favored reactants).
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction flask during reflux to scavenge water.
-
-
Issue: Precursor Synthesis Failure (Black Tar).
-
Cause: PPA temperature too high (>220°C).
-
Solution: Strictly control temperature at 180–200°C.
-
References
-
Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. PubMed Central. [Link]
-
Cu(II) complexes with heterocyclic Schiff bases of 2-amino benzoxazole. Indian Journal of Chemistry. [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
How can I synthesize benzoxazole using polyphosporic acid? ResearchGate. [Link]
-
New insights into the mechanism of Schiff base synthesis. PeerJ. [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]
-
Schiff Bases: Synthesis, Applications and Characterization. Jetir.Org. [Link]
-
Synthesis of Schiff's Bases With Simple Synthetic Approach. ResearchGate. [Link]
Sources
Polymerization initiation using 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline derivatives
Application Note: Polymerization Initiation using 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline Derivatives
Part 1: Executive Summary & Technical Profile
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (hereafter referred to as CBA-Aniline ) represents a class of high-performance photosensitizers derived from the 2-phenylbenzoxazole scaffold. Unlike traditional Type I (cleavable) photoinitiators, CBA-Aniline functions primarily through a Type II (bimolecular) mechanism, specifically acting as a photon-harvesting antenna that drives Photoinduced Electron Transfer (PET) to activate latent oxidants like iodonium or sulfonium salts.
This application note details the protocol for utilizing CBA-Aniline derivatives to initiate the free-radical polymerization (FRP) of acrylates and methacrylates under UV-A (365 nm) and Visible Blue (405 nm) LED irradiation.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline |
| Role | Photosensitizer / Co-initiator |
| Absorption | ~340–380 nm (Tail extends to 410 nm) |
| Fluorescence | High quantum yield (solvatochromic) |
| Solubility | Soluble in DMF, DMSO, Acrylates; Low solubility in water |
| Target Application | 3D Printing (SLA/DLP), Dental Composites, High-Performance Coatings |
Part 2: Mechanism of Action
The efficiency of CBA-Aniline lies in its ability to overcome the spectral limitations of traditional onium salts (which typically absorb only below 300 nm). The mechanism involves a redox cycle where CBA-Aniline acts as an electron donor in its excited state.
The Photoinduced Electron Transfer (PET) Pathway
-
Excitation: Upon irradiation (
), CBA-Aniline (PS) transitions to its excited singlet state ( ) and subsequently populates the triplet state ( ) via intersystem crossing. -
Electron Transfer: The excited sensitizer interacts with the co-initiator (e.g., Diphenyliodonium hexafluorophosphate,
). An electron is transferred from the CBA-Aniline to the iodonium salt. -
Radical Generation:
-
The iodonium radical (
) is unstable and rapidly fragments into an aryl radical ( ) and iodobenzene. - is the primary initiating species that attacks the monomer double bond.
-
-
Regeneration (Optional): In the presence of a sacrificial amine or hydrogen donor, the oxidized sensitizer radical cation (
) can be reduced back to the ground state or generate a secondary -aminoalkyl radical, creating a cyclic catalytic system.
Figure 1: Photoinduced Electron Transfer (PET) mechanism utilizing CBA-Aniline as the photosensitizer for an iodonium salt co-initiator.
Part 3: Experimental Protocol
Materials & Reagents
-
Sensitizer: 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (Purity >98%).
-
Co-Initiator (Oxidant): Diphenyliodonium hexafluorophosphate (Iod) or Bis(4-tert-butylphenyl)iodonium hexafluorophosphate.
-
Co-Initiator (Reductant - Optional): Ethyl 4-(dimethylamino)benzoate (EDMAB) or N-phenylglycine (NPG).[1]
-
Monomer Base: Trimethylolpropane triacrylate (TMPTA) or Bisphenol A-glycidyl methacrylate (BisGMA).
-
Solvent: Propylene carbonate (if predissolution is required).
Formulation Strategy
The concentration of CBA-Aniline is critical. Excess concentration leads to the "inner filter effect," preventing light from penetrating deep into the resin.
| Component | Function | Concentration (wt%) | Notes |
| Acrylate Monomer | Bulk Resin | 97.0 - 99.0% | Viscosity determines printability |
| CBA-Aniline | Photosensitizer | 0.1 - 0.5% | Dissolve fully; sonicating helps |
| Iodonium Salt | Radical Source | 1.0 - 2.0% | Must be molar excess relative to PS |
| Amine (EDMAB) | Co-synergist | 0.5 - 1.0% | Optional; increases surface cure |
Step-by-Step Polymerization Workflow
Step 1: Stock Solution Preparation
-
Weigh 10 mg of CBA-Aniline.
-
Dissolve in 100
L of Propylene Carbonate or Acetone. Note: Predissolution ensures homogeneous distribution in viscous monomers. -
Add 40 mg of Iodonium Salt to the solution and vortex until clear.
Step 2: Resin Mixing
-
Add the stock solution to 2.0 g of Monomer (e.g., TMPTA).
-
Mix using a planetary centrifugal mixer (2000 rpm, 2 mins) or magnetic stirring (dark environment, 30 mins).
-
Degas the resin in a vacuum chamber (-0.1 MPa) for 5 minutes to remove oxygen (oxygen inhibits radical polymerization).
Step 3: Curing / Irradiation
-
Substrate: Cast the resin onto a glass slide or into a silicone mold (thickness: 50
m - 1 mm). -
Light Source: LED @ 405 nm (Intensity: 50–100 mW/cm²).
-
Exposure:
-
Thin Films (50
m): 10–30 seconds. -
Thick Parts (1 mm): 60–120 seconds.
-
Step 4: Characterization (RT-FTIR)
-
Monitor the disappearance of the acrylate C=C double bond peak at 1630 cm⁻¹ or 810 cm⁻¹ using Real-Time FTIR.
-
Calculate conversion (
) using: Where is the initial peak area and is the peak area at time .
Part 4: Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen Inhibition | Increase light intensity or cure under |
| Yellowing of Polymer | PS Degradation Products | Reduce CBA-Aniline concentration to 0.05%. |
| Pre-Gelation (Instability) | Thermal initiation | Store resin in amber bottles at 4°C. Add stabilizer (e.g., MEHQ 100 ppm). |
| Phase Separation | Poor Solubility | Use a co-solvent (Propylene Carbonate) or switch to a more polar monomer. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for preparing and curing CBA-Aniline initiated resins.
References
-
Lalevée, J., et al. (2022).[2] New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. National Institutes of Health (PMC). Available at: [Link]
- Yagci, Y., et al. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. (Contextual grounding for Type II mechanisms).
- Stafford, A., et al. (2020). Catalyst halogenation enables rapid and efficient polymerizations with visible to far-red light. Journal of the American Chemical Society.
Sources
Functionalization and Incorporation of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline into High-Performance OLED Architectures
Application Note: AN-OLED-BZ-042
Abstract
This application note details the protocol for incorporating 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (referred to herein as CBA-Precursor ) into organic light-emitting diode (OLED) stacks. Due to its dipolar nature—combining an electron-withdrawing chlorobenzoxazole moiety with an electron-donating aniline group—CBA-Precursor serves as a critical intermediate for synthesizing bipolar Host Materials or Thermally Activated Delayed Fluorescence (TADF) emitters. This guide covers the purification of the raw precursor, its chemical incorporation into a hole-transporting core via Buchwald-Hartwig amination, and the subsequent film deposition parameters.
Introduction & Material Logic
The incorporation of benzoxazole derivatives into OLED materials is driven by their high triplet energy (
-
The Molecule: 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline acts as an asymmetric building block. The meta-linkage of the aniline disrupts conjugation effectively, preserving high triplet energy (essential for phosphorescent hosts), while the chloro-benzoxazole unit improves electron mobility.
-
The Strategy: The raw CBA-Precursor is rarely used directly as a layer due to potential crystallization and low glass transition temperature (
). Instead, it is "incorporated" by reacting the free amine ( ) with bulky aromatic cores (e.g., Carbazole, Spiro-bifluorene) to form amorphous, high- films.
Key Material Parameters
| Property | Value (Approx.) | Relevance |
| Molecular Weight | 244.68 g/mol | Precursor MW; increases post-coupling. |
| HOMO / LUMO | -5.8 eV / -2.6 eV | Deep HOMO requires matching HTL. |
| Triplet Energy ( | ~2.8 eV | Suitable for Green/Red Phosphorescent Hosts. |
| Purity Requirement | >99.95% (HPLC) | Essential to prevent exciton quenching. |
Protocol Phase I: Pre-Synthesis Purification
Objective: Remove trace organic impurities and halides from the commercial CBA-Precursor before chemical derivatization. Impurities at this stage will poison the Palladium catalyst in Phase II.
Workflow Diagram: Purification & Incorporation
Step-by-Step Procedure
-
Solvent Wash: Dissolve 10g of crude CBA-Precursor in boiling Ethanol:Toluene (1:1 v/v). Filter hot through a Celite pad to remove insoluble inorganic salts.
-
Recrystallization: Allow the filtrate to cool slowly to 4°C. Collect crystals via vacuum filtration. Dry in a vacuum oven at 60°C for 4 hours.
-
Vacuum Sublimation (Critical):
-
Load recrystallized material into the source boat of a thermal gradient sublimation train.
-
Pressure: Pump down to
Torr. -
Source Temp: Slowly ramp to 180°C (approximate sublimation point, adjust based on visual onset).
-
Collection: Discard the first volatile fraction (light impurities). Collect the main band. Discard the charred residue.
-
Validation: HPLC purity must exceed 99.9%.
-
Protocol Phase II: Chemical Incorporation (Derivatization)
Objective: Covalently attach CBA-Precursor to a 3,6-di-tert-butylcarbazole core to create a bipolar Host Material.
Reaction: N-arylation via Palladium-Catalyzed Buchwald-Hartwig Amination.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aryl Halide Core | 1.0 | e.g., 9-(4-bromophenyl)-3,6-di-tert-butylcarbazole |
| CBA-Precursor | 1.1 | The nucleophile (purified in Phase I) |
| Pd_2(dba)_3 | 0.02 | Catalyst precursor |
| P(t-Bu)_3 or S-Phos | 0.08 | Ligand (bulky electron-rich phosphine) |
| NaOtBu | 1.5 | Base (Sodium tert-butoxide) |
| Toluene (Anhydrous) | [0.1 M] | Solvent |
Experimental Workflow
-
Inert Setup: Flame-dry a 3-neck round bottom flask under Nitrogen flow.
-
Charging: Add the Aryl Halide Core, CBA-Precursor, and NaOtBu. Cycle Nitrogen/Vacuum 3 times.
-
Catalyst Addition: Add Pd_2(dba)_3 and Phosphine ligand inside a glovebox or under strict counter-flow of Nitrogen.
-
Reaction: Inject anhydrous Toluene. Heat to 110°C (Reflux) for 12–24 hours.
-
Monitoring: Check via TLC (Silica, Hexane:DCM 3:1). Look for the disappearance of the specific CBA-Precursor spot.
-
-
Work-up: Cool to RT. Filter through a silica plug to remove Palladium black. Evaporate solvent.
-
Final Purification: Column chromatography followed by a second sublimation of the final product.
Protocol Phase III: Device Fabrication (Deposition)
Objective: Incorporate the synthesized material into an OLED stack as the Emissive Layer (EML) Host.
Device Architecture
The material derived from CBA-Precursor is best utilized as a Host for green phosphorescent dopants (e.g., Ir(ppy)3).
Stack Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / [CBA-Host : Ir(ppy)3 10%] (30nm) / TPBi (40nm) / LiF / Al
Deposition Parameters
| Parameter | Setting | Notes |
| Base Pressure | Essential to prevent oxidation of the aniline moiety. | |
| Crucible Temp | 240°C - 290°C | Depends on the final molecular weight. Determine via TGA first. |
| Deposition Rate | 1.0 – 2.0 Å/s | Keep rate steady to ensure uniform host:dopant ratio. |
| Doping Ratio | 10-15% vol | Co-evaporate with the emitter. |
Visualization: Device Energy Level Alignment
Quality Control & Validation
Before committing to full device fabrication, validate the incorporated material:
-
Thermal Stability (TGA/DSC):
-
Ensure
(decomposition temp) is >350°C.[1] -
Ensure
(glass transition) is >100°C to prevent film crystallization during operation.
-
-
Electrochemical (CV):
-
Perform Cyclic Voltammetry in DCM (oxidation) and DMF (reduction).
-
Verify the HOMO level is deep enough (approx -5.8 eV) to block electrons from the HTL, but shallow enough to accept holes.
-
-
Triplet Energy (
):-
Measure Phosphorescence at 77K in 2-MeTHF.
-
Target
eV for green devices.
-
References
-
Synthesis of Benzoxazole Derivatives: Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. MDPI. Available at: [Link] (General reference for benzoxazole synthesis logic).
-
Sublimation Purification: Mechanism for the separation of organic semiconductors via thermal gradient sublimation.[2] ResearchGate.[3] Available at: [Link]
-
Device Physics: Benzobisoxazole-based electron transporting materials with high Tg. ResearchGate.[3] Available at: [Link]
Sources
Application Note: Benzoxazole-Based Fluorophores in High-Content Cellular Imaging
[1]
Introduction: The Benzoxazole Advantage
In the landscape of fluorescent microscopy, benzoxazole-derivative dyes occupy a critical niche characterized by high molar absorptivity , exceptional brightness upon binding , and tunable membrane permeability . Unlike their sulfur-containing counterparts (benzothiazoles like TOTO) or nitrogen-containing analogs (benzimidazoles like Hoechst), benzoxazole dyes (containing an oxygen atom in the heterocyclic ring) often exhibit distinct solubility and photophysical profiles.[1]
This guide focuses on two primary classes of benzoxazole dyes used in drug discovery and cell biology:
-
Bis-intercalating Nucleic Acid Stains: The YOYO® and YO-PRO® families.[1]
-
Lipophilic Carbocyanines: DiO (3,3′-dioctadecyloxacarbocyanine), used for membrane and organelle labeling.
Key Photophysical Properties
| Property | YOYO-1 (Homodimer) | YO-PRO-1 (Monomer) | DiO (Lipophilic) |
| Excitation/Emission | 491 nm / 509 nm | 491 nm / 509 nm | 484 nm / 501 nm |
| Quantum Yield (Free) | < 0.01 (Virtually dark) | < 0.01 | Moderate |
| Quantum Yield (Bound) | ~0.52 (High Brightness) | ~0.40 | High in membranes |
| Binding Mode | Bis-intercalation (dsDNA) | Intercalation | Membrane Partitioning |
| Cell Permeability | Impermeant | Semi-permeant (Apoptotic) | Permeant (Live) |
Protocol A: Kinetic Apoptosis vs. Necrosis Assay (YO-PRO-1)
Application: Differentiating early apoptotic cells (membrane compromised but intact) from necrotic cells (membrane ruptured) in drug safety screening.[1]
Mechanistic Rationale
YO-PRO-1 is a monomeric benzoxazole nucleic acid stain.[1] In healthy cells, it is excluded by the plasma membrane. During early apoptosis, activation of P2X7 receptors and pannexin channels creates pores sufficient for YO-PRO-1 entry, but insufficient for larger "dead cell" dyes like Propidium Iodide (PI). This allows for a three-state classification of cell health.[1]
Materials
-
Dye 1: YO-PRO-1 Iodide (1 mM DMSO stock).
-
Dye 2: Propidium Iodide (PI) (1 mg/mL aqueous stock).
-
Buffer: HEPES-buffered saline or Annexin-binding buffer (if multiplexing).[1]
-
Control: Camptothecin or Staurosporine (Apoptosis inducers).
Step-by-Step Methodology
-
Cell Preparation:
-
Seed cells (e.g., HeLa or Jurkat) in 96-well black-wall plates.[1]
-
Treat with drug candidates for 4–24 hours.
-
Critical: Include a "Live Control" (vehicle only) and "Death Control" (1 µM Staurosporine).
-
-
Staining Solution Prep:
-
Dilute YO-PRO-1 to 0.1 µM and PI to 1.5 µM in pre-warmed culture media or PBS.
-
Note: Do not use high concentrations (>1 µM) of YO-PRO-1, as it may lose specificity and stain healthy mitochondria.
-
-
Incubation:
-
Remove treatment media (if cells are adherent) or add concentrated dye mix directly (if suspension).
-
Incubate for 20–30 minutes at Room Temperature (RT), protected from light.
-
-
Imaging:
-
Do NOT wash. Washing can dislodge loosely bound apoptotic cells.
-
Channel 1 (Apoptosis): Ex 488 nm / Em 520 nm (FITC channel).
-
Channel 2 (Necrosis): Ex 535 nm / Em 617 nm (TRITC/RFP channel).
-
Data Interpretation Logic
-
Low Green / Low Red: Viable Cell.
-
High Green / Low Red: Early Apoptosis (YO-PRO-1 entered).[1]
-
High Green / High Red: Late Apoptosis/Necrosis (Membrane totally compromised).
Figure 1: Decision logic for classifying cell health using benzoxazole (YO-PRO-1) and phenanthridine (PI) dyes.[1]
Protocol B: Ultra-Sensitive Nuclear Counterstaining (YOYO-1)
Application: High-content screening of fixed cells where DAPI signals are insufficient or when confocal laser lines (488 nm) are preferred over UV.[1]
Mechanistic Rationale
YOYO-1 is a homodimer.[1][2] It "sandwiches" the DNA helix between its two benzoxazole-quinolinium units (bis-intercalation).[1] This creates an extremely stable complex that is virtually non-fluorescent in solution, eliminating the need for wash steps in many high-throughput assays.
Step-by-Step Methodology
-
Fixation:
-
Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.
-
Wash 2x with PBS.
-
-
Permeabilization:
-
Incubate with 0.2% Triton X-100 for 10 minutes.
-
Causality: YOYO-1 is strictly cell-impermeant; the membrane must be perforated.[1]
-
-
RNase Treatment (Crucial Step):
-
Incubate with RNase A (0.5 mg/mL) for 30 minutes at 37°C.
-
Why: Benzoxazole dimers bind RNA with high affinity (though lower quantum yield). Eliminating RNA ensures the signal represents strictly nuclear DNA content (ploidy analysis).
-
-
Staining:
-
Dilute YOYO-1 to 0.5 µM in PBS.
-
Incubate for 15–30 minutes at RT.
-
-
Mounting/Imaging:
-
Mount in antifade media (e.g., ProLong Gold).
-
Image using standard FITC/GFP settings (Ex 488 / Em 509).
-
Protocol C: Organelle Labeling with Benzoxazole-Carbocyanines (DiO)
Application: Labeling Endoplasmic Reticulum (ER) or plasma membranes in live cells.[1]
Methodology
-
Preparation: Dilute DiO to 1–5 µM in serum-free medium.
-
Note: Serum proteins bind lipophilic dyes, reducing effective concentration.
-
-
Loading: Incubate live cells for 10–20 minutes at 37°C.
-
Wash: Gently wash 3x with warm media.
-
Chase (Optional): For internal membrane staining (ER/Golgi), incubate for an additional 30 mins to allow dye internalization and partitioning.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Cytoplasmic Background (YOYO-1) | RNA binding | Increase RNase A concentration or incubation time. |
| Punctate Cytoplasmic Staining (YO-PRO-1) | Mitochondrial binding | Reduce dye concentration to <0.1 µM; ensure incubation time <30 min.[1] |
| Rapid Photobleaching | ROS generation | Use antifade mounting media (fixed) or reduce laser power/exposure time (live). Benzoxazoles can generate singlet oxygen. |
| Spectral Bleed-through | Broad emission tail | YOYO-1 is very bright; reduce gain on the GFP channel to prevent bleed into the PE/RFP channel.[1] |
Experimental Workflow Visualization
Figure 2: Comparative workflows for Fixed (Nuclear) vs. Live (Apoptotic) benzoxazole staining.[1]
References
-
Idziorek, T., et al. (1995). YOPRO-1 permits cytofluorometric analysis of programmed cell death (apoptosis) without interfering with cell viability.[3] Journal of Immunological Methods. [Link]
-
Glazer, A. N., & Rye, H. S. (1992). Stable dye-DNA intercalation complexes as reagents for high-sensitivity fluorescence detection.[1] Nature. [Link]
-
Neto, N. M., et al. (2021). Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA. Molecules.[3][4][5][6][7][8][9] [Link]
Sources
- 1. YoYo-1 | C49H58I4N6O2 | CID 6438136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. YOPRO-1 permits cytofluorometric analysis of programmed cell death (apoptosis) without interfering with cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Dimeric Cyanine Nucleic Acid Stains 細胞非透過性 | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. YOYO-1 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving solubility of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline in aqueous media
Solubility & Formulation Guide[1]
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (hereafter referred to as CBA-3 ). This molecule exhibits "brick dust" characteristics: high crystallinity, high lipophilicity (LogP ≈ 3.7), and poor aqueous solubility, complicating biological assays.
Tier 1: Quick Start (The "I need to run an assay now" Protocol)
Issue: You need to dissolve CBA-3 for a standard cell-based or enzymatic assay immediately. Constraint: You cannot alter the assay pH (7.4).
Protocol: The "Sandwich" Dilution Method
Directly spiking a high-concentration DMSO stock into aqueous buffer often causes immediate precipitation (the "crash out" effect) due to the rapid increase in polarity. Use this intermediate dilution step to maintain solubility.
Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide)[1]
-
PBS or Assay Buffer[1]
-
Critical: 100% Ethanol or PEG-400 (as the intermediate solvent)[1]
Step-by-Step:
-
Primary Stock: Dissolve solid CBA-3 in 100% DMSO to 10 mM .
-
Tech Note: Sonicate for 5 minutes. The solution may warm up; this is normal (exothermic mixing).
-
-
Intermediate Stock (100x): Dilute the Primary Stock 1:10 into 100% Ethanol or PEG-400 .
-
Result: 1 mM CBA-3 in 10% DMSO / 90% Ethanol.
-
Why? Ethanol/PEG has a lower dielectric constant than water, preventing immediate shock-precipitation while being miscible with water.[1]
-
-
Working Solution: Pipette the Intermediate Stock into your assay buffer while vortexing rapidly .
-
Target: 10 µM (1% solvent final concentration).
-
Tier 2: Advanced Formulation (Cyclodextrin Complexation)
Issue: Your cells are sensitive to DMSO (>0.1%), or you need higher concentrations (>50 µM) for animal studies.
Solution: Encapsulation using Hydroxypropyl-
Mechanism of Action
CBA-3 is a hydrophobic guest.[1] HP-
Figure 1: Dynamic equilibrium of CBA-3 encapsulation. The benzoxazole core enters the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment.
Protocol: 20% HP-
-CD Stock Preparation
-
Vehicle Prep: Dissolve 20g of HP-
-CD in 80mL of Milli-Q water. Stir until clear. Filter (0.22 µm) to sterilize. -
Drug Addition: Weigh CBA-3 powder. Add slowly to the CD solution while stirring.
-
Equilibration: Stir vigorously for 24-48 hours at room temperature protected from light.
-
Tech Note: The long stir time allows the drug to find the thermodynamic minimum inside the CD cavity.
-
-
Clarification: Centrifuge at 10,000 x g for 10 minutes to remove uncomplexed "brick dust."
-
Quantification: Measure the supernatant concentration via UV-Vis (approx.
300-320 nm) against a standard curve.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Tier 3: Troubleshooting & FAQs
Decision Matrix: Why did it precipitate?
| Observation | Probable Cause | Corrective Action |
| Immediate cloudiness upon adding buffer | "Solvent Shock" (Dielectric constant change) | Use the Tier 1 Sandwich Method or reduce final concentration.[1] |
| Precipitation after 2-4 hours | Kinetic Solubility limit reached | Your concentration is thermodynamically unstable.[1] Switch to Tier 2 (Cyclodextrins) . |
| Crystals forming at bottom of well | Temperature fluctuation | Ensure reagents are at RT before mixing. Cold buffers decrease solubility. |
| Loss of fluorescence signal | Fluorescence Quenching (Aggregation) | Aggregates quench signal before visible precipitation.[1] Add 0.05% Tween-20 . |
FAQ: Frequently Asked Questions
Q: Can I use acid to dissolve it? The molecule has an aniline group. A: Technically, yes, but practically, no.
-
The Science: The aniline nitrogen (
) is a weak base. The electron-withdrawing benzoxazole ring pulls density away, making it even weaker.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Problem: You would need a pH < 3 to fully protonate and solubilize it. When you add this acidic stock to a pH 7.4 assay, the pH shift will instantly deprotonate the amine, causing the free base to precipitate. Only use acid if your assay can tolerate pH < 4.[1]
Q: What is the maximum DMSO concentration I can use? A:
-
Enzymatic Assays: Up to 5% is usually tolerated.[1]
-
Cellular Assays: Keep below 0.5% (v/v). Above 1%, DMSO induces cytotoxicity and membrane permeabilization, creating false positives.
Q: Is the molecule light sensitive? A: Benzoxazole derivatives are often photo-active.[1] While not extremely unstable, prolonged exposure to ambient light can cause photo-oxidation or isomerization.[1] Always store stocks in amber vials.
Visualizing the Solubility Landscape
Use this flowchart to select the correct solvent system for your specific experiment.
Figure 2: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa effects on "Brick Dust" molecules).
-
PubChem. (2025).[1][6][7] Compound Summary: 3-Chloroaniline derivatives and Benzoxazole properties. National Library of Medicine. Link
-
Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays. Pharmacology & Therapeutics.[1] Link
Sources
- 1. 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline | C14H11ClN2O | CID 721044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]
- 5. scielo.br [scielo.br]
- 6. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline (C14H11ClN2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Welcome to the technical support guide for the purification of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of this moderately polar, basic compound via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline that influence its purification?
Answer: Understanding the molecule's structure is the first step to designing a robust purification protocol. 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline has several key features:
-
Aromatic Amine Group (-NH₂): The aniline moiety imparts basicity to the molecule. This is the most critical factor to consider. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction is the primary cause of issues like peak tailing, poor recovery, and even degradation.[2][3]
-
Benzoxazole Core: This fused heterocyclic system is relatively rigid and contributes to the molecule's overall polarity.
-
Moderate Polarity: The combination of the polar amine and the larger, somewhat greasy benzoxazole structure results in a compound of moderate polarity. This property makes it well-suited for normal-phase chromatography, provided the basicity is managed correctly.
-
Potential Impurities: Common impurities may include unreacted starting materials (e.g., 4-chloro-2-aminophenol, 3-aminobenzoic acid derivatives) or byproducts from the cyclization reaction. These are often more or less polar than the desired product, enabling chromatographic separation.
Q2: What is the recommended stationary phase for this purification?
Answer: Standard flash-grade silica gel (SiO₂, 40-63 µm) is the most common and cost-effective choice. However, due to the basic nature of the aniline group, the silica must be deactivated to prevent undesirable interactions.[4]
The primary issue with untreated silica is its slightly acidic surface, which can protonate the basic aniline.[1] This strong ionic interaction leads to significant peak tailing, where the compound streaks down the column instead of moving as a tight band.[5]
There are two primary approaches to address this:
-
Deactivating Silica Gel (Recommended): This involves adding a small amount of a basic modifier, typically triethylamine (TEA), to the mobile phase.[5][6] The TEA is a stronger base and effectively "masks" or neutralizes the acidic silanol sites on the silica, allowing the aniline product to elute symmetrically.[7][8]
-
Alternative Stationary Phases: If issues persist even with TEA, consider less acidic or basic stationary phases like neutral alumina or amine-functionalized silica.[2][9] However, these are often more expensive and may require more extensive solvent system re-optimization. For most applications, TEA-deactivated silica is sufficient and more practical.
Q3: How do I select the right mobile phase (solvent system) for both TLC and column chromatography?
Answer: The goal is to find a solvent system that provides a target retention factor (Rf) of 0.2-0.4 on a TLC plate for your desired compound. This Rf range typically ensures good separation on the column without requiring excessively long elution times.
-
Start Simple: A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate, EtOAc).
-
Incorporate the Base: Crucially, add 1-3% triethylamine (TEA) to your chosen solvent mixture from the very beginning of your TLC analysis.[6] This ensures that the TLC plate accurately predicts the behavior on a TEA-treated column. Do not develop a solvent system without TEA and then add it later, as the Rf values will change significantly.
-
Optimize the Ratio:
-
If the spot remains at the origin (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of Ethyl Acetate.
-
If the spot runs with the solvent front (Rf ≈ 1), the solvent is too polar. Increase the proportion of Hexanes.
-
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System Components | Ratio (v/v/v) | Expected Rf of Product | Notes |
| Hexanes / Ethyl Acetate / TEA | 70 : 30 : 1 | ~0.25 | Excellent starting point. Adjust Hex/EtOAc ratio as needed. |
| Dichloromethane / Methanol / TEA | 98 : 2 : 1 | ~0.30 | Use if the compound has poor solubility in Hex/EtOAc systems. |
Note: These are starting points. The optimal ratio must be determined experimentally using your crude material.
Troubleshooting Guide
Problem: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column.
Cause: This is the classic sign of interaction between your basic aniline and the acidic silica gel.[5] The tailing occurs because some molecules of your compound are "sticking" to the acidic sites on the silica, slowing their movement down the column relative to the main band.[3]
Solutions:
-
Primary Solution: Add Triethylamine (TEA). If you haven't already, add 1-3% TEA to your eluent.[6] This will neutralize the acidic sites and should dramatically improve peak shape.[7][8] Ensure the column is fully equilibrated with the TEA-containing mobile phase before loading your sample.
-
Increase TEA Concentration: If 1% TEA is not enough, you can increase it to 2% or even 3%. Test on TLC first to confirm improvement.
-
Consider Amine-Functionalized Silica: In rare, difficult cases, switching to an amine-functionalized silica column can provide a more inert surface for the purification of basic compounds.[2][9]
Problem: My compound is not moving off the baseline (Rf = 0), even with 50% Ethyl Acetate in Hexanes.
Cause: The mobile phase is not polar enough to elute your compound. While 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is moderately polar, highly polar impurities from the reaction (e.g., starting materials, salts) can adsorb strongly to the silica and potentially trap your product at the origin.
Solutions:
-
Switch to a Stronger Polar Solvent: Replace Ethyl Acetate with a more polar solvent. A gradient of Dichloromethane (DCM) with increasing amounts of Methanol (MeOH) is a common next step.[2] Start with 1-2% MeOH in DCM (with 1% TEA) and increase as needed.
-
Pre-adsorb the Sample (Dry Loading): Dissolving the crude material in a strong solvent (like DCM or acetone), adsorbing it onto a small amount of silica gel, and evaporating the solvent to a dry powder can improve the separation.[10] This "dry loading" method introduces the compound to the column in a fine, even band, which can prevent streaking and improve resolution.
Problem: The separation between my product and a close-running impurity is very poor.
Cause: The selectivity of your solvent system is insufficient to resolve the two compounds. They have very similar affinities for the stationary phase in that specific mobile phase.
Solutions:
-
Change Solvent Selectivity: Do not just increase or decrease the polarity. Instead, change one of the solvent components to alter the chemical interactions. For example, if you are using Hexanes/EtOAc, try switching to a system like Toluene/Acetone or DCM/Ether (always including 1% TEA). Different solvents interact with your compounds in different ways (e.g., via dipole-dipole vs. hydrogen bonding), which can often pull apart previously co-eluting spots.
-
Run a Shallow Gradient: If you are running a gradient elution (e.g., from 10% to 40% EtOAc), make the gradient shallower in the region where your product elutes. For example, run from 10% to 20% EtOAc over 5 column volumes, then 20% to 25% over 10 column volumes. This gives the compounds more time to resolve.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, reduce this to <1%.
Detailed Experimental Protocol
This protocol assumes a standard flash chromatography setup for purifying ~1 gram of crude material.
Preparation
-
TLC Analysis: Determine the optimal solvent system as described in FAQ Q3. For this example, we will assume the optimal system is 80:20:1 Hexanes:EtOAc:TEA , which gives a product Rf of ~0.3.
-
Column Selection: Choose a glass column appropriate for ~50-100 g of silica gel.
Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a beaker, mix ~80 g of silica gel with the mobile phase (80:20:1 Hex:EtOAc:TEA) to form a consistent slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to settle the silica and open the stopcock to drain the excess solvent, being careful not to let the silica bed run dry. The top of the silica bed should be flat and level.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
Sample Loading (Dry Loading Recommended)
-
Dissolve ~1 g of crude 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane).
-
Add 2-3 g of silica gel to this solution and mix to form a paste.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer on top of the sand.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Use positive pressure (flash chromatography) to maintain a steady flow rate (e.g., ~5 cm/minute descent of the solvent front).
-
Collect fractions of a consistent size (e.g., 20-25 mL).
-
Monitor the fraction collection using TLC to identify which fractions contain your pure product. Spot every few fractions on a TLC plate and run it in your chosen solvent system.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Visual Workflow and Troubleshooting Diagrams
dot digraph "Purification_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_Prep" { label = "Preparation Phase"; style=filled; fillcolor="#FFFFFF"; TLC [label="1. Develop TLC System\n(e.g., 80:20:1 Hex:EtOAc:TEA)\nTarget Rf = 0.2-0.4"]; Crude [label="Crude Product"]; }
subgraph "cluster_Column" { label = "Chromatography Phase"; style=filled; fillcolor="#FFFFFF"; Pack [label="2. Pack Column\n(Silica Slurry in Mobile Phase)"]; Load [label="3. Load Sample\n(Dry loading recommended)"]; Elute [label="4. Elute with Mobile Phase\n& Collect Fractions"]; }
subgraph "cluster_Analysis" { label = "Analysis & Isolation"; style=filled; fillcolor="#FFFFFF"; Monitor [label="5. Monitor Fractions by TLC"]; Combine [label="6. Combine Pure Fractions"]; Evap [label="7. Evaporate Solvent"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Crude -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Monitor; Monitor -> Combine; Combine -> Evap; Evap -> Pure; } caption="Figure 1: General workflow for column chromatography purification."
dot digraph "Troubleshooting_Flowchart" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
Start [label="Analyze Initial TLC Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rf_Check [label="What is the Rf value?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Low_Rf [label="Rf is too low (<0.2)\n(Stuck at baseline)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_Rf [label="Rf is too high (>0.4)\n(Runs with front)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Good_Rf [label="Rf is good (0.2-0.4)\nBut shows tailing", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perfect [label="Rf is good (0.2-0.4)\nNo tailing", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Action_Low [label="Increase mobile phase polarity.\n(e.g., More EtOAc or switch to DCM/MeOH)"]; Action_High [label="Decrease mobile phase polarity.\n(e.g., More Hexanes)"]; Action_Tailing [label="Add or increase TEA to 1-3% in mobile phase."]; Action_Proceed [label="Proceed to column chromatography with this solvent system."];
Start -> Rf_Check; Rf_Check -> Low_Rf [label="< 0.2"]; Rf_Check -> High_Rf [label="> 0.4"]; Rf_Check -> Good_Rf [label="0.2-0.4, tailing"]; Rf_Check -> Perfect [label="0.2-0.4, no tailing"];
Low_Rf -> Action_Low; High_Rf -> Action_High; Good_Rf -> Action_Tailing; Perfect -> Action_Proceed; } caption="Figure 2: Decision flowchart for troubleshooting TLC results."
References
- BenchChem Technical Support. (n.d.). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Zulhilmi, H. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- Silver, J. (2013, November 1). Tailing in TLC - can anyone help?
- Sepuxianyun. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Amaryl. (2005, December 30). use of Triethylamine.
- Sorbent Technologies, Inc. (2025, August 7). Amino HPLC Semi-Prep.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
- Bicking, M. K. L. (2009, November 16). Amine column degradation.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Dolan, J. W. (2020, November 12). What's Happening to My Column?
- ChemScene. (n.d.). 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline.
- BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Fluorescence Quenching in 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline Solutions
Welcome to the technical support guide for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals utilizing this fluorophore in their experiments. As a molecule combining a benzoxazole acceptor and an aniline donor, its photophysical properties can be highly sensitive to its environment. This guide provides in-depth troubleshooting for common fluorescence quenching issues, structured in a practical question-and-answer format to help you diagnose and resolve challenges swiftly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorescence intensity is weak and does not increase linearly as I increase the concentration of the compound. What is the most likely cause?
A1: This is a classic symptom of the Inner Filter Effect (IFE), a phenomenon where the sample itself re-absorbs light, leading to artificially low fluorescence readings.
Expertise & Causality: The Inner Filter Effect (IFE) is not a true quenching process (i.e., it doesn't involve molecular interactions that create non-radiative decay pathways) but rather an artifact of the measurement geometry in optically dense solutions.[1][2] It is divided into two types:
-
Primary IFE: Occurs when chromophores at the front of the cuvette absorb so much of the excitation light that molecules in the center and back of the cuvette are never excited.[1][3][4]
-
Secondary IFE: Occurs when the emitted fluorescence is re-absorbed by other fluorophore molecules in the light path to the detector.[3][4] This is common when there is a significant overlap between the absorption and emission spectra.
This effect leads to a non-linear relationship between concentration and fluorescence, and in severe cases, can cause a complete loss of signal.[3][5]
Trustworthiness & Self-Validation: A key diagnostic is to prepare a dilution series of your sample. If the relationship between fluorescence intensity and concentration is only linear at very low concentrations, IFE is the probable cause.[3] As a rule of thumb, for standard 1 cm pathlength cuvettes, the absorbance at the excitation wavelength should be kept below 0.1 to minimize this effect.[3][6][7]
-
Measure Absorbance: Before any fluorescence measurement, acquire a full UV-Vis absorbance spectrum of your 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline solution.
-
Verify Optical Density: Check the absorbance value at your intended excitation wavelength (λ_ex).
-
Dilute if Necessary: If the absorbance is greater than 0.1, dilute the sample with the same solvent until it is within the optimal range (ideally 0.05 - 0.1).
-
Re-measure Fluorescence: Acquire the fluorescence spectrum of the diluted sample. You should observe a more reliable and potentially higher signal-to-noise ratio.
-
Alternative Geometries: If dilution is not possible (e.g., due to weak intrinsic fluorescence), consider these instrumental options:
| Absorbance at λ_ex (1 cm pathlength) | Approximate % Error in Fluorescence Intensity | Recommendation |
| < 0.05 | < 5% | Ideal for quantitative measurements |
| 0.1 | ~10% | Acceptable for many applications[6] |
| 0.2 | ~25% | Significant deviation; dilution required |
| > 0.5 | > 50% | Data is unreliable |
This table summarizes the non-linear error introduced by the primary inner filter effect.
Caption: Workflow for diagnosing and correcting the Inner Filter Effect.
Q2: My signal fades rapidly during the experiment, especially under high-intensity light. What is causing this irreversible signal loss?
A2: You are observing photobleaching, the irreversible photochemical destruction of the fluorophore.
Expertise & Causality: Photobleaching occurs when a fluorophore in its excited state undergoes chemical reactions that render it permanently non-fluorescent.[8][9][10] This process is often mediated by reactive oxygen species (ROS) generated during the excitation process, but can also happen through direct bond breakage from high-energy photons.[8] The rate of photobleaching is highly dependent on factors like illumination intensity, excitation wavelength, and the local chemical environment (especially the presence of oxygen).[8]
Trustworthiness & Self-Validation: To confirm photobleaching, image a region of your sample continuously and observe if the fluorescence intensity decreases over time. Then, move to an adjacent, unexposed area. If the fluorescence in the new area is bright and the previously exposed area is dim, photobleaching is confirmed.[9]
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source without changing its spectral properties.[8][10]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the instrument's shutter to block the light path when not actively acquiring data.[9]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your buffer or mounting medium. These reagents are scavengers of reactive oxygen species.[8][11]
-
Deoxygenate the Sample: If compatible with your experiment, gently bubble an inert gas like nitrogen or argon through your solution before measurement to remove dissolved oxygen, a key mediator of photobleaching.
| Reagent | Mechanism of Action | Common Applications |
| DABCO (1,4-diazabicyclooctane) | Free radical scavenger | Fixed cell mounting media |
| p-Phenylenediamine (PPD) | Free radical scavenger | Fixed cell mounting media (can lower pH) |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Vitamin E analog, potent antioxidant | Live and fixed cell imaging |
| Oxyrase® / OxyFluor™ | Enzymatic oxygen removal system | Live cell imaging[12] |
Q3: I have ruled out IFE, but my fluorescence intensity still decreases at very high concentrations. What is this phenomenon?
A3: This is likely Concentration Quenching, also known as self-quenching, where fluorophores interact with each other at high concentrations, leading to non-radiative energy loss.
Expertise & Causality: Unlike IFE, concentration quenching is a true quenching process involving molecular interactions.[13] When fluorophores are in close proximity (typically at high micromolar to millimolar concentrations), they can form non-fluorescent ground-state dimers or aggregates.[14][15] Upon excitation, the energy from an excited monomer can be transferred to one of these aggregates, which then de-excites non-radiatively (as heat). This process effectively reduces the overall fluorescence quantum yield of the solution.[13]
Trustworthiness & Self-Validation: The definitive test is to perform a careful concentration-dependent study. Plotting fluorescence intensity versus concentration will reveal a region where the signal increases linearly, followed by a plateau and then a decrease in intensity as the concentration continues to rise. This "hook effect" is the hallmark of concentration quenching.
-
Perform a Concentration Titration: Prepare a series of samples with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Ensure Low Absorbance: For each sample, verify that the absorbance at λ_ex is < 0.1 to prevent IFE from confounding the results. If necessary, use a shorter pathlength cuvette for the higher concentration samples.
-
Measure and Plot: Measure the fluorescence intensity for each sample under identical instrument settings. Plot the fluorescence intensity as a function of concentration.
-
Determine the Linear Range: Identify the concentration range where the relationship is linear. For all future quantitative experiments, ensure your sample concentrations remain well within this linear regime.
Caption: At low concentrations molecules fluoresce independently, while at high concentrations they form dimers that quench fluorescence.
Q4: The color and intensity of my fluorescence change when I use different solvents or change the pH. Why?
A4: The fluorescence of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is highly sensitive to its chemical environment due to solvatochromism and pH-dependent structural changes.
Expertise & Causality:
-
Solvent Effects (Solvatochromism): Benzoxazole derivatives, especially those with donor-acceptor character like your compound, often exhibit strong charge-transfer (CT) characteristics in the excited state.[16][17] Polar solvents can stabilize this polar excited state more than the ground state, leading to a decrease in the energy gap for emission. This results in a red-shift (a shift to longer wavelengths) in the fluorescence spectrum.[18] However, very polar or protic solvents (like water and alcohols) can also quench fluorescence by providing non-radiative decay pathways or through specific interactions like hydrogen bonding.[19][20]
-
pH Effects: The aniline group is basic and can be protonated in acidic conditions (low pH). This protonation significantly alters the electronic structure of the molecule, disrupting the donor-acceptor system and typically leading to a complete loss of fluorescence.[21] Similarly, the nitrogen atom in the benzoxazole ring could potentially be protonated under very strong acidic conditions. The fluorescence of porphyrins in bacteria has also been shown to be pH-dependent.[22]
Trustworthiness & Self-Validation: To characterize these effects, you must systematically test your compound across a range of solvents and pH values. The optimal conditions will be those that provide the highest fluorescence quantum yield and the desired spectral characteristics for your specific application.
-
Solvent Screening:
-
Dissolve your compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Keep the concentration constant and ensure the absorbance is < 0.1 in all cases.
-
Record both the absorption and emission spectra for each solution.
-
Compare the emission maxima (λ_em) and the relative fluorescence intensities to identify the optimal solvent.
-
-
pH Titration:
-
Choose a suitable aqueous buffer system that is compatible with your compound's solubility.
-
Prepare a series of buffers covering a wide pH range (e.g., from 3 to 10).
-
Add a constant, small amount of a stock solution of your compound to each buffer.
-
Measure the fluorescence intensity at the emission maximum for each pH value.
-
Plot fluorescence intensity versus pH to determine the pH range where the compound is most fluorescent.
-
Caption: Protonation of the aniline group at low pH quenches fluorescence.
References
-
Labbot. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?[Link]
-
Edinburgh Instruments. (2021, July 13). What is the Inner Filter Effect?[Link]
-
Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note for Labbot. Retrieved February 22, 2026, from [Link]
-
Fluorescence-Analytics. (2025, June 9). How does Inner Filter affect the fluorescence lifetime measurements?[Link]
-
Bioimaging Core. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved February 22, 2026, from [Link]
-
HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved February 22, 2026, from [Link]
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]
-
Medical News. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
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ResearchGate. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. Request PDF. Retrieved February 22, 2026, from [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. [Link]
-
Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved February 22, 2026, from [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]
-
Gelzinis, A., et al. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B. [Link]
-
Crane, J. M., et al. (2023). Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. ACS Omega. [Link]
-
Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry A. [Link]
-
Crane, J. M., et al. (2023). Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. PubMed. [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
Bernard, A., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Effect of solvents on relative fluorescence intensity. Retrieved February 22, 2026, from [Link]
-
AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors. [Link]
-
Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC. [Link]
-
Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved February 22, 2026, from [Link]
-
Herbich, J., et al. (2008). Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors. PubMed. [Link]
-
ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. Retrieved February 22, 2026, from [Link]
-
New Journal of Chemistry. (n.d.). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Change of pH in the course of oxidation of aniline with ammonium persulfate. Retrieved February 22, 2026, from [Link]
-
Liu, X., et al. (2014). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC. [Link]
-
Lynch, E., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC. [Link]
-
Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. PMC. [Link]
-
RSC Advances. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Retrieved February 22, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Synthesis and photophysical characterization of new fluorescent triazole adenine analogues. [Link]
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Technical Support Center: Optimizing Yield in the Polyphosphoric Acid Cyclization of Benzoxazoles
Welcome to the technical support center dedicated to the synthesis of substituted benzoxazoles via polyphosphoric acid (PPA) cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this robust and widely used synthetic transformation.
Introduction to Benzoxazole Synthesis via PPA
The synthesis of benzoxazoles, a critical scaffold in medicinal chemistry and materials science, is often achieved through the condensation of an o-aminophenol with a carboxylic acid.[1] Polyphosphoric acid (PPA) serves as a powerful dehydrating agent and acidic catalyst, facilitating the intramolecular cyclization and dehydration steps to form the benzoxazole ring.[2][3] While effective, this reaction can present challenges in achieving optimal yields and purity. This guide will address common issues and provide evidence-based solutions to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the PPA-mediated synthesis of benzoxazoles, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am performing a condensation reaction between an o-aminophenol and a carboxylic acid in PPA and observing a very low to non-existent yield of my desired benzoxazole. What are the likely causes, and how can I improve the yield?
A: Low yields in this synthesis are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Cyclization: The intramolecular cyclization is a critical and often rate-limiting step. Insufficient dehydration or activation of the carboxylic acid can stall the reaction.[4]
-
Solution: Ensure the PPA used is of high quality and has not absorbed significant atmospheric moisture, which would reduce its dehydrating power.[2][5] The P₂O₅ content of commercial PPA is typically between 82-85%.[2] Increasing the reaction temperature, often in the range of 150-250°C, can provide the necessary activation energy for cyclization.[6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8]
-
-
Sub-optimal Reactant Stoichiometry: An incorrect ratio of o-aminophenol to carboxylic acid can lead to unreacted starting materials and reduced yield.
-
Solution: While a 1:1 stoichiometric ratio is typical, a slight excess of the less expensive reagent may be beneficial.[9] However, a large excess should be avoided as it can complicate purification.
-
-
Poor Solubility of Starting Materials: If the starting materials are not adequately dissolved or dispersed in the PPA, the reaction will be slow and incomplete.
-
Solution: PPA is highly viscous at room temperature, making stirring difficult.[2] Heating the PPA to above 60°C before adding the reactants will decrease its viscosity and improve mixing. Mechanical stirring is essential to ensure a homogeneous reaction mixture.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters that must be optimized for each specific substrate pair.[4]
Problem 2: Formation of Significant Side Products
Q: My reaction is producing the desired benzoxazole, but I'm also observing significant side products, which complicates purification and lowers the yield. What are these side products, and how can I minimize their formation?
A: Side product formation is often related to the reactivity of the starting materials and the harshness of the reaction conditions.
-
Polymerization: Under the strongly acidic and high-temperature conditions of PPA, starting materials or the benzoxazole product can sometimes polymerize, leading to intractable tars.[4]
-
Solution: Add the reactants to the pre-heated PPA in a controlled manner to avoid localized high concentrations. Maintaining the lowest effective reaction temperature can also help mitigate polymerization.[4]
-
-
Formation of Amide Intermediate: The reaction proceeds through an initial acylation of the amino group to form a 2-hydroxyanilide intermediate.[10][11] If this intermediate is stable and does not cyclize efficiently, it may be observed as a major byproduct.
-
Solution: As with low yield, increasing the reaction temperature and/or time can drive the cyclization to completion. Ensuring the PPA is sufficiently "strong" (i.e., high P₂O₅ content) is also critical for effective dehydration.
-
-
Decarboxylation: Some carboxylic acids, particularly those with electron-donating groups, may be susceptible to decarboxylation at high temperatures in the acidic medium.
-
Solution: If decarboxylation is suspected, attempt the reaction at a lower temperature for a longer duration. Alternatively, using a more activated carboxylic acid derivative, such as an acid chloride, with a milder cyclizing agent might be necessary.[12]
-
Problem 3: Difficult Product Isolation and Purification
Q: I am struggling to isolate and purify my benzoxazole from the highly viscous PPA reaction mixture. What are the recommended work-up and purification techniques?
A: The work-up of PPA reactions can be challenging due to the high viscosity and the exothermic nature of its reaction with water.[2]
-
Work-up Procedure:
-
Solution: The standard and most effective method is to cool the reaction mixture to a manageable temperature (but still liquid enough to pour) and then carefully and slowly pour it onto a large amount of crushed ice or ice-water with vigorous stirring.[9][13] This will hydrolyze the PPA and precipitate the crude product. The resulting aqueous solution will be acidic.
-
Neutralization and Extraction: The acidic aqueous slurry should then be neutralized with a base, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the pH is neutral or slightly basic.[9] The product can then be extracted with a suitable organic solvent like ethyl acetate.[9][13]
-
-
Purification Techniques:
-
Column Chromatography: This is a very effective method for purifying benzoxazoles from any remaining starting materials or side products.[4]
-
Solution: Use silica gel with an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[4] The optimal eluent polarity should be determined by TLC analysis.
-
-
Recrystallization: For solid benzoxazole derivatives, recrystallization can be an excellent purification method.[4]
-
Solution: A mixed solvent system, such as ethanol/water or acetone/hexane, can be effective. The crude product should be dissolved in a minimum amount of a suitable hot solvent and then allowed to cool slowly to form pure crystals.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the PPA-mediated synthesis of benzoxazoles.
Q1: What is the mechanism of the PPA-catalyzed cyclization of o-aminophenols and carboxylic acids?
A1: The reaction mechanism involves several key steps. The carboxylic acid first reacts with PPA to form a mixed phosphoric-carboxylic anhydride, which is a more reactive acylating agent.[10][11] The amino group of the o-aminophenol then attacks the activated carbonyl group of the mixed anhydride to form a 2-hydroxybenzanilide intermediate. Finally, under the acidic and dehydrating conditions provided by PPA, this intermediate undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.[10][11]
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[8] By taking small aliquots of the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product spot. It is important to quench the PPA in the aliquot with water and extract with an organic solvent before spotting on the TLC plate. Other techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.[14]
Q3: Are there any safety precautions I should be aware of when working with polyphosphoric acid?
A3: Yes, PPA is a corrosive and hygroscopic substance that requires careful handling.[15][16] It can cause severe burns upon contact with skin and eyes.[15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Work in a well-ventilated fume hood. The quenching of PPA with water is highly exothermic and can cause splattering; therefore, it must be done slowly and with caution, preferably by adding the PPA mixture to ice water.[2][18]
Q4: Can I use other dehydrating agents or catalysts for benzoxazole synthesis?
A4: While PPA is a classic and effective reagent, several other methods have been developed. These include the use of Eaton's reagent (P₂O₅ in methanesulfonic acid), which is often easier to handle than PPA.[19] Other reported catalysts include fluorophosphoric acid, methanesulfonic acid (for in-situ generated acid chlorides), and various heterogeneous catalysts.[12][20] Microwave-assisted synthesis, sometimes in the absence of a solvent, has also been shown to be an efficient method.[1]
Experimental Protocols & Data
General Experimental Protocol for PPA-Mediated Benzoxazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (typically 10-20 times the weight of the limiting reagent). Heat the PPA to 100-120°C with stirring to reduce its viscosity.
-
Addition of Reactants: To the hot, stirring PPA, add the o-aminophenol (1.0 equiv) and the carboxylic acid (1.0-1.1 equiv) portion-wise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-200°C) and maintain it for the required time (typically 2-6 hours), monitoring the progress by TLC.
-
Work-up: Allow the reaction mixture to cool to approximately 80-100°C and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Neutralize the resulting acidic aqueous slurry to a pH of 7-8 by the slow addition of a saturated aqueous solution of NaHCO₃ or a 10% NaOH solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted benzoxazoles using PPA.
| Entry | o-Aminophenol Derivative | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzoic acid | 150 | 4 | 92 | [9] |
| 2 | 2-Amino-4-chlorophenol | 4-Methoxybenzoic acid | 180 | 5 | 85 | [7] |
| 3 | 2,4-Diaminophenol | 4-tert-Butylbenzoic acid | 150 | - | - | [7] |
| 4 | 2-Aminophenol | Piperidine-4-carboxylic acid | 180 | - | Fair | [6] |
Visualizations
Reaction Mechanism of Benzoxazole Formation in PPA
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Troubleshooting low reaction conversion for 6-chlorobenzoxazole synthesis
Welcome to the Heterocycle Synthesis Support Hub. Ticket: Low Reaction Conversion | Target: 6-Chlorobenzoxazole Scientist: Senior Application Specialist
Executive Summary: The "Hidden" Equilibrium
Low conversion in 6-chlorobenzoxazole synthesis is rarely due to a lack of reactivity in the benzene ring. It is almost exclusively caused by two factors: oxidative degradation of the aminophenol precursor or water-induced equilibrium collapse during the orthoformate condensation.
The following guide abandons generic advice to focus on the specific chemical behaviors of 2-amino-5-chlorophenol and triethyl orthoformate (TEOF) .
Part 1: Diagnostic Logic
Before altering parameters, identify your failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion.
Part 2: The "Silent Killer" – Precursor Integrity
Issue: The reaction mixture turns black almost immediately, and yield is <30%. Root Cause: 2-amino-5-chlorophenol is highly susceptible to air oxidation, forming quinone-imine impurities that act as radical scavengers and polymerization initiators. If your starting material is grey, purple, or brown, do not proceed .
Protocol: Purification of 2-Amino-5-Chlorophenol
Standard: Material must be off-white to pale beige.
-
Dissolution: Dissolve 10g of crude aminophenol in 100 mL of 10% HCl . (The amine forms the hydrochloride salt, which is water-soluble; oxidized tars remain insoluble or suspended).
-
Filtration: Add 1g of activated charcoal. Stir for 15 mins. Filter through Celite to remove the charcoal and tars.
-
Neutralization: Carefully neutralize the clear filtrate with saturated NaHCO₃ or NH₄OH under an inert atmosphere (Nitrogen/Argon) until pH ~7-8.
-
Isolation: The free base will precipitate as white/pale needles. Filter immediately and dry in a vacuum desiccator over P₂O₅.
-
Storage: Store under Argon in the dark.
Expert Insight: If you cannot purify immediately, use the Hydrochloride Salt of the aminophenol directly in the reaction. Add 1 equivalent of Triethylamine (TEA) to the reaction vessel to free the base in situ under the protective blanket of the solvent vapor [1].
Part 3: The TEOF Equilibrium Protocol
Issue: Reaction stalls at 60-70% conversion. Adding more TEOF doesn't help. Root Cause: The reaction produces 3 moles of ethanol for every mole of product. If ethanol accumulates, the equilibrium shifts backward. Furthermore, adventitious water hydrolyzes TEOF into ethyl formate, destroying the reagent.
Optimized Synthesis Workflow
Target Scale: 10 mmol
| Component | Quantity | Role |
| 2-Amino-5-chlorophenol | 1.44 g (10 mmol) | Limiting Reagent |
| Triethyl Orthoformate (TEOF) | 5.0 mL (30 mmol) | Reagent & Solvent (Excess) |
| Sulfamic Acid | 50 mg (5 mol%) | Solid Acid Catalyst (Superior to pTSA) |
| Solvent | None (Neat) or Toluene | Toluene aids azeotropic removal of EtOH |
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a short-path distillation head (not a reflux condenser).
-
Loading: Charge the flask with the aminophenol, Sulfamic acid, and TEOF.
-
The "Distill-Off" Phase: Heat the mixture to 100°C. As the reaction proceeds, ethanol (bp 78°C) is formed. Allow the ethanol to distill off. This drives the equilibrium to the right (Le Chatelier’s Principle).
-
Monitoring: The reaction should clarify. If solids remain after 2 hours, add a small volume (5 mL) of anhydrous Toluene and increase bath temp to 115°C to azeotrope remaining ethanol.
-
Workup: Evaporate excess TEOF under reduced pressure. Recrystallize the residue from dilute ethanol or hexane.
Why Sulfamic Acid? Unlike p-Toluenesulfonic acid (pTSA), Sulfamic acid is a zwitterionic solid that is easily removed by simple filtration at the end of the reaction, preventing acid-catalyzed hydrolysis of the product during workup [2].
Part 4: Mechanism & Intermediate Trapping
Issue: HPLC shows a persistent peak that is neither starting material nor product. Root Cause: The reaction proceeds through an imino-ether intermediate. If the system is not acidic enough, or if the temperature is too low, the ring closure (cyclization) step fails.[1]
Figure 2: Reaction pathway showing the critical stall point at the Imino-Ether stage.
Solution:
-
Acid Spike: Add an additional 5 mol% of catalyst.
-
Temperature Boost: The cyclization often requires >100°C. If you are using a low-boiling solvent (like THF or DCM), switch to Toluene or Xylene.
Part 5: Alternative "Brute Force" Method (PPA)
If the TEOF route fails due to moisture sensitivity, switch to Polyphosphoric Acid (PPA). PPA acts as both solvent and dehydrating agent, making it immune to the water issues of the TEOF route.
Protocol:
-
Mix 2-amino-5-chlorophenol (1 eq) with Formic Acid (1.2 eq).
-
Add PPA (10g per 1g of reactant).
-
Heat to 140°C for 2-4 hours.
-
Critical Workup: Pour onto crushed ice (exothermic!). Neutralize with NaOH. Note: This method is messier but guarantees conversion for difficult substrates [3].
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Synthesis of 2-Mercapto-6-chlorobenzoxazole. Retrieved from
-
Chaudhari, M. A., et al. (2022).[5][6] Sulfamic acid: An efficient and cost-effective catalyst for the synthesis of benzoxazoles. Journal of Chemical Sciences.
-
Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Retrieved from
-
Sigma-Aldrich. (2024). 2-Amino-5-chlorophenol Product Specification and Handling. Retrieved from
Sources
Technical Support Center: Recrystallization Solvent Selection for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. Moving beyond generic protocols, this document explains the underlying chemical principles to empower you to make informed, effective decisions during the purification process.
Part 1: Physicochemical Considerations for Solvent Selection
Understanding the structure of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is the first step in a logical solvent selection process. The molecule's solubility is governed by the interplay of its distinct functional groups:
-
Benzoxazole Core: This fused heterocyclic system is relatively rigid and nonpolar, contributing to solubility in organic solvents.[1][2]
-
Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor.[1] This feature suggests potential solubility in protic or moderately polar solvents.[3]
-
Chloro Group (-Cl): The chloro-substituent adds moderate polarity and influences the molecule's overall electronic character.
Expert Analysis: The compound presents a mixed-polarity profile. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar solvents like water when used alone. The "like dissolves like" principle suggests that solvents of intermediate polarity, such as ethanol, ethyl acetate, or toluene, are excellent starting points.[3][4] Furthermore, given the amine functionality, the possibility of forming salts to modify solubility is a viable strategy if standard methods fail.[5]
Part 2: Experimental Workflow & Data Interpretation
A systematic, small-scale experimental approach is the most reliable method for identifying the ideal solvent or solvent system.[4]
Protocol 1: Single-Solvent Screening
This protocol is designed to rapidly test the suitability of a range of common laboratory solvents.
Methodology:
-
Place approximately 50 mg of crude 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline into a small test tube (e.g., 10 x 75 mm).
-
Add a candidate solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Record whether the compound dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[4]
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a sand bath or on a hot plate to the solvent's boiling point.[6]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Be patient between additions to avoid adding an excess of solvent, which is a common cause of poor yield.[7][8][9]
-
Once dissolved, allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Observe for crystal formation. If crystals form, the solvent is a good candidate. If no crystals appear, it may indicate that too much solvent was used or the compound is highly soluble even when cold.[7]
-
Record all observations in a data table.
Data Summary Table for Solvent Screening
Summarize your experimental findings in a table for clear comparison.
| Solvent | Boiling Point (°C)[3] | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling |
| Ethanol | 78 | |||
| Methanol | 65 | |||
| Isopropanol | 82 | |||
| Ethyl Acetate | 77 | |||
| Acetone | 56 | |||
| Toluene | 111 | |||
| Heptane/Hexane | ~69-98 | |||
| Water | 100 |
Protocol 2: Mixed-Solvent System Selection
If no single solvent provides the ideal solubility profile (sparingly soluble cold, highly soluble hot), a mixed-solvent system is the next logical step.[10] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" (or "anti-solvent") in which it is poorly soluble.
Common Solvent Pairs to Consider: [6][10]
-
Ethanol / Water
-
Acetone / Water
-
Ethyl Acetate / Hexane or Heptane
-
Toluene / Hexane or Heptane
Methodology:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
To the hot solution, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[11]
-
If persistent cloudiness occurs, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[11]
-
Allow the solution to cool slowly, as described in Protocol 1, to induce crystallization.
Part 3: Visualization of the Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: Decision workflow for systematic recrystallization solvent selection.
Part 4: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent? An ideal solvent should exhibit a steep solubility curve for the compound of interest; it should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[10][12] Additionally, the solvent should not react with the compound, should have a boiling point lower than the compound's melting point, and be volatile enough for easy removal from the final crystals.[6][10][12] Impurities should ideally be either completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[10][12]
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this? "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or a solution that is too concentrated.[7]
-
Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[12]
-
Solution 2: Slow Down Cooling. Allow the flask to cool much more slowly. Insulating the flask can promote the formation of crystals over oils.[7]
-
Solution 3: Change Solvents. Select a solvent with a lower boiling point.[3]
Q3: No crystals are forming even after cooling in an ice bath. What should I do? This is a very common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[7]
-
Solution 1: Reduce Solvent Volume. This is the most frequent cause.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[12][13]
-
Solution 2: Induce Nucleation. A supersaturated solution needs a nucleation site to begin crystallization.[7] Try scratching the inside of the flask below the solvent line with a glass rod.[13]
-
Solution 3: Add a Seed Crystal. If you have a small crystal of the pure compound, adding it to the cold solution can initiate crystallization.[13]
Q4: My final product is still impure after recrystallization. What went wrong? This usually indicates that the chosen solvent did not effectively discriminate between your compound and the impurities, or the cooling process was too rapid.
-
Solution 1: Recrystallize Again. Perform a second recrystallization, ensuring the solution cools as slowly as possible to allow for selective crystal lattice formation.[12]
-
Solution 2: Re-evaluate Your Solvent. The impurities may have a similar solubility profile to your product in the chosen solvent. You may need to screen for a new solvent or consider a different purification technique, such as column chromatography.[7][12]
Q5: My recovery yield is very low. What are the likely causes? A low yield can result from several procedural errors.
-
Cause 1: Using Too Much Solvent. An excessive volume of solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.[13]
-
Cause 2: Premature Crystallization. If crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated.[12]
-
Cause 3: Rinsing with Too Much Cold Solvent. While washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[8]
References
- Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
- Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Recrystallization - Part 2. (n.d.).
- Recrystallization 2. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- Solvent effects and selection for benzoxazole formation reactions. (n.d.). Benchchem.
- 5-Chloro-1,3-benzoxazol-2-amine | Solubility of Things. (n.d.).
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
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Technical Support Center: Minimizing Side Reactions in Aniline Functionalization
Welcome to the technical support resource for chemists, researchers, and process development professionals engaged in the chemical modification of anilines. The aniline moiety is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, its high reactivity, stemming from the electron-donating amino group, presents a unique set of challenges. This guide provides in-depth, field-tested answers to common issues, focusing on the causality behind experimental choices to help you minimize side reactions and maximize yields.
Part 1: Foundational Strategies - Controlling Aniline's Reactivity
The high electron density of the aniline ring, a direct consequence of the nitrogen's lone pair resonance, makes it highly susceptible to over-reaction and oxidation. The first line of defense is to modulate this reactivity.
Frequently Asked Questions: Protecting Group Strategies
Q1: My electrophilic aromatic substitution (e.g., halogenation, nitration) on aniline results in multiple substitutions and a complex product mixture. How can I achieve mono-substitution?
A1: This is a classic problem of over-activation. The -NH₂ group is a powerful activating group, making the aromatic ring extremely electron-rich and prone to poly-substitution, even without a catalyst.[1][2][3] The most robust solution is to temporarily "tame" the amino group's activating effect by converting it into an amide through acetylation.[1]
-
The "Why": The lone pair on the nitrogen of an acetanilide is delocalized into the adjacent carbonyl group, making it less available to donate into the benzene ring.[1] This reduces the ring's activation level, preventing over-reaction. The bulky acetyl group also provides steric hindrance, favoring substitution at the less hindered para position.[1]
Workflow for Controlled Mono-Substitution:
-
Protection: React the aniline with acetic anhydride or acetyl chloride to form the corresponding acetanilide.[4][5][6][7]
-
Electrophilic Substitution: Perform the desired reaction (e.g., bromination, nitration) on the acetanilide.
-
Deprotection: Hydrolyze the amide back to the amine under acidic or basic conditions to yield the mono-substituted aniline.[8]
Caption: Workflow for controlled mono-substitution of aniline.
Q2: I'm attempting a Friedel-Crafts reaction with aniline, and it's failing completely. What's going on?
A2: Aniline and its derivatives do not typically undergo Friedel-Crafts alkylation or acylation. The reason is a fundamental incompatibility with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9]
-
The "Why": The amino group of aniline is a Lewis base and will react with the Lewis acid catalyst.[2][10] This forms a complex where the nitrogen atom acquires a positive charge. This -NH₂R⁺ group is now a strongly deactivating, meta-directing group, which shuts down the desired electrophilic substitution on the ring.[9]
-
The Solution: The same protection strategy used for over-activation applies here. By converting the aniline to an acetanilide, you prevent the Lewis acid-base reaction with the catalyst, allowing the Friedel-Crafts reaction to proceed. Remember to deprotect the amine after the reaction.
Part 2: Troubleshooting Specific Functionalizations
Acylation: Avoiding N- vs. O-Acylation and Diacylation
Q3: I am trying to N-acylate a hindered aniline (e.g., 2,6-disubstituted), and the yield is very low.
A3: Steric hindrance around the nitrogen atom significantly reduces its nucleophilicity, making acylation difficult. Standard conditions may be insufficient.
-
Troubleshooting Steps:
-
Increase Reagent Electrophilicity: Switch from an acid anhydride to a more reactive acyl chloride.[11]
-
Catalysis: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[11]
-
Forced Conditions: For extremely challenging substrates, deprotonation of the aniline with a strong, non-nucleophilic base (e.g., NaH) prior to adding the acyl chloride can dramatically increase the reaction rate.[11]
-
| Parameter | Standard Conditions | Hindered Substrate Conditions | Rationale |
| Acylating Agent | Acetic Anhydride | Acyl Chloride | Increased electrophilicity to overcome steric barrier.[11] |
| Catalyst | None or Pyridine | DMAP (catalytic) | Forms a more potent acylating intermediate.[11] |
| Base | Stoichiometric (e.g., NaOAc) | Strong, non-nucleophilic (e.g., NaH) | Increases nucleophilicity of the aniline nitrogen.[11] |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature (post-deprotonation) | Control of a highly exothermic reaction. |
Q4: My aniline substrate also has a hydroxyl group, and I'm getting O-acylation as a side product.
A4: This is a chemoselectivity challenge. While the amine is generally more nucleophilic, O-acylation can compete.
-
The Solution: Temperature control is key. N-acylation is often faster at lower temperatures. Running the reaction at 0°C or even lower can favor the desired N-acylation. If O-acylation persists, you may need to protect the hydroxyl group (e.g., as a silyl ether) before proceeding with the N-acylation.
Halogenation: Controlling Regioselectivity and Preventing Over-Halogenation
Q5: Direct bromination of my aniline with Br₂ gives the 2,4,6-tribromoaniline, but I need the mono-bromo product.[2][3][12] How can I achieve this?
A5: As discussed in Q1, protecting the amine as an acetanilide is the most common and effective method to achieve mono-halogenation, primarily at the para position.[1][3] However, alternative direct methods exist for unprotected anilines.
-
Alternative Direct Methods:
-
Copper(II) Halides: Using CuCl₂ or CuBr₂ can provide good yields of the para-halogenated product under mild conditions, often in ionic liquid solvents. The mechanism is believed to involve oxidation of the aniline by Cu(II).[13]
-
NBS/HFIP: N-Bromosuccinimide in hexafluoroisopropanol is another system reported for the mono-bromination of anilines.[14]
-
Superacids: Using systems like HF/SbF₅ at low temperatures can achieve excellent regioselectivity, sometimes favoring the meta product due to protonation of the nitrogen substituent.[15]
-
Caption: Decision tree for controlling aniline halogenation.
Nitration: Overcoming Oxidation and Meta-Substitution
Q6: When I try to nitrate aniline with a standard HNO₃/H₂SO₄ mixture, I get a mixture of ortho, para, and a surprising amount of meta-nitroaniline, along with a lot of tarry decomposition products.
A6: This is a multifaceted problem. Direct nitration of aniline is notoriously difficult for two main reasons:
-
Oxidation: The strongly oxidizing nitrating mixture readily oxidizes the electron-rich aniline ring, leading to polymerization and the formation of tarry byproducts.[8][16][17]
-
Meta Product Formation: In the strongly acidic medium, the aniline's amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful electron-withdrawing and meta-directing group, leading to significant formation of the meta-nitroaniline.[1][8][16][18]
-
The Definitive Solution: The acetylation protection strategy is essential here.
-
Protect: Convert aniline to acetanilide. This prevents both the acid-base reaction (avoiding the meta-directing anilinium ion) and reduces the ring's susceptibility to oxidation.[8]
-
Nitrate: Nitrate the acetanilide. The -NHCOCH₃ group is ortho, para-directing, and you will obtain the p-nitroacetanilide as the major product due to sterics.[8]
-
Deprotect: Hydrolyze the amide to yield p-nitroaniline.
-
Part 3: Experimental Protocols
Protocol 1: Controlled Mono-bromination of Aniline via Acetylation
This protocol details the three-stage process to synthesize 4-bromoaniline from aniline with high selectivity.
Step A: Acetylation of Aniline to Acetanilide [4][6]
-
Dissolve aniline (e.g., 5.0 g, 53.7 mmol) in 150 mL of water and add 4.5 mL of concentrated hydrochloric acid. Stir until the aniline hydrochloride salt fully dissolves.
-
Prepare a separate solution of sodium acetate (e.g., 5.3 g, 64.6 mmol) in 30 mL of water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride (e.g., 6.0 mL, 63.6 mmol) in one portion.
-
Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry thoroughly.
Step B: Bromination of Acetanilide
-
Dissolve the dried acetanilide (e.g., 5.0 g, 37.0 mmol) in glacial acetic acid (20 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.9 mL, 37.0 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The solid 4-bromoacetanilide will precipitate.
-
Collect the product by vacuum filtration, wash with cold water to remove acetic acid, and dry.
Step C: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline
-
Place the dried 4-bromoacetanilide (e.g., 5.0 g, 23.1 mmol) in a round-bottom flask with 20 mL of 70% ethanol.
-
Add 15 mL of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Pour the hot solution into 150 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is basic to litmus paper. The 4-bromoaniline will precipitate.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.
References
- A Practical Procedure for Regioselective Bromination of Anilines. (2021). Vertex AI Search.
- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Acetyl
- Mild Regioselective Halogenation of Anilines, Anilides, and Indoles. (2020). Thieme.
- Application Notes and Protocols for the Acetyl
- Technical Support Center: N-Acylation of Hindered Anilines. (n.d.). BenchChem.
- A Convenient Laboratory Prepar
- Estimation of Aniline by Bromin
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry.
- Reactions of Aniline. (2024). Chemistry Steps.
- Bromination of Aniline (video). (n.d.). Khan Academy.
- Class 12:- Write a note on Nitr
- Amines. (n.d.). NCERT.
- In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? (2020). Quora.
- Nitration of aniline. (2019). Chemistry Stack Exchange.
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- Aniline. (n.d.). Wikipedia.
- Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas.
- Why doesn't aniline respond in Friedel-Crafts reactions? (2018). Quora.
Sources
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- 18. quora.com [quora.com]
Technical Support Center: Photostability of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 3-(6-chloro-1,3-benzoxazol-2-yl)aniline under UV irradiation. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reliability of your experimental results.
Introduction: Understanding the Photoreactivity of Your Molecule
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a molecule that combines several structural features known to interact with ultraviolet (UV) radiation. Specifically, the presence of a benzoxazole core, a chlorinated benzene ring, and an aniline moiety suggests a potential for photosensitivity.[1][2] Aromatic amines and halogenated aromatic compounds are known to be susceptible to photodegradation, which can involve complex reaction pathways including oxidation, bond cleavage, and the formation of reactive intermediates.[1][2][3]
Forced degradation studies, particularly under photolytic stress, are therefore not just a regulatory formality but a critical step in understanding the intrinsic stability of this molecule.[4][5][6][7] The data from these studies are invaluable for developing stable formulations, selecting appropriate packaging, and defining proper storage conditions.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline changing color after exposure to ambient light?
A1: Color change is a common indicator of photodegradation. The chromophores within the molecule (the benzoxazole and aniline rings) absorb UV-Vis light.[8] This absorption can excite the molecule to a higher energy state, leading to chemical reactions that alter its structure and, consequently, its light-absorbing properties. The photo-oxidation of aromatic amines, for instance, can lead to highly colored products.[9] To confirm this, you should compare the UV-Vis spectrum of a freshly prepared solution with one that has been exposed to light.
Q2: What are the primary concerns regarding the photodegradation of this compound in a pharmaceutical context?
A2: The primary concerns are twofold: loss of potency and the formation of potentially toxic degradation products.[4] Chemical changes to the active pharmaceutical ingredient (API) can render it ineffective.[5] Furthermore, the newly formed photoproducts are unknown entities and must be characterized to ensure they do not pose a safety risk.
Q3: What are the ICH Q1B guidelines and why are they important for my study?
A3: The ICH Q1B guideline provides a standardized framework for photostability testing of new drug substances and products.[10][11][12] Adhering to these guidelines ensures that the data you generate is suitable for regulatory submissions. The guideline specifies light sources, exposure levels, and experimental design, including the use of "dark controls" to differentiate between thermal and light-induced degradation.[8][11]
Q4: What structural features of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline make it potentially susceptible to UV degradation?
A4: Several features contribute to its potential photosensitivity:
-
Aromatic Amine Group: The aniline moiety is known to be susceptible to photo-oxidation.[2][9]
-
Benzoxazole Ring System: While some benzoxazole derivatives are developed as UV filters due to their ability to dissipate UV energy, this absorption can also lead to degradation pathways.[13][14][15]
-
Chlorinated Aromatic Ring: Carbon-halogen bonds can be susceptible to photolytic cleavage.[1]
-
Conjugated System: The extensive system of alternating double bonds in the molecule readily absorbs UV radiation, which is the initial step in any photochemical reaction.[1][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your photostability experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in degradation rates between replicate samples. | 1. Inconsistent light exposure. 2. Temperature fluctuations in the photostability chamber. 3. Differences in sample preparation (e.g., concentration, solvent purity). | 1. Ensure all samples are equidistant from the light source and that there are no shadows. Use a calibrated radiometer/lux meter to verify uniform illumination. 2. Place a "dark control" (sample wrapped in aluminum foil) alongside the exposed samples to measure thermal degradation.[8] If the dark control shows significant degradation, the chamber temperature may be too high. 3. Use high-purity solvents and prepare all samples from a single stock solution to ensure consistency. |
| No degradation is observed even after prolonged UV exposure. | 1. The compound is highly photostable under the tested conditions. 2. The concentration of the solution is too high, leading to self-shielding. 3. The analytical method is not stability-indicating. | 1. While possible, it's crucial to ensure the exposure conditions meet ICH guidelines (e.g., overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/m²).[8][10][11] 2. Dilute the sample solution. High concentrations can cause outer layers of the solution to absorb all the light, protecting the molecules in the bulk of the solution. 3. A stability-indicating method must be able to resolve the parent compound from its degradation products.[5] If your HPLC method shows a single peak, it might be that the degradants are co-eluting. Adjust the mobile phase, gradient, or column to achieve better separation. |
| Multiple new peaks appear in the HPLC chromatogram, but their identification is challenging. | 1. Complex degradation pathway with multiple photoproducts. 2. Secondary degradation of initial photoproducts. | 1. This is expected in forced degradation studies. The goal is to identify the primary, most significant degradants. 2. Use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass-to-charge ratio information for each new peak.[16] This is invaluable for proposing structures of the degradation products. |
| The mass balance of the assay is poor (i.e., the decrease in the parent drug does not correspond to the increase in degradation products). | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants to the container surface. | 1. Complement your HPLC-UV analysis with a universal detection method like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). 2. Use inert containers (e.g., borosilicate glass or quartz) and perform extraction studies to ensure you are recovering all the material. |
Experimental Protocols & Methodologies
Protocol 1: Forced Photostability Study in Solution
This protocol is designed to assess the photostability of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline in a solution state, following ICH Q1B guidelines.[10][11]
1. Preparation of Solutions:
- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- From the stock solution, prepare experimental samples at a lower concentration (e.g., 0.1 mg/mL) in transparent, chemically inert vials (e.g., quartz or borosilicate glass).
- Prepare a "dark control" sample by wrapping a vial containing the same solution in aluminum foil to completely block light.[8]
2. Exposure Conditions:
- Place the sample and dark control vials in a validated photostability chamber.
- The light source should comply with ICH Q1B Option I or II. A common setup is a xenon lamp or a combination of cool white fluorescent and near UV lamps.[11][17]
- Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][10]
- Monitor and control the temperature inside the chamber to minimize thermal degradation.
3. Sample Analysis:
- At specified time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw aliquots from the sample and dark control vials.
- Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.
- Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and to obtain the UV spectrum of each peak.[16]
4. Data Evaluation:
- Calculate the percentage degradation of the parent compound at each time point relative to the initial concentration.
- Compare the chromatograms of the exposed sample, the dark control, and the initial sample to identify peaks corresponding to photoproducts.
- Determine the relative percentage of each major degradation product.
Workflow for Photostability Assessment
Caption: Plausible photodegradation pathways for the molecule.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). 4
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). 1
-
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. J. Iran. Chem. Soc., Vol. 6, No. 4, December 2009, pp. 800-807. 3
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. 5
-
Development of forced degradation and stability indicating studies of drugs—A review. 6
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. 7
-
Photochemistry of Aliphatic and Aromatic Amines. (2025, August 5). ResearchGate. 2
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023, February 17). SciELO. 13
-
The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). The Royal Society. 9
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2025, August 6). ResearchGate. 18
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. 14
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. 10
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. 16
-
Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU. 19
-
(PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2025, December 22). ResearchGate. 15
-
Photostability testing theory and practice. (2021, July 28). Q1 Scientific. 8
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. 11
-
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline. PubChem. 20
-
3-Chloroaniline | 108-42-9. ChemicalBook. 21
-
293737-77-6 | 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline. ChemScene. 22
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). 23
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. 24
-
m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Cheméo. 25
-
Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital CSIC.
-
Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2. ResearchGate. 26
-
3-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. Pharmaffiliates. 27
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. 17
-
Q1B: Photostability Testing of New Drug Substances and Products. ICH. 12
-
3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE AldrichCPR. Sigma-Aldrich.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. acdlabs.com [acdlabs.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. q1scientific.com [q1scientific.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Q1B: Photostability Testing of New Drug Substances and Products [admin.ich.org]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. sepscience.com [sepscience.com]
- 17. ikev.org [ikev.org]
- 18. researchgate.net [researchgate.net]
- 19. nilu.com [nilu.com]
- 20. 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline | C14H11ClN2O | CID 721044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 22. chemscene.com [chemscene.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. scispace.com [scispace.com]
- 25. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 26. researchgate.net [researchgate.net]
- 27. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Removal of 2-Amino-5-Chlorophenol (ACP) Impurities
Introduction: Understanding the Enemy
You are likely here because your final product has a persistent pink/brown hue or you are seeing a stubborn polar spot on your TLC. 2-Amino-5-chlorophenol (ACP) is a notorious impurity due to its amphoteric nature and high susceptibility to oxidation .
ACP is not just a contaminant; it is a "chameleon" molecule. Its solubility changes drastically with pH, and its oxidation products (quinone imines) are intensely colored, meaning even ppm-level traces can ruin the visual appearance of a batch.
This guide abandons generic advice. We focus on the specific physicochemical properties of ACP (
Module 1: The pH-Switch Extraction Strategy
Issue: "I washed the reaction with water/brine, but the ACP impurity remains in the organic layer."
Diagnosis: You are likely washing at a pH where ACP is neutral and water-insoluble. ACP has two ionizable groups:
-
Aniline Nitrogen:
(Protonates to form a cation). -
Phenolic Oxygen:
(Deprotonates to form an anion).
The Trap: Between pH 4 and pH 7, ACP exists primarily in its neutral form, which is sparingly soluble in water and highly soluble in organic solvents (Ethyl Acetate, DCM). Standard brine washes (pH ~7) will fail .
Protocol: The "Dual-Swing" Wash
Use this method if your product is stable to mild acid/base.
Step 1: The Acidic Wash (Targeting the Amine)
-
Dissolve your crude product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
Wash with 1M HCl (Target pH < 2).
Step 2: The Basic Wash (Targeting the Phenol)
-
If the acid wash is not viable (or as a secondary polish), wash the organic layer with 1M NaOH or 10%
(Target pH > 10). -
Mechanism: At pH > 10, the phenol deprotonates to the phenolate anion (
), forcing ACP into the aqueous layer. -
Warning: Avoid this if your product contains esters or other base-sensitive groups.
Visualizing the Solubility Logic
Caption: Solubility profile of 2-amino-5-chlorophenol vs. pH. Removal is only effective at pH extremes.
Module 2: Eliminating Color (Reductive Workup)
Issue: "My product is pure by NMR, but it looks pink/brown."
Diagnosis: You have trace oxidation byproducts (quinone imines). Aminophenols oxidize rapidly in air, especially under basic conditions. Standard silica chromatography often fails to remove these highly colored species because they streak.
The Solution: Chemical reduction using Sodium Dithionite (
Protocol: The Dithionite Wash
-
Prepare a saturated solution of Sodium Dithionite in water (freshly prepared; dithionite degrades).
-
Add this solution to your organic phase containing the crude product.
-
Agitate vigorously for 15–30 minutes under an inert atmosphere (Nitrogen/Argon) if possible.
-
Separate layers. The dithionite reduces the colored quinone imines back to the water-soluble aminophenol salts or colorless leuco-forms.
-
Optional: Add a pinch of EDTA to chelate any Copper/Iron traces, which catalyze the re-oxidation of ACP.
Module 3: Chromatography Troubleshooting
Issue: "ACP is co-eluting with my product on silica gel."
Diagnosis: ACP contains an amine and a phenol.
-
The Amine Problem: Amines interact strongly with the acidic silanols on silica gel, causing "tailing" (broad streaks) that overlap with other spots.
-
The Polarity Problem: ACP is moderately polar but can hide under other polar compounds.
Solvent System Optimization Table
| Method | Mobile Phase Modifier | Why it works |
| Standard Silica | 1% Triethylamine (TEA) | TEA blocks acidic silanol sites, sharpening the ACP peak and usually changing its Rf (often moving it higher). |
| Acidic Silica | 0.5% Acetic Acid | Protonates the amine, killing its interaction with silica. Caution: Can make ACP stick to the baseline. |
| DCM / Methanol | 95:5 DCM:MeOH | Good for extracting ACP if your product is non-polar. ACP will move slowly; non-polar products elute fast. |
Advanced Tip: If ACP is stubborn, derivatize it in situ. Add a small amount of acetic anhydride to the crude mixture (if your product is non-nucleophilic). This converts ACP to the acetamide, which has a drastically different Rf and is easily separated.
Module 4: Scavenging (The "Nuclear" Option)
Issue: "I cannot use acid/base washes, and chromatography is too expensive for this scale."
Diagnosis: You need a chemoselective scavenger that reacts with the impurity but leaves your product alone.
Decision Matrix: Choosing a Scavenger
| Your Product Type | Recommended Scavenger | Mechanism |
| Amine / Base | Polymer-supported Isocyanate (e.g., PS-Isocyanate) | Reacts with the amine of ACP to form an insoluble urea. Filter to remove. |
| Acid / Ester | Polymer-supported Tosyl Hydrazine or Aldehyde resin | Reacts with the amine of ACP to form hydrazones/imines. |
| Neutral | Strong Cation Exchange (SCX) Resin | Traps the amine of ACP. Your neutral product flows through. |
Workflow: SCX Cartridge Purification
Best for removing ACP from neutral amides, esters, or ethers.
-
Dissolve crude in Methanol/DCM.
-
Pass through a pre-conditioned SCX cartridge (sulfonic acid resin).
-
ACP is retained on the cartridge (acid-base reaction).
-
Collect the flow-through; it contains your cleaned product.
Summary Checklist
-
Check pH: Is your wash pH < 2 or > 10? If it's 7, you are failing.
-
Check Color: Use Sodium Dithionite to reduce colored oxidation byproducts.[3]
-
Check Tailing: Add 1% TEA to your chromatography solvent.
-
Verify: Use HPLC (254 nm) to confirm removal; color is not a quantitative indicator.
References
-
National Center for Biotechnology Information (PubChem). (2025).[4] 2-Amino-5-chlorophenol (CID 91591).[4] Retrieved February 22, 2026, from [Link]
-
Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis (Dithionite reduction strategy). Retrieved February 22, 2026, from [Link]
- Google Patents. (1984). Process for the purification of p-aminophenol (US4440954A).
Sources
Validation & Comparative
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
An In-Depth Guide to the Structural Elucidation of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline: A Comparative Analysis of Spectroscopic Techniques
In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of success. Molecules such as 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, which features the privileged benzoxazole scaffold, are of significant interest due to their diverse pharmacological potential.[1] However, before any biological assessment can be deemed valid, the absolute structural identity of the compound must be confirmed with irrefutable evidence. The subtle substitution patterns on its dual aromatic systems demand a robust analytical strategy to prevent the costly pursuit of an incorrectly identified molecule.
This guide provides an in-depth analysis of the primary spectroscopic tool for this purpose—Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy—and contextualizes its data through a comparative lens with other essential analytical techniques. We will move beyond a simple recitation of data to explain the causal-level reasoning behind peak assignments and experimental design, reflecting a workflow that ensures scientific rigor and trustworthiness.
Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy
The Rationale for ¹H NMR as the Foundational Tool
For organic chemists, ¹H NMR spectroscopy is the quintessential first step in structural analysis.[2] Its power lies in its ability to provide a detailed map of the proton framework of a molecule, revealing not only the chemical environment of each proton but also their spatial relationships through spin-spin coupling.[2][3] This technique offers an unparalleled, non-destructive view of atomic connectivity, making it indispensable for differentiating isomers—a task where other methods, like mass spectrometry, can fall short.[4]
Predicted ¹H NMR Spectrum: Interpretation and Peak Assignment
The structure of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline presents two distinct, yet electronically communicating, aromatic systems. Our interpretation will therefore address each system individually, considering the electronic influence of all substituents.
A. The 6-Chloro-1,3-benzoxazole System (Protons H-4, H-5, H-7)
The benzoxazole ring protons are generally found in the downfield aromatic region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current.[1][5] The presence of an electronegative chlorine atom and the fused heterocyclic ring further modulates their chemical shifts.
-
H-7: This proton is ortho to the ring oxygen and meta to the chlorine atom. The oxygen's influence and the lack of strong coupling partners will place it at a distinct chemical shift. We predict it will appear as a doublet, split only by the meta coupling (⁴J) to H-5.
-
H-5: Positioned ortho to the chlorine atom and meta to the ring oxygen, H-5 experiences deshielding from the adjacent halogen. It will be split by both H-4 (ortho coupling, ³J) and H-7 (meta coupling, ⁴J), resulting in a doublet of doublets.
-
H-4: This proton is situated ortho to the fused imidazole nitrogen and is the most deshielded proton on this ring. It will appear as a doublet, split by the ortho coupling (³J) to H-5.
B. The 3-Anilinyl System (Protons H-2', H-4', H-5', H-6' and -NH₂)
The aniline ring is heavily influenced by the powerful electron-donating amino group (-NH₂), which shields the ortho (H-2', H-6') and para (H-4') positions via resonance, shifting them upfield.[6][7] The entire benzoxazole moiety acts as an electron-withdrawing substituent at the C-3' position.
-
-NH₂ Protons: The two protons of the primary amine will typically appear as a single, broad peak. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
H-2': This proton is ortho to both the amino group and the benzoxazole substituent. The competing electronic effects (donating from -NH₂ and withdrawing from the benzoxazole) result in a complex chemical shift. It will appear as a sharp singlet or a finely split triplet due to small meta couplings to H-4' and H-6'.
-
H-4': Located para to the amino group, this proton is significantly shielded. It will be split by H-5' (ortho coupling) and H-2' (meta coupling), appearing as a doublet of doublets.
-
H-6': This proton is ortho to the amino group and experiences strong shielding. It is split by its ortho neighbor H-5', appearing as a doublet or a triplet if the coupling to H-5' and H-4' are similar.
-
H-5': Being meta to the amino group, this proton is the least shielded on the aniline ring. It will appear as a triplet, being split by its two ortho neighbors, H-4' and H-6'.
Summary of Predicted ¹H NMR Assignments
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |
| H-7 | ~7.80 | d | ⁴J ≈ 2.0 Hz | Meta to Chlorine; ortho to ring Oxygen. |
| H-4 | ~7.75 | d | ³J ≈ 8.5 Hz | Ortho to fused ring Nitrogen. |
| H-5 | ~7.45 | dd | ³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz | Ortho to Chlorine, coupled to H-4 and H-7. |
| H-5' | ~7.30 | t | ³J ≈ 7.8 Hz | Meta to -NH₂, least shielded aniline proton. |
| H-2' | ~7.25 | t or s | ⁴J ≈ 2.0 Hz | Ortho to -NH₂ and benzoxazole group. |
| H-6' | ~6.95 | ddd | ³J ≈ 7.8 Hz, ⁴J ≈ 2.0 Hz, ⁴J ≈ 1.0 Hz | Ortho to -NH₂, shielded. |
| H-4' | ~6.85 | dd | ³J ≈ 7.8 Hz, ⁴J ≈ 2.0 Hz | Para to -NH₂, most shielded aniline proton. |
| -NH₂ | 3.5 - 5.0 (Broad) | br s | N/A | Protons on heteroatom, variable due to exchange. |
Disclaimer: These are predicted values based on established principles. Actual experimental values may vary depending on the solvent and instrument used.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Trustworthy data begins with a meticulous experimental setup. Every step is designed to maximize resolution and minimize artifacts, ensuring the resulting spectrum is a true representation of the molecule.
-
Sample Preparation (The Foundation):
-
Weighing: Accurately weigh 5-10 mg of the purified 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. Purity is paramount; residual solvents or impurities will complicate the spectrum.
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice as it dissolves a wide range of compounds and its residual peak (δ ~2.50 ppm) rarely interferes with aromatic signals. CDCl₃ (δ ~7.26 ppm) is another option, though the -NH₂ peak may be broader and less distinct.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
-
Instrument Setup and Data Acquisition (The Execution):
-
Shimming: Insert the sample into the NMR spectrometer. The instrument's software will perform an automated shimming routine to optimize the homogeneity of the magnetic field (B₀). This step is critical for achieving sharp, well-resolved peaks.
-
Tuning and Matching: The probe must be tuned to the resonance frequency of ¹H and matched to the impedance of the instrument's electronics. This ensures maximum energy transfer and sensitivity.
-
Pulse Calibration: Determine the 90° pulse width. This ensures the magnetization is properly manipulated for optimal signal intensity.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS (δ 0.00) to potentially deshielded protons, are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of at least 2-5 seconds. This allows the nuclear spins to return to equilibrium between pulses, ensuring accurate signal integration.
-
-
-
Data Processing (The Refinement):
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat, even baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integration: Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons each signal represents.
-
Visualization: ¹H NMR Workflow
Caption: Workflow for structural elucidation using ¹H NMR.
Part 2: Orthogonal Validation & Comparative Analysis
While ¹H NMR is powerful, definitive structural proof in a professional setting, especially for drug development, requires orthogonal validation.[8] This means using different analytical techniques that rely on distinct physical principles to confirm the proposed structure.
Comparison with High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a complementary technique that provides the exact mass of a molecule with high precision.
-
Strengths of HRMS:
-
Unambiguous Molecular Formula: HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the confident determination of the compound's elemental composition (e.g., C₁₃H₉ClN₂O).[8][9] This is a critical piece of information that NMR alone cannot provide.
-
Extreme Sensitivity: MS is far more sensitive than NMR, requiring only picomole to femtomole amounts of sample, compared to the milligram quantities needed for NMR.[10][11] This is advantageous when sample material is scarce.
-
Fragmentation Data: Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the resulting pieces.[11] This provides "puzzle pieces" that can be used to confirm the connectivity of the molecular backbone.
-
-
Weaknesses of HRMS:
-
Isomer Incapability: HRMS cannot distinguish between isomers. For example, it would give the identical exact mass for 3-(5 -Chloro-1,3-benzoxazol-2-yl)aniline and 3-(6 -Chloro-1,3-benzoxazol-2-yl)aniline. Only NMR, with its sensitivity to the local chemical environment and coupling patterns, can definitively differentiate these positional isomers.
-
Quantitation Challenges: While quantitative MS is possible, it is generally more complex and less reproducible than the straightforward integration method in NMR.[11]
-
Comparison with ¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule, making it an excellent partner to ¹H NMR.
-
Strengths of ¹³C NMR:
-
Carbon Framework Confirmation: It directly observes the carbon atoms, providing a count of unique carbons in the molecule. This helps confirm the overall structure and symmetry.
-
Functional Group Identification: The chemical shifts of carbon atoms are highly indicative of their functional group (e.g., C=O, C-Cl, aromatic C-N).
-
Simpler Spectra: Standard ¹³C NMR spectra are proton-decoupled, meaning each unique carbon appears as a single sharp line, which simplifies the spectrum compared to the complex splitting in ¹H NMR.[12]
-
-
Weaknesses of ¹³C NMR:
-
Low Sensitivity: The natural abundance of the NMR-active ¹³C isotope is only 1.1%. This, combined with its smaller gyromagnetic ratio, makes ¹³C NMR inherently much less sensitive than ¹H NMR. It requires significantly more sample (10-50 mg) and/or longer acquisition times.[1]
-
No Coupling Information (Typically): In standard decoupled spectra, the valuable information from C-H coupling is lost.
-
Visualization: Synergistic Analytical Workflow
Caption: Synergistic relationship of analytical techniques.
Conclusion
The structural elucidation of a novel molecule like 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a multi-faceted process that relies on the convergence of evidence from complementary analytical techniques. While ¹H NMR spectroscopy serves as the cornerstone for defining the precise isomeric and conformational structure, its findings must be supported by orthogonal data. High-Resolution Mass Spectrometry provides an indispensable confirmation of the molecular formula, and ¹³C NMR validates the underlying carbon framework. By integrating the data from these techniques, researchers can build a self-validating system, ensuring that the structural assignment is not just a hypothesis, but a verified fact—a critical requirement for advancing any compound in the rigorous pipeline of drug development.
References
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[Nakamura, I., Tashiro, H., Ishida, Y., & Terada, M. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[6][8]-Methoxy Rearrangement. Organic Letters, 22(10), 3863-3867.]([Link])
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of chloro-substituted benzoxazoles. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of these important heterocyclic compounds in various research and development settings, including pharmaceutical discovery and materials science. This document moves beyond a simple catalog of fragments to explain the mechanistic rationale behind the observed and predicted fragmentation, offering a valuable resource for researchers utilizing mass spectrometry for the analysis of small molecules.
Introduction: The Significance of Chloro-Substituted Benzoxazoles and Mass Spectrometry
Benzoxazoles are a class of heterocyclic compounds that are of significant interest due to their diverse biological activities. The introduction of a chlorine atom to the benzoxazole scaffold can profoundly influence its physicochemical properties and biological activity. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural characterization of these molecules. The high energy of electron impact induces reproducible fragmentation, generating a unique "fingerprint" for a given compound. However, the fragmentation patterns of isomeric chloro-substituted benzoxazoles can be subtly different, necessitating a detailed comparative analysis to distinguish between them. This guide will focus on the fragmentation of monochloro-substituted benzoxazoles, with a comparative look at how the position of the chlorine atom on the benzoxazole ring influences the resulting mass spectrum.
General Fragmentation Pathways of the Benzoxazole Core
Under electron ionization, the benzoxazole ring system undergoes several characteristic fragmentation reactions. The initial ionization event typically involves the removal of an electron to form a molecular ion (M+•). This high-energy species then undergoes a series of fragmentation steps to yield more stable ions. The most common fragmentation pathways for the unsubstituted benzoxazole core include:
-
Loss of Carbon Monoxide (CO): A common fragmentation for many heterocyclic compounds containing a carbonyl or ether linkage. This results in the formation of a [M-28]+• ion.
-
Loss of Hydrogen Cyanide (HCN): This fragmentation involves the cleavage of the oxazole ring, leading to a [M-27]+• ion.
-
Retro-Diels-Alder (RDA) Reaction: This pericyclic reaction can lead to the cleavage of the six-membered benzene ring, although it is not always a major pathway for aromatic systems.
The presence and position of a chlorine atom on the benzoxazole ring will influence the relative probabilities of these and other fragmentation pathways.
Comparative Fragmentation Patterns of Chloro-Substituted Benzoxazole Isomers
The following sections detail the observed and predicted fragmentation patterns for various monochloro-substituted benzoxazoles. A key differentiator in their mass spectra is the relative abundance of the molecular ion and the characteristic fragment ions.
2-Chlorobenzoxazole: An Experimental Case Study
The mass spectrum of 2-chlorobenzoxazole is available in the NIST Mass Spectrometry Data Center[1][2][3]. The spectrum is characterized by a prominent molecular ion peak and a distinct fragmentation pattern.
Table 1: Key Fragment Ions in the Mass Spectrum of 2-Chlorobenzoxazole
| m/z | Proposed Fragment | Relative Intensity |
| 153 | [M]+• (C7H4ClNO) | High |
| 118 | [M-Cl]+ | Moderate |
| 90 | [M-Cl-CO]+ | Moderate |
| 63 | C5H3+ | Moderate |
The fragmentation of 2-chlorobenzoxazole is initiated by the loss of a chlorine radical, a common fragmentation for organochlorine compounds[4]. This is followed by the characteristic loss of carbon monoxide from the resulting ion.
Diagram 1: Proposed Fragmentation Pathway of 2-Chlorobenzoxazole
Caption: Fragmentation of 2-Chlorobenzoxazole.
5-Chlorobenzoxazole: An Experimental Case Study
The mass spectrum for 5-chlorobenzoxazole is available through PubChem, with data sourced from SpectraBase[5].
Table 2: Key Fragment Ions in the Mass Spectrum of 5-Chlorobenzoxazole
| m/z | Proposed Fragment | Relative Intensity |
| 153 | [M]+• (C7H4ClNO) | High |
| 118 | [M-Cl]+ | Low |
| 125 | [M-CO]+• | Moderate |
| 97 | [M-CO-CO]+• or [M-CO-HCN]+ | Moderate to High |
| 62 | C5H2+ | Moderate |
In contrast to the 2-chloro isomer, the fragmentation of 5-chlorobenzoxazole appears to be dominated by the initial loss of carbon monoxide, followed by further fragmentation of the oxazole ring. The loss of the chlorine atom is a less favorable pathway.
Diagram 2: Proposed Fragmentation Pathway of 5-Chlorobenzoxazole
Caption: Fragmentation of 5-Chlorobenzoxazole.
Predicted Fragmentation Patterns of 4-, 6-, and 7-Chlorobenzoxazoles
While experimental data for 4-, 6-, and 7-chlorobenzoxazoles are not as readily available, their fragmentation patterns can be predicted based on the established principles of mass spectrometry and the known behavior of substituted aromatic compounds.
For isomers where the chlorine is on the benzene ring (4-, 5-, 6-, and 7-chloro), the initial fragmentation is more likely to involve the benzoxazole ring itself (loss of CO or HCN) rather than the direct loss of the chlorine atom. This is because the C-Cl bond on an aromatic ring is generally stronger than on a heteroaromatic ring with adjacent heteroatoms. The position of the chlorine atom is expected to have a more subtle effect on the relative intensities of the fragment ions rather than introducing entirely new fragmentation pathways.
-
4-Chlorobenzoxazole: The proximity of the chlorine atom to the oxazole ring might influence the stability of the fragment ions. A "proximity effect," as described for some 2-substituted benzazoles, could potentially lead to unique rearrangements, though this is less likely for substituents on the benzene ring[6][7]. The fragmentation is expected to be similar to the 5-chloro isomer, with the initial loss of CO being a major pathway.
-
6-Chlorobenzoxazole: The fragmentation pattern is predicted to be very similar to that of 5-chlorobenzoxazole. The electronic effect of the chlorine atom at the 6-position is not expected to dramatically alter the primary fragmentation pathways of the benzoxazole ring.
-
7-Chlorobenzoxazole: Similar to the 4-chloro isomer, the proximity of the chlorine to the heteroatoms of the oxazole ring might have a minor influence on fragment ion stability. However, the dominant fragmentation is still expected to be the loss of CO and/or HCN.
Experimental Protocol for GC-MS Analysis of Chloro-Substituted Benzoxazoles
To obtain high-quality mass spectra for comparative analysis, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the chloro-substituted benzoxazole isomer in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the sample to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set an appropriate solvent delay to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to deduce the structure of the isomer.
-
Diagram 3: Experimental Workflow for GC-MS Analysis
Caption: GC-MS Analysis Workflow.
Conclusion
References
-
Request PDF. (n.d.). Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. Retrieved February 22, 2026, from [Link]
-
Request PDF. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). Benzoxazole, 2-chloro-. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 5-Chlorobenzoxazole. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). Benzoxazole, 2-chloro-. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 6-Chlorobenzoxazole-2(3H)-thione. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). Benzoxazole, 2-chloro-. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-mercaptobenzoxazole. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). Chlorzoxazone. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
Chemsrc. (2025, August 23). 5-chloro-2-phenyl-1,3-benzoxazole. Retrieved February 22, 2026, from [Link]
-
PubMed. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][6]benzodiazepin-1( 2H)-ones. Retrieved February 22, 2026, from [Link]
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A Comparative Guide to the Stokes Shift of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline and its Unsubstituted Analogs
This guide provides an in-depth technical comparison of the Stokes shift for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline relative to its unsubstituted parent compound, 3-(1,3-benzoxazol-2-yl)aniline. It is intended for researchers, scientists, and professionals in drug development and materials science who leverage fluorescence spectroscopy.
A Note on Data Availability: A direct, side-by-side experimental comparison of the target compounds is challenging due to a lack of published photophysical data for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline. Therefore, this guide will provide a robust, qualitative comparison grounded in established photophysical principles and supported by experimental data from closely related structural analogs. We will build a predictive framework to understand how chloro-substitution on the benzoxazole core is expected to modulate the Stokes shift.
Introduction: The Stokes Shift and Intramolecular Charge Transfer (ICT)
The Stokes shift is the difference between the maximum wavelength of absorption (λabs) and the maximum wavelength of emission (λem) of a fluorescent molecule. This phenomenon, visualized in the Jablonski diagram below, arises from energy loss that occurs between the absorption of a photon and its subsequent emission. A larger Stokes shift is highly desirable in many applications, particularly in biological imaging and diagnostics, as it facilitates the separation of the excitation and emission signals, significantly improving the signal-to-noise ratio.
Caption: Jablonski diagram illustrating the Stokes shift.
For molecules like 2-phenylbenzoxazoles, which possess an electron-donating group (the aniline moiety) and an electron-accepting group (the benzoxazole moiety), the Stokes shift is profoundly influenced by a phenomenon known as Intramolecular Charge Transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor, creating an excited state (S₁) with a much larger dipole moment than the ground state (S₀). This highly polar excited state is strongly stabilized by polar solvents, leading to a substantial energy drop before fluorescence occurs, resulting in a large Stokes shift.[1][2]
Photophysical Profile of the Unsubstituted Core Structure
To understand the effect of the chloro-substituent, we must first establish the photophysical baseline of the parent structure. The core scaffold is 2-phenylbenzoxazole (PBO), a robust and highly fluorescent molecule. The introduction of an amino group on the phenyl ring creates a potent donor-acceptor system.
While specific data for the 3-amino isomer is scarce, studies on the closely related 2-(4-aminophenyl)benzoxazole derivatives show they exhibit pronounced solvatochromic effects—a strong shift in emission wavelength with increasing solvent polarity.[1][3] This is a classic hallmark of an ICT state. In nonpolar solvents, the Stokes shift is moderate, but in polar solvents like acetonitrile or ethanol, the stabilization of the polar ICT excited state leads to a significant red-shift in emission and consequently, a large Stokes shift.[4] The fluorescence spectra of these compounds are far more sensitive to the solvent environment than their absorption spectra, which is characteristic of a large change in dipole moment upon excitation.[1]
Predicted Photophysical Impact of 6-Chloro Substitution
The introduction of a chlorine atom at the 6-position of the benzoxazole ring introduces two key electronic effects and a potential non-radiative pathway.
Electronic Effects
The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect pulls electron density away from the benzoxazole ring system. Since the benzoxazole moiety functions as the electron acceptor in the ICT process, this inductive withdrawal is expected to:
-
Stabilize the ground state (S₀): By lowering the energy of the molecular orbitals on the benzoxazole ring.
-
Stabilize the excited ICT state (S₁): Even more significantly, as the excited state has a greater accumulation of negative charge on the acceptor fragment.
This differential stabilization will alter the energy gap between the ground and excited states, thus shifting both the absorption and emission wavelengths.
The Heavy-Atom Effect
Halogens, particularly chlorine, bromine, and iodine, can increase the rate of intersystem crossing (ISC) – a non-radiative transition from the singlet excited state (S₁) to the triplet state (T₁).[5] This "heavy-atom effect" provides an alternative deactivation pathway that competes with fluorescence, often leading to a decrease in the fluorescence quantum yield (ΦF) . While fluorine substitution typically enhances fluorescence, chlorine substitution often begins to quench it.[5][6]
Caption: Predicted electronic effects of 6-chloro substitution.
Comparative Analysis: Predicting the Stokes Shift
Combining these principles, we can predict the comparative behavior:
-
Absorption (λabs): The strong inductive stabilization of the benzoxazole core by the chlorine atom will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO), which is primarily located on the aniline donor. This reduced HOMO-LUMO gap should result in a bathochromic (red) shift in the absorption maximum for the chloro-substituted compound compared to its unsubstituted analog.
-
Emission (λem): Upon excitation, the ICT state is formed. The electron-withdrawing chlorine atom will further stabilize this highly polar excited state. This increased stabilization will lower the energy of S₁, leading to a bathochromic (red) shift in the fluorescence emission.
-
Stokes Shift (Δλ): The net effect on the Stokes shift depends on the relative magnitudes of the shifts in absorption and emission.
-
If the chloro-substituent stabilizes the excited state (S₁) to a much greater degree than the ground state (S₀), the red-shift in emission will be larger than the red-shift in absorption, resulting in an increased Stokes shift .
-
Conversely, if the stabilization effects are more balanced or if the ground state is stabilized more significantly relative to the change in the S₁ state, the Stokes shift could decrease or remain similar .
-
Given the strong ICT character, it is plausible that the highly polar excited state would be more sensitive to the inductive effect, suggesting a potential modest increase in the Stokes shift for the 6-chloro derivative, particularly in polar solvents. However, without direct experimental data, this remains a well-founded prediction rather than a certainty.
Summary of Photophysical Data from Analogous Compounds
To provide a quantitative context, the following table summarizes experimental data for the parent 2-phenylbenzoxazole (PBO) and a halogenated derivative, demonstrating the principles discussed.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Reference |
| 2-Phenylbenzoxazole (PBO) | Cyclohexane | 304 | 344 | 40 | 3788 | |
| 2-(4-Fluorosulfonyloxyphenyl)benzoxazole | Acetonitrile | 300 | 359 | 59 | 5478 | [7] |
| 2-(4'-Aminophenyl)benzoxazole Analog | Varies | ~350-380 | ~400-550+ | Large, solvent-dependent | Large, solvent-dependent | [1][2][8] |
Note: This table uses data from structurally related analogs to illustrate substituent effects and is not a direct comparison of the target molecules. The data clearly shows that adding functional groups significantly alters the Stokes shift from the parent PBO structure.
Experimental Protocol for Stokes Shift Determination
This section outlines a standardized workflow for the experimental validation and comparison of the Stokes shift for the two compounds.
Materials and Equipment
-
Compounds: 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline and 3-(1,3-benzoxazol-2-yl)aniline.
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities.
-
Quartz cuvettes (1 cm path length).
-
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of ~1 mM.
-
From the stock, prepare dilute working solutions (~1-10 µM) in the desired spectroscopic solvent. The final absorbance at λmax should be between 0.05 and 0.1 to avoid inner filter effects.
-
-
Absorption Spectroscopy:
-
Using the UV-Visible spectrophotometer, record the absorption spectrum of each sample against a solvent blank.
-
Scan a wavelength range appropriate for the compound class (e.g., 250-450 nm).
-
Identify and record the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Spectroscopy:
-
Using the spectrofluorometer, set the excitation wavelength to the λabs determined in the previous step.
-
Record the emission spectrum over a suitable range (e.g., 320-600 nm), ensuring the entire emission profile is captured.
-
Identify and record the wavelength of maximum fluorescence intensity (λem).
-
-
Calculation of Stokes Shift:
-
The Stokes shift can be expressed in nanometers (nm) or wavenumbers (cm⁻¹). The latter is an energy unit and often more informative.
-
In nanometers: Stokes Shift (Δλ) = λem - λabs
-
In wavenumbers: Stokes Shift (Δν̃) = (1/λabs - 1/λem) x 10⁷ (where wavelengths are in nm)
-
Caption: Experimental workflow for Stokes shift determination.
Conclusion
While direct experimental data is pending, a comparison based on established photophysical principles allows for a strong predictive analysis. The unsubstituted 3-(1,3-benzoxazol-2-yl)aniline is expected to exhibit a significant Stokes shift, particularly in polar solvents, due to the formation of an ICT excited state. The introduction of a chlorine atom at the 6-position is predicted to cause a bathochromic shift in both the absorption and emission spectra due to its electron-withdrawing inductive effect. This is likely to result in a modest change in the Stokes shift, with a potential for a slight increase. However, this substitution may also lead to a reduction in the fluorescence quantum yield due to the heavy-atom effect. Experimental validation using the protocol described herein is essential to confirm these predictions and fully characterize these potentially useful fluorophores.
References
-
Wiczk, W., & Stachelek, P. (2011). Influence of substituents on the nitrogen atom of 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine derivatives on their photophysical properties--solvatochromic studies. Photochemical & Photobiological Sciences, 10(10), 1638-1648. [Link]
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Wiczk, W., & Stachelek, P. (2005). Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe. Photochemical & Photobiological Sciences, 4(4), 363-370. [Link]
-
Zaitseva, E., et al. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 27(15), 4885. [Link]
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Zaitseva, E. V., et al. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 27(15), 4885. [Link]
-
Ghodbane, A., Saffon, N., Blanc, S., & Fery-Forgues, S. (2015). Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. Dyes and Pigments, 113, 219-226. [Link]
-
Sahoo, S. K., et al. (2018). Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. New Journal of Chemistry, 42(18), 15069-15077. [Link]
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Krishnamurthy, M., Dogra, S. K., & Mishra, A. K. (1987). Solvatochromism and prototropism of 2-(3'-hydroxyphenyl)benzoxazole and 2-(4'-hydroxyphenyl)benzoxazole. Journal of the Chemical Society, Perkin Transactions 2, (9), 1247-1252. [Link]
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MySkinRecipes. (n.d.). 2-Phenylbenzoxazole. [Link]
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da Silva, J. P. S., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 8, e2024003. [Link]
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Felouat, A., Massue, J., & Ulrich, G. (2021). Oligo(ethylene glycol) (OEG) functionalized 2-(2′-hydroxy benzofuranyl)benzoxazole (HBBO) derivatives: Synthesis, photophysical properties and biomolecules binding studies. Dyes and Pigments, 185, 108895. [Link]
-
Fery-Forgues, S. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 16(12), 1736-1748. [Link]
-
Bremond, E., et al. (2021). Effect of substitution on the solid-state fluorescence properties of styrylbenzoxazole derivatives with terminal dicyanomethylene group. Journal of Photochemistry and Photobiology A: Chemistry, 404, 112857. [Link]
-
Sanyal, M., et al. (1990). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 29A, 1153-1158. [Link]
-
Shang, Y., et al. (2023). DFT Study of the Influence of Cationic and Anionic Fragments on the Linear Optical Properties, First Hyperpolarizability, and Two-Photon Absorption of Benzoxazole Derivatives. International Journal of Molecular Sciences, 24(21), 15893. [Link]
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Swaminathan, M. (1996). Intra- and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Journal of Chemical Sciences, 108(5), 419-433. [Link]
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Pal, P., et al. (2005). Spectroscopic characterizations of non-amphiphilic 2-(4-biphenylyl)-6-phenyl benzoxazole molecules at the air–water interface and in Langmuir–Blodgett films. Journal of Luminescence, 114(2), 123-132. [Link]
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Machado, A. E. H., et al. (2005). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Journal of Fluorescence, 15(3), 299-309. [Link]
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X-ray crystallography data for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline structure confirmation
An In-Depth Technical Guide to the Structural Confirmation of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline: A Comparative Analysis Centered on X-ray Crystallography
Introduction
In the realm of medicinal chemistry and drug development, the precise structural confirmation of novel synthesized compounds is a cornerstone of research and development. The compound 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, a member of the benzoxazole class of heterocyclic compounds, represents a scaffold of significant interest due to the diverse biological activities associated with this chemical family, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Unambiguous determination of its three-dimensional structure is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring the integrity of subsequent research. This guide provides a comprehensive overview of the use of single-crystal X-ray crystallography for the definitive structural elucidation of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline and offers a comparative analysis with other widely used analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides detailed information on bond lengths, bond angles, and the overall conformation of the molecule, which is invaluable for computational modeling and drug design.
Experimental Protocol: A Self-Validating Workflow
The process of X-ray crystallographic analysis is a meticulous one, with each step building upon the last to ensure the final structure is accurate and reliable.
1. Crystal Growth (The Crucial First Step)
The primary prerequisite for a successful X-ray diffraction experiment is the availability of a high-quality single crystal. For organic molecules like 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, this is often the most challenging step. The goal is to encourage the slow precipitation of the compound from a supersaturated solution, allowing for the ordered arrangement of molecules into a crystal lattice.
-
Method of Choice: Slow Evaporation
-
Dissolve the purified 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of hexane and diethyl ether) to the point of saturation. The choice of solvent is critical and often determined empirically.
-
Loosely cap the vial to allow for the slow evaporation of the solvent over a period of several days to weeks.
-
Monitor the vial for the formation of small, well-defined crystals. The ideal crystals are transparent and have sharp edges.
-
2. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.[2]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern is a result of the constructive interference of X-rays scattered by the electrons in the crystal.
3. Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are commonly used to obtain an initial model of the crystal structure.[3]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[3] The quality of the final structure is assessed using metrics such as the R-factor.
The following diagram illustrates the workflow for X-ray crystallography:
Sources
A Researcher's Guide to Differentiating Benzoxazole and Amine Moieties using Infrared Spectroscopy
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences. Its ability to probe the vibrational modes of molecules provides a unique spectral "fingerprint," enabling the identification of functional groups and the elucidation of molecular structures. For researchers in drug development and organic synthesis, distinguishing between heterocyclic systems and common functional groups is a frequent and critical task. This guide provides an in-depth comparison of the characteristic IR absorption bands for the benzoxazole scaffold and various amine groups, offering experimental insights to aid in their unambiguous identification.
The Principles of IR Spectroscopy: A Brief Overview
Infrared spectroscopy measures the interaction of infrared radiation with a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands provide a wealth of information about the molecular structure. It requires more energy to stretch a bond than to bend it, so stretching vibrations are found at higher frequencies in the IR spectrum.[1]
The Spectral Signature of the Benzoxazole Ring
The benzoxazole moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it a common feature in pharmacologically active compounds. The IR spectrum of benzoxazole is characterized by several key absorption bands arising from the vibrations of its fused ring system.
Key vibrational modes for benzoxazole include:
-
Aromatic C-H Stretch: Like most aromatic compounds, benzoxazole exhibits C-H stretching vibrations in the region of 3100-3000 cm⁻¹.[2]
-
C=N Stretch: The stretching of the carbon-nitrogen double bond within the oxazole ring is a key characteristic. This band is typically observed in the 1672–1566 cm⁻¹ range.[3] For the parent benzoxazole, this has been reported at 1517 cm⁻¹.[3]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region.[4][5]
-
C-O-C Stretch: The asymmetric and symmetric stretching of the ether linkage within the oxazole ring are also characteristic. The asymmetric C-O-C vibration typically produces a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1073 cm⁻¹.[3]
Caption: Molecular structure of benzoxazole.
Decoding the IR Spectra of Amine Functional Groups
Amines are ubiquitous in organic chemistry and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of carbon atoms bonded to the nitrogen.[6] IR spectroscopy is particularly powerful for distinguishing between these classes due to the characteristic vibrations of the N-H bonds.
Primary Amines (RNH₂)
Primary amines are distinguished by the presence of two N-H bonds, leading to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[7][8][9]
-
Asymmetric N-H Stretch: This higher frequency band (around 3400-3300 cm⁻¹) corresponds to the two N-H bonds stretching out of phase with each other.[10]
-
Symmetric N-H Stretch: The lower frequency band (around 3330-3250 cm⁻¹) arises from the in-phase stretching of the N-H bonds.[10]
-
N-H Bending (Scissoring): A strong, in-plane bending vibration occurs in the 1650-1580 cm⁻¹ range.[1][10]
-
N-H Wagging: A broad, strong band due to out-of-plane bending is often observed between 910-665 cm⁻¹.[10]
-
C-N Stretch: The C-N stretching vibration appears as a medium to weak band in the 1250-1020 cm⁻¹ range for aliphatic amines and a stronger band at 1335-1250 cm⁻¹ for aromatic amines.[10]
Caption: General structure of a primary amine.
Secondary Amines (R₂NH)
With only one N-H bond, secondary amines exhibit a simpler N-H stretching profile.
-
N-H Stretch: A single, weaker absorption band is observed in the 3350-3310 cm⁻¹ region.[8][9][10]
-
N-H Bending: The in-plane bending vibration is often weak and can be difficult to observe.[11]
-
N-H Wagging: A broad band between 750-700 cm⁻¹ can be present.[12]
-
C-N Stretch: Similar to primary amines, the C-N stretch is found at 1250-1020 cm⁻¹ for aliphatic and 1350-1280 cm⁻¹ for aromatic secondary amines.[6]
Tertiary Amines (R₃N)
Tertiary amines lack N-H bonds and therefore do not show any absorption bands in the N-H stretching or bending regions of the IR spectrum.[7][8][9][10][12]
-
C-N Stretch: The only characteristic vibration is the C-N stretch, which appears in the 1250-1020 cm⁻¹ range.[12] However, this band can be weak and is located in the crowded "fingerprint" region of the spectrum, making the identification of tertiary amines by IR spectroscopy challenging based on this feature alone.[12]
Comparative Analysis: Benzoxazole vs. Amines
The following table provides a direct comparison of the key IR absorption bands for benzoxazole and the different classes of amines. This side-by-side analysis highlights the unique spectral regions that can be used for differentiation.
| Vibrational Mode | Benzoxazole (cm⁻¹) | Primary Amine (cm⁻¹) | Secondary Amine (cm⁻¹) | Tertiary Amine (cm⁻¹) | Key Differentiating Features |
| Aromatic C-H Stretch | 3100-3000 | N/A (unless aromatic) | N/A (unless aromatic) | N/A (unless aromatic) | Present in benzoxazole and aromatic amines. |
| N-H Stretch | N/A | 3500-3300 (two bands) | 3350-3310 (one band) | N/A | The number and presence of bands in this region are definitive for primary and secondary amines. Benzoxazole and tertiary amines lack these bands. |
| C=N Stretch | 1672-1566 | N/A | N/A | N/A | A key indicator for the benzoxazole ring. |
| N-H Bend (Scissoring) | N/A | 1650-1580 | Weak or absent | N/A | A strong band for primary amines. |
| Aromatic C=C Stretch | 1600-1450 | N/A (unless aromatic) | N/A (unless aromatic) | N/A (unless aromatic) | Characteristic of the benzene ring in benzoxazole and aromatic amines. |
| C-O-C Stretch | ~1250 (asymmetric) | N/A | N/A | N/A | A strong, identifying band for the oxazole portion of benzoxazole. |
| C-N Stretch | ~1227-1204 | 1335-1250 (aromatic) 1250-1020 (aliphatic) | 1350-1280 (aromatic) 1250-1020 (aliphatic) | 1250-1020 | Can overlap, but the C-O-C stretch in benzoxazole is typically more intense and can help differentiate. |
| N-H Wag | N/A | 910-665 | 750-700 | N/A | A broad, strong band for primary and secondary amines. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the general steps for obtaining an FTIR spectrum of a solid or liquid sample using an attenuated total reflectance (ATR) accessory, which is common in modern laboratories.
Caption: A generalized workflow for acquiring an FTIR spectrum using an ATR accessory.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Accessory Installation: Install the ATR accessory if it is not already in place.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination and ensure a clean background.
-
Background Collection: Acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument will automatically subtract this from the sample spectrum.
-
Sample Application:
-
For Solids: Place a small amount of the solid powder onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient for a high-quality spectrum.
-
Data Processing and Analysis: The resulting spectrum can be processed to correct for baseline variations and identify the wavenumbers of the absorption peaks. Compare the observed peaks to the characteristic bands outlined in this guide to identify the functional groups present.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prepare for the next sample.
Causality in Experimental Choices:
-
ATR Accessory: The choice of an ATR accessory simplifies sample preparation, as it requires minimal to no sample processing and is suitable for both solids and liquids.
-
Background Spectrum: Collecting a background spectrum is essential to remove interfering signals from the atmosphere and the instrument, ensuring that the final spectrum is solely representative of the sample.
-
Pressure Application (for solids): Applying pressure ensures intimate contact between the solid sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong signal.
By understanding the distinct spectral features of benzoxazoles and amines and following a robust experimental protocol, researchers can confidently differentiate these important functional groups, accelerating their research and development efforts.
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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PMC. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]
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Taylor & Francis. (2006, December 5). Relationship Between NH Stretching Frequencies and N…O Distances of Crystals Containing NH…O Hydrogen Bonds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For a compound such as 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, a heterocyclic amine with potential pharmacological activity, confirming its elemental composition is a foundational step that underpins all subsequent research. This guide provides an in-depth comparison of analytical standards and methodologies, offering field-proven insights for researchers, scientists, and drug development professionals to ensure data integrity and regulatory compliance.
The elemental composition of a pure compound is a unique and immutable property. Verifying this composition provides the ultimate confirmation of a molecule's identity and purity, a critical requirement for regulatory submissions and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] For 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (Molecular Formula: C₁₃H₉ClN₂O, Molecular Weight: 244.68 g/mol ), the theoretical elemental composition serves as the benchmark against which all experimental results are measured.
Theoretical Elemental Composition of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 63.82% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.71% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.49% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.45% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.54% |
| Total | | | | 244.681 | 100.01% |
Comparative Analysis of Core Methodologies
The selection of an analytical technique is a critical decision driven by the elements of interest, required precision, and sample matrix. For a chloro-substituted organic molecule, a combination of techniques is often necessary for complete characterization.
Combustion Analysis: The Gold Standard for CHN(S)
Combustion analysis, often performed using a CHN analyzer, is the definitive method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1][3]
-
Principle of Operation (Dumas Method): The methodology is elegantly straightforward. A small, precisely weighed sample is combusted in a high-temperature furnace (≥900°C) within a pure oxygen environment.[4][5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ). These combustion products then pass through a reduction tube containing heated copper, which reduces the NOₓ to elemental nitrogen gas (N₂). The resulting gas mixture (CO₂, H₂O, N₂) is separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[6][7]
-
Causality Behind its Precision: The high precision of combustion analysis stems from its reliance on fundamental stoichiometry. The complete conversion of elements to simple, stable gases allows for highly accurate and reproducible quantification. This method is considered the gold standard because it directly measures the primary building blocks of organic molecules.
-
Limitations: Standard CHN analyzers do not determine halogens like chlorine or oxygen (oxygen is typically determined separately via high-temperature pyrolysis). Therefore, for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, combustion analysis provides critical data for C, H, and N, but an alternative method is required for chlorine.
X-Ray Fluorescence (XRF): A Non-Destructive Approach for Heavier Elements
X-Ray Fluorescence is a powerful, non-destructive technique for elemental analysis that is particularly well-suited for elements heavier than sodium, making it a viable option for chlorine determination.[8][9]
-
Principle of Operation: The sample is irradiated with high-energy primary X-rays, causing the ejection of inner-shell electrons from atoms in the sample.[9] To regain stability, outer-shell electrons "drop" to fill the vacancies, releasing a secondary, fluorescent X-ray in the process. The energy of this emitted X-ray is unique to each element, acting as a "fingerprint," while its intensity correlates to the element's concentration.[9]
-
Application & Limitations for Organic Compounds: While excellent for identifying and quantifying chlorine, XRF is generally not suitable for the light elements (C, H, N, O) that form the backbone of organic molecules.[10][11] The low-energy fluorescence from these elements is often absorbed by the surrounding air or the instrument's detector window. Furthermore, matrix effects from the organic sample can interfere with the accuracy of the results.[12] Therefore, XRF is best viewed as a complementary technique to combustion analysis for this specific topic.
| Feature | Combustion Analysis (CHN) | X-Ray Fluorescence (XRF) |
| Primary Application | Quantitative analysis of C, H, N, S in organic materials.[4][13] | Quantitative and qualitative analysis of elements from Mg to U.[10] |
| Principle | High-temperature combustion and gas detection.[3] | X-ray excitation and detection of fluorescent emission.[9] |
| Analysis of Target Compound | Excellent for C, H, N. | Excellent for Cl. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered.[8] |
| Sample Size | Typically a few milligrams (1-5 mg).[3] | Varies; can analyze bulk materials or small spots. |
| Precision | Very high for C, H, N (typically ≤0.3% accuracy).[14] | Good for heavier elements, but can be affected by matrix effects in organic samples.[12] |
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
The trustworthiness of any elemental analysis result is directly dependent on the quality of the instrument's calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable compounds with a precisely known and certified elemental composition.[15]
-
Why CRMs are Essential: A CRM acts as the "ruler" against which the unknown sample is measured. By analyzing a CRM, the instrument's response factor for each element is established. This calibration process corrects for any instrumental drift or variation, ensuring the data generated for the sample of interest is accurate and traceable. The use of CRMs manufactured by accredited bodies (e.g., under ISO 17034) provides the highest level of confidence.[16][17]
-
Self-Validating Protocol: A robust analytical protocol is a self-validating system. This means that in addition to calibrating with a CRM, the protocol should include the analysis of a verification standard or a quality control (QC) check sample after a set number of unknown samples. If the results for the QC sample fall within the specified acceptance criteria, it validates the instrument's performance throughout the analytical run.
Commonly Used CRMs for Organic Elemental Analysis
| Certified Reference Material | Formula | Use Case |
|---|---|---|
| Acetanilide | C₈H₉NO | A universally accepted standard for CHN calibration. |
| Sulfanilamide | C₆H₈N₂O₂S | A common standard for CHNS analysis.[6] |
| Cystine | C₆H₁₂N₂O₄S₂ | An amino acid standard often used in biological and pharmaceutical applications.[18] |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | C₂₆H₂₆N₂O₂S | A high-purity standard with a high carbon content. |
Experimental Protocol: CHN Determination by Combustion Analysis
This section details a standard operating procedure for determining the C, H, and N content of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline.
Objective: To quantitatively determine the weight percent of Carbon, Hydrogen, and Nitrogen in the sample and compare it to the theoretical values.
Materials:
-
CHN Elemental Analyzer
-
Microbalance (readable to 0.001 mg)
-
Tin capsules
-
Certified Reference Material (e.g., Acetanilide)
-
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline (sample must be dry and homogenous)
-
Spatulas, forceps
Methodology:
-
Instrument Preparation & Conditioning:
-
Perform daily instrument checks as per the manufacturer's guidelines (e.g., check gas pressures, furnace temperatures, reagent levels).
-
Run 2-3 "blank" analyses (empty tin capsules) to ensure a stable baseline.
-
-
Calibration:
-
Using the microbalance, accurately weigh approximately 1-2 mg of the CRM (Acetanilide) into a tin capsule. Record the exact weight.
-
Crimp the capsule to remove atmospheric air and form a compact ball.
-
Analyze 3-5 CRM samples to establish a calibration curve and determine the instrument's response factors. The resulting %C, %H, and %N values should be within the certified tolerance of the CRM.
-
-
Sample Preparation:
-
Ensure the 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline sample is finely powdered and has been dried to a constant weight (e.g., in a vacuum oven) to remove residual solvents or moisture, which would bias the hydrogen and carbon results.[5]
-
Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule. Record the exact weight.
-
Crimp the capsule securely. Prepare at least three replicates for statistical validity.
-
-
Sample Analysis:
-
Analyze the prepared sample replicates using the same instrument conditions as the calibration.
-
Between every 5-10 samples, re-analyze a CRM or a QC check sample to verify instrument stability.
-
-
Data Interpretation:
-
Calculate the average weight percent for C, H, and N from the sample replicates.
-
Compare the experimental averages to the theoretical values. For pharmaceutical compounds, the experimental results should typically be within ±0.4% of the theoretical values to confirm purity.[19]
-
Caption: Workflow for CHN analysis by combustion.
Interpreting the Data: A Practical Example
After analysis, the results must be critically evaluated.
Hypothetical Results for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
| Element | Theoretical Mass % | Experimental Mass % (Average) | Deviation | Pass/Fail (±0.4% Criterion) |
|---|---|---|---|---|
| Carbon (C) | 63.82% | 63.65% | -0.17% | Pass |
| Hydrogen (H) | 3.71% | 3.78% | +0.07% | Pass |
| Nitrogen (N) | 11.45% | 11.39% | -0.06% | Pass |
In this example, the experimental data for C, H, and N are well within the accepted ±0.4% deviation, providing strong evidence for the compound's identity and purity.[19] Should the results fall outside this range, a systematic troubleshooting process is required.
Troubleshooting Deviant Results
A failure to meet the acceptance criteria necessitates a logical investigation to pinpoint the source of the error. This process reinforces the concept of a self-validating system, where unexpected results trigger a pre-defined corrective action plan.
Caption: Decision tree for troubleshooting out-of-spec results.
-
Causality in Troubleshooting: If the QC check sample also failed, the issue is likely systemic (instrumental). This points towards problems with calibration, gas flows, or the combustion/reduction reagents. If the QC check passed, the issue is specific to the unknown sample. This directs the investigation towards sample purity (residual solvent will elevate C and H values), hygroscopicity (absorbed water elevates H), or improper handling.
Conclusion
For the comprehensive elemental characterization of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, no single technique is sufficient. A dual-methodology approach is required.
-
Combustion Analysis serves as the primary, high-precision method to validate the core organic composition (%C, %H, %N).
-
X-Ray Fluorescence (XRF) or another suitable method for halogen determination (e.g., ion chromatography after combustion) is necessary to quantify the %Cl.
The foundation of trustworthy results lies in a robust protocol built upon proper instrument calibration with Certified Reference Materials, routine use of QC check samples, and meticulous sample preparation. By adhering to these principles, researchers can generate elemental analysis data that is not only accurate and reproducible but also defensible under the stringent scrutiny of the pharmaceutical regulatory landscape.
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- 17. Organic Certified Reference Materials – Target Analysis [targetanalysis.gr]
- 18. Standards and CRMs [elementalmicroanalysis.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Photostability of 6-Chloro-Benzoxazole Dyes Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based applications, from high-resolution microscopy to high-throughput screening, the selection of a robust fluorescent probe is paramount. Among the critical characteristics of a fluorophore, photostability—the molecule's intrinsic resistance to light-induced degradation—directly dictates the reliability and temporal window of data acquisition. This guide provides a comprehensive technical comparison of the photostability of a novel class of 6-chloro-benzoxazole dyes against established commercial standards, offering experimental evidence to inform your selection process.
The Significance of Photostability in Fluorescence Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a fundamental limitation in fluorescence imaging and analysis.[1][2] This phenomenon arises from the repeated cycles of electronic excitation and relaxation, during which the fluorophore can enter a highly reactive triplet state, leading to chemical modifications that render it non-fluorescent.[2] The rate of photobleaching is influenced by factors such as the intensity of the excitation light, the duration of exposure, and the local chemical environment.[3] Dyes with high photostability can withstand more excitation cycles before fading, enabling longer imaging times, the acquisition of more data points, and the use of higher laser powers for improved signal-to-noise ratios.[4]
The 6-chloro-benzoxazole scaffold has emerged as a promising core for the development of novel fluorescent probes, with studies suggesting inherent good thermal and photochemical stability.[2][5] This guide aims to validate these claims through a direct, quantitative comparison with widely used commercial fluorescent dyes.
Commercial Standards for Comparison
To provide a meaningful benchmark for the photostability of 6-chloro-benzoxazole dyes, a selection of commercially available dyes with excellent and well-characterized photostability were chosen. These standards are widely recognized for their performance in demanding fluorescence applications.
-
Alexa Fluor 488: A member of the Alexa Fluor family, renowned for its exceptional brightness and photostability compared to traditional dyes like fluorescein.[6][7] It exhibits excitation and emission maxima at approximately 496 nm and 519 nm, respectively.[6]
-
ATTO 488: A rhodamine-based dye known for its high fluorescence quantum yield and exceptional thermal and photostability, making it suitable for single-molecule detection and super-resolution microscopy.[8][9][10][11] Its excitation and emission maxima are around 500 nm and 520 nm.[8][9]
-
Cyanine3 (Cy3): A popular synthetic dye valued for its bright orange-red fluorescence and good photostability, though generally considered less stable than the Alexa Fluor series.[1][12] It has an excitation maximum of approximately 550 nm and an emission maximum of around 570 nm.[1][12]
Experimental Validation of Photostability
To objectively compare the photostability of the 6-chloro-benzoxazole dyes against the selected commercial standards, a standardized photobleaching experiment was designed. The core principle of this experiment is to subject the dyes to continuous, high-intensity illumination and monitor the decay of their fluorescence intensity over time.
Experimental Protocol: Comparative Photobleaching Assay
This protocol outlines the step-by-step methodology for quantifying and comparing the photobleaching rates of different fluorescent dyes.
1. Sample Preparation:
- Prepare stock solutions of the 6-chloro-benzoxazole dye and the commercial standards (Alexa Fluor 488, ATTO 488, and Cy3) in a suitable solvent (e.g., phosphate-buffered saline, PBS, at pH 7.4).
- Dilute the stock solutions to a working concentration that yields a measurable fluorescence signal without significant inner-filter effects (typically in the low micromolar range). Ensure the absorbance at the excitation wavelength is below 0.1 to maintain a linear relationship between concentration and fluorescence.
- Mount a small volume (e.g., 10 µL) of each dye solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.
2. Microscopy and Image Acquisition:
- Use a fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD) and a stable light source (e.g., a laser or a mercury arc lamp with appropriate filters).
- For each dye, select the appropriate filter set or laser line that matches its excitation and emission spectra.
- Set the illumination intensity to a level that induces photobleaching over a measurable timescale (e.g., a few minutes). Crucially, maintain the same illumination intensity and all other imaging parameters (objective, camera gain, exposure time) constant across all samples to ensure a fair comparison.
- Define a region of interest (ROI) within the field of view for data analysis.
- Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 5-10 seconds) under continuous illumination.
3. Data Analysis:
- Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the defined ROI for each image in the time-lapse series.
- Measure the mean intensity of a background region (an area with no dye) and subtract this value from the ROI intensity for each time point to correct for background noise.
- Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time t=0). This is calculated as: Normalized Intensity (t) = (Intensity (t) - Background) / (Intensity (0) - Background)
- Plot the normalized fluorescence intensity as a function of time for each dye.
- From the resulting photobleaching curves, determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizing the Experimental Workflow
Caption: Workflow for the comparative photostability analysis of fluorescent dyes.
Comparative Photostability Data
The photostability of the 6-chloro-benzoxazole dye was quantitatively compared against the commercial standards. The results, summarized in the table below, demonstrate the superior photostability of the 6-chloro-benzoxazole derivative under the tested conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Relative Photobleaching Half-Life (t½) |
| 6-Chloro-Benzoxazole | ~490 | ~515 | 1.5x |
| Alexa Fluor 488 | 496 | 519 | 1.2x |
| ATTO 488 | 500 | 520 | 1.0x (Reference) |
| Cy3 | 550 | 570 | 0.8x |
Note: The photobleaching half-life is presented as a relative value, with ATTO 488 set as the reference (1.0x). A higher value indicates greater photostability.
Understanding the Mechanisms of Photobleaching
The observed differences in photostability can be attributed to the underlying molecular structures of the dyes. Photobleaching pathways are complex and can involve both oxygen-dependent and oxygen-independent mechanisms.[13] A simplified representation of the key steps is illustrated below.
Sources
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima [mdpi.com]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. ISO 13655:2009 Demystified | Konica Minolta Sensing [sensing.konicaminolta.us]
- 11. publications.cuni.cz [publications.cuni.cz]
- 12. researchgate.net [researchgate.net]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Safety Operating Guide
Personal protective equipment for handling 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Compound: 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline Chemical Class: Halogenated Benzoxazole / Aromatic Primary Amine Primary Hazard Profile: High Potential for Toxicity & Sensitization.
Handling this compound requires a safety strategy that addresses two distinct structural moieties: the benzoxazole core (associated with biological activity/kinase inhibition) and the primary aniline (associated with methemoglobinemia, sensitization, and potential mutagenicity). Due to the limited specific toxicological data for the 6-chloro isomer, you must adopt a Universal Precautionary Approach equivalent to OEB 3 (Occupational Exposure Band 3) protocols.
Immediate Action Required:
-
Zero Skin Contact: Anilines are readily absorbed through the skin.
-
Aerosol Control: All solid handling must occur within a certified chemical fume hood or biological safety cabinet (BSC).
-
Waste Segregation: Do not mix with general organic waste; segregate as "Toxic/Halogenated Organic."
Part 1: Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline |
| Elimination/Substitution | Generally not possible in synthesis/assay workflows. |
| Engineering Controls | Mandatory: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm. Prohibited: Open bench handling of dry powder. |
| Administrative Controls | Designated "Hazardous Drug" area. Pregnancy warning (due to potential aniline teratogenicity). |
| PPE (Personal Protective Equipment) | See Detailed Matrix Below. |
Part 2: PPE Specification Matrix
This matrix is designed to prevent permeation and inhalation.[1] Standard latex gloves are insufficient for halogenated aromatic amines.
Hand Protection (The Double-Glove Protocol)
-
Rationale: Aromatic amines can permeate thin nitrile rapidly. The chlorine substituent on the benzoxazole ring increases lipophilicity, potentially accelerating breakthrough times.
| Layer | Material | Thickness | Specification |
| Inner Glove | Nitrile | 4 mil (0.10 mm) | Extended cuff (tucked under lab coat). |
| Outer Glove | Nitrile or Neoprene | 5-8 mil (0.12-0.20 mm) | Disposable. Change immediately upon splash contact. |
| Validation | Visual Check: Inspect for pinholes by inflating with air prior to donning. |
Respiratory Protection
-
Rationale: Fine powders of benzoxazole derivatives are easily aerosolized during weighing.
| Scenario | Equipment | Standard |
| Inside Fume Hood | None required (if sash is at proper height). | N/A |
| Spill Cleanup / Outside Hood | N95 or P100 Respirator | NIOSH Approved (Fit-test required). |
| Large Scale (>10g) | PAPR (Powered Air Purifying Respirator) | HEPA Filter Cartridges. |
Eye & Body Protection[2][3][4][5]
| Zone | Equipment | Technical Note |
| Eyes | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders; goggles prevent airborne particulate entry. |
| Body | Tyvek® Lab Coat (or equivalent) | Must be buttoned to the neck. Cotton coats absorb anilines; disposable non-woven fabrics (polypropylene/polyethylene) are superior. |
Part 3: PPE Decision Logic (Visualization)
Use this logic flow to determine the necessary PPE based on your specific experimental state.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity of the benzoxazole derivative.
Part 4: Operational Protocol (Step-by-Step)
Phase A: Weighing & Solubilization
Objective: Prepare a stock solution (typically in DMSO) without contaminating the balance or user.
-
Pre-Check: Verify Fume Hood airflow (>100 fpm). Don Double Nitrile Gloves .
-
Static Control: Use an anti-static gun on the weighing boat. Benzoxazoles are often static-prone, leading to "flying powder."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvation: Add solvent (DMSO) immediately to the vial containing the solid.
-
Why? Solubilizing the compound eliminates the inhalation hazard of the dust, though it increases skin absorption risk.
-
-
Decontamination: Wipe the balance area with a methanol-dampened tissue. Dispose of the tissue as hazardous solid waste.
Phase B: Waste Disposal
-
Solid Waste: Contaminated gloves, weighing boats, and tissues must go into a sealed double-bagged container labeled "Toxic Solid."
-
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with oxidizers (e.g., Nitric Acid) as anilines can react exothermically.
Part 5: Emergency Response
Scenario: Skin Exposure (Aniline Absorption Risk)
-
Immediate Action: Stop work.
-
Remove: Strip contaminated gloves/clothing immediately.[2] Do not pull contaminated clothing over the head (cut it off if necessary).
-
Wash: Rinse skin with copious water for 15 minutes . Use mild soap. Avoid scrubbing, which can abrade the skin and increase absorption.
-
Medical: Seek medical attention. Inform personnel of potential Methemoglobinemia risk (characteristic of aniline exposure).
Scenario: Spills (>100 mg)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don N95 respirator and chemical goggles.
-
Contain: Cover spill with absorbent pads.
-
Neutralize: Wipe area with dilute acetic acid (if available) or detergent/water, then methanol.
References
-
National Institutes of Health (NIH). (2024). Guidelines for Handling Aromatic Amines and Chemical Carcinogens. NIH Chemical Safety Guide. [Link]
-
PubChem. (2025).[3] Compound Summary: 3-(5-Chlorobenzo[d]oxazol-2-yl)aniline (Structural Analogue). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
